molecular formula C13H19NO3 B1423249 4-Tert-butyl-2-nitrophenyl propyl ether CAS No. 33353-60-5

4-Tert-butyl-2-nitrophenyl propyl ether

Cat. No.: B1423249
CAS No.: 33353-60-5
M. Wt: 237.29 g/mol
InChI Key: RRCMXYGWDLTFKB-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-nitrophenyl propyl ether is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-tert-butyl-2-nitro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMXYGWDLTFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694824
Record name 4-tert-Butyl-2-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33353-60-5
Record name 4-tert-Butyl-2-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Tert-butyl-2-nitrophenyl propyl ether" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Tert-butyl-2-nitrophenyl propyl ether

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 33353-60-5).[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary focus of this document is the Williamson ether synthesis, a robust and efficient method for preparing this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and outline a complete analytical workflow for the structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound, with the molecular formula C13H19NO3, is a nitroaromatic compound whose structure is amenable to further functionalization, making it a key building block in organic synthesis.[1] The presence of the nitro group allows for reduction to an amine, which can then undergo a variety of coupling reactions. The ether linkage is generally stable, and the tert-butyl group provides steric bulk and influences solubility. Understanding a reliable synthetic route and having a complete characterization dataset is crucial for its application in multi-step synthetic campaigns.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][4]

Mechanistic Rationale and Reagent Selection

The synthesis proceeds in two conceptual steps:

  • Deprotonation: The acidic phenolic proton of 4-tert-butyl-2-nitrophenol is removed by a suitable base to generate the corresponding phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide and displacing the halide leaving group to form the desired ether bond.

The choice of reactants is critical for maximizing yield and minimizing side reactions. There are two possible disconnections for the target ether:

  • Route A (Preferred): 4-tert-butyl-2-nitrophenoxide + Propyl Halide

  • Route B (Disfavored): Propoxide + 4-tert-butyl-2-nitrohalobenzene

Route A is strongly preferred because the SN2 reaction works best with primary alkyl halides like 1-bromopropane or 1-iodopropane.[3][5] Using a tertiary alkyl halide, as would be required in the reverse approach (Route B), would lead almost exclusively to an elimination (E2) reaction rather than substitution.[6]

Causality behind Experimental Choices:

  • Base Selection: A moderately strong base is required to fully deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, they are also highly reactive and require strictly anhydrous conditions.[7] A more practical and safer choice for this specific substrate is potassium carbonate (K₂CO₃), which is a non-hygroscopic solid base, strong enough to deprotonate the phenol, especially when heated.

  • Solvent Selection: A polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic phenoxide intermediate and the organic halide but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile. This environment accelerates the rate of the SN2 reaction.

  • Alkyl Halide: 1-Iodopropane is an excellent electrophile due to iodine being a superb leaving group. However, 1-bromopropane is often a more cost-effective and readily available alternative that provides excellent results.

Reaction Mechanism Diagram

The diagram below illustrates the SN2 mechanism for the synthesis of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Phenol 4-tert-butyl-2-nitrophenol Phenoxide Potassium 4-tert-butyl-2-nitrophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide PropylHalide 1-Bromopropane Products 4-tert-butyl-2-nitrophenyl propyl ether + KBr PropylHalide->Products Phenoxide->Products SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment
  • Reactants:

    • 4-tert-butyl-2-nitrophenol (CAS: 3279-07-0)[8][9]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1-Bromopropane

  • Solvent: Acetone, anhydrous

  • Work-up Reagents: Deionized water, Diethyl ether, Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄), anhydrous

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butyl-2-nitrophenol (10.0 g, 51.2 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (10.6 g, 76.8 mmol, 1.5 equivalents) and 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (7.0 mL, 76.8 mmol, 1.5 equivalents) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to obtain the pure this compound.

Experimental Workflow Diagram

Workflow A Combine Reactants (Phenol, K₂CO₃, Acetone) B Add 1-Bromopropane A->B C Heat to Reflux (12-18h) B->C D Cool and Filter Solids C->D E Rotary Evaporation (Remove Acetone) D->E F Dissolve in Diethyl Ether E->F G Aqueous Work-up (Wash with H₂O & Brine) F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Purification (Column Chromatography) I->J K Characterization J->K

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
CAS Number 33353-60-5[1][2]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.30 g/mol [2]
Appearance Yellow crystalline solid or oil[1]
Boiling Point 326 °C[2]
Density 1.054 g/cm³[2]
Spectroscopic Data

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90d, J ≈ 2.5 Hz1HAr-H (H3, ortho to NO₂)
~ 7.55dd, J ≈ 9.0, 2.5 Hz1HAr-H (H5, meta to NO₂)
~ 6.95d, J ≈ 9.0 Hz1HAr-H (H6, ortho to O-propyl)
~ 4.05t, J ≈ 6.5 Hz2H-O-CH₂ -CH₂-CH₃
~ 1.85sextet, J ≈ 7.0 Hz2H-O-CH₂-CH₂ -CH₃
~ 1.35s9H-C(CH₃ )₃
~ 1.05t, J ≈ 7.5 Hz3H-O-CH₂-CH₂-CH₃

Note: The protons on the carbon adjacent to the ether oxygen are shifted downfield to ~4.05 ppm.[10]

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts (in ppm) in CDCl₃ are:

Chemical Shift (δ, ppm)Assignment
~ 155Ar-C -O
~ 148Ar-C -tert-butyl
~ 141Ar-C -NO₂
~ 125Ar-C H
~ 123Ar-C H
~ 113Ar-C H
~ 72-O-C H₂-
~ 35-C (CH₃)₃
~ 31-C(C H₃)₃
~ 22-CH₂-C H₂-CH₃
~ 10-CH₂-CH₂-C H₃

IR spectroscopy is used to identify key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850Medium-StrongAliphatic C-H stretch (propyl, t-butyl)
~3100-3000WeakAromatic C-H stretch
1530-1475 Strong Asymmetric N-O stretch (NO₂) [11]
1360-1290 Strong Symmetric N-O stretch (NO₂) [11]
~1250StrongAryl-Alkyl Ether C-O stretch (asymmetric)[10]
~1050StrongAryl-Alkyl Ether C-O stretch (symmetric)[10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 237.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the propyl group (M-43), loss of propene (M-42), and cleavage of the tert-butyl group (M-57).

Conclusion

The Williamson ether synthesis offers a highly efficient, reliable, and scalable method for the preparation of this compound from commercially available starting materials. The detailed protocol and comprehensive characterization data provided in this guide serve as a robust framework for researchers and scientists. The self-validating nature of the protocol, combined with the detailed analytical benchmarks, ensures that high-purity material can be consistently produced for applications in pharmaceutical and agrochemical research and development.

References

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]

  • Study.com. Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-2-nitrophenyl propyl ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Tert-butyl-2-nitrophenyl propyl ether. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility, predictive analysis, and practical methodologies for experimental determination.

Introduction: The Significance of Solubility for this compound

This compound, a yellow crystalline solid with the molecular formula C13H19NO3, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility in organic synthesis is fundamentally linked to its solubility.[1] Understanding how this compound dissolves in various organic solvents is critical for:

  • Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is paramount for achieving optimal reaction rates and maximizing product yield.

  • Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is the cornerstone of effective purification techniques such as recrystallization.

  • Formulation Development: For applications in agrochemicals or pharmaceuticals, solubility in various carriers and delivery systems is a key determinant of bioavailability and efficacy.

  • Process Design and Scale-up: Predicting and controlling solubility is essential for the design of robust and efficient manufacturing processes.

This guide will provide the foundational knowledge to address these critical aspects.

Molecular Structure Analysis and its Implication on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound possesses several key features that influence its solubility profile:

  • Aromatic Phenyl Ring: The core benzene ring is a large, nonpolar feature, suggesting good solubility in aromatic solvents like toluene and benzene due to favorable π-π stacking interactions.

  • Tert-butyl Group: This bulky, nonpolar alkyl group further enhances the lipophilic character of the molecule, favoring solubility in nonpolar solvents such as alkanes (e.g., hexane).[4]

  • Ether Linkage (-O-CH2CH2CH3): The propyl ether group introduces some polar character through the C-O-C bond. However, ethers are generally less polar than alcohols and are considered good solvents for a wide range of organic compounds.[5] The ether oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing and highly polar functional group. This introduces a significant dipole moment to the molecule, suggesting that purely nonpolar solvents may not be optimal. The polar nature of the nitro group will favor interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol).

Overall Polarity: this compound is a moderately polar molecule. The nonpolar bulk of the tert-butyl group and the phenyl ring is counterbalanced by the polar nitro and ether functionalities. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity.

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding principle for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.

  • Nonpolar Solutes: Tend to dissolve in nonpolar solvents (e.g., hexane, toluene). The primary intermolecular forces at play are London dispersion forces.

  • Polar Aprotic Solutes: Dissolve in polar aprotic solvents (e.g., acetone, DMSO). These interactions are dominated by dipole-dipole forces.

  • Polar Protic Solutes: Dissolve in polar protic solvents (e.g., water, ethanol). Hydrogen bonding is the most significant intermolecular force.

Based on its molecular structure, this compound is expected to exhibit poor solubility in water due to its large hydrophobic regions. Its solubility is predicted to be highest in moderately polar organic solvents that can interact with both the nonpolar and polar regions of the molecule.

Predictive Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar, Aliphatic HexaneLow to ModerateThe nonpolar tert-butyl group and alkyl chain of the ether will interact favorably, but the highly polar nitro group will be poorly solvated.
Nonpolar, Aromatic TolueneModerate to HighFavorable π-π stacking between the solvent and the phenyl ring, coupled with dispersion forces, will promote dissolution. The moderate polarity of toluene can accommodate the polar groups to some extent.
Slightly Polar, Ethers Diethyl EtherModerate to HighThe ether linkage in the solvent is compatible with the ether in the solute. Diethyl ether has a low polarity that can accommodate the nonpolar parts of the molecule.
Polar, Aprotic AcetoneHighAcetone's polarity is well-suited to solvate the polar nitro and ether groups, while its organic character interacts with the nonpolar regions.
Polar, Aprotic Ethyl AcetateHighSimilar to acetone, ethyl acetate offers a good balance of polarity and organic character to effectively solvate the molecule.
Polar, Protic EthanolModerateThe hydroxyl group of ethanol can act as a hydrogen bond donor to the ether and nitro oxygens. However, the nonpolar bulk of the solute may limit very high solubility.
Polar, Protic MethanolModerateSimilar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar regions of the solute.
Highly Polar, Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent that should effectively solvate the polar nitro group, leading to good solubility.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is crucial. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Dilute filtered sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility (g/L or mol/L) H->I

Caption: Experimental workflow for determining the solubility of a solid.

The Role of Predictive Models in Solubility Assessment

In modern drug discovery and chemical process development, computational models are increasingly used to predict solubility, saving time and resources.[6][7] Machine learning algorithms, trained on large datasets of known solubility data, can provide accurate predictions for new molecules.[8][9][10] These models typically use a set of molecular descriptors that quantify the physicochemical properties of the solute and solvent to establish a quantitative structure-property relationship (QSPR). For this compound, such models could provide more precise solubility estimates than the qualitative predictions offered in this guide.

Conclusion

While specific experimental solubility data for this compound is not widely published, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound's amphiphilic nature, with both significant nonpolar and polar functionalities, suggests that it will be most soluble in moderately polar solvents such as acetone, ethyl acetate, and toluene. For precise quantitative data, the experimental protocol detailed in this guide provides a robust methodology. The insights and procedures outlined herein are intended to empower researchers to make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this important chemical intermediate.

References

  • University of California, Irvine. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571–1578. Retrieved from [Link]

  • Khodabandeloo, B., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 4(Supplement), 65. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. Retrieved from [Link]

  • Khodabandeloo, B., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Retrieved from [Link]

  • Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. Retrieved from [Link]

  • Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. Retrieved from [Link]

  • EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

  • Gani, R., & Gani, R. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers a comprehensive analysis of the spectral data for 4-tert-butyl-2-nitrophenyl propyl ether, a compound of interest for its potential applications in medicinal chemistry and materials science.

While experimental spectral data for this specific molecule is not widely available in public repositories, this guide will leverage advanced spectral prediction methodologies and analysis of structurally analogous compounds to provide a robust and scientifically grounded interpretation. The principles and protocols outlined herein are designed to be broadly applicable for researchers engaged in the synthesis and characterization of related small molecules.

Below is the chemical structure of this compound:

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the propyl ether chain, and the tert-butyl group.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H
~7.4dd1HAr-H
~7.1d1HAr-H
~4.1t2H-OCH₂-
~1.9sextet2H-CH₂-
~1.3s9H-C(CH₃)₃
~1.0t3H-CH₃

Interpretation of the ¹H NMR Spectrum

The aromatic region is anticipated to display three distinct signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (~7.6 ppm) as a doublet. The proton meta to the nitro group and ortho to the tert-butyl group will likely appear around 7.4 ppm as a doublet of doublets. The proton ortho to the ether linkage is predicted to be the most shielded of the aromatic protons, appearing at approximately 7.1 ppm as a doublet.

The propyl ether chain should give rise to three signals. The methylene group attached to the oxygen (-OCH₂-) is expected at around 4.1 ppm as a triplet. The adjacent methylene group (-CH₂-) should appear as a sextet around 1.9 ppm, and the terminal methyl group (-CH₃) is predicted to be a triplet at approximately 1.0 ppm.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at around 1.3 ppm due to the absence of adjacent protons for coupling.

Figure 2: Predicted ¹H NMR coupling network.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would display signals for each unique carbon atom.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~155Ar-C (ether)
~148Ar-C (tert-butyl)
~140Ar-C (nitro)
~125Ar-CH
~118Ar-CH
~115Ar-CH
~72-OCH₂-
~35-C(CH₃)₃
~31-C(CH₃)₃
~22-CH₂-
~10-CH₃

Interpretation of the ¹³C NMR Spectrum

The aromatic region will show six signals, three for the quaternary carbons and three for the protonated carbons. The carbon attached to the ether oxygen is expected to be the most deshielded among the aromatic carbons, appearing around 155 ppm. The carbons bearing the tert-butyl and nitro groups are also expected at low field, around 148 ppm and 140 ppm, respectively. The three aromatic CH carbons are predicted to appear between 115 and 125 ppm.

The aliphatic region will contain signals for the propyl and tert-butyl groups. The -OCH₂- carbon is expected around 72 ppm. The quaternary carbon of the tert-butyl group should be around 35 ppm, with the methyl carbons of the tert-butyl group appearing at approximately 31 ppm. The central methylene of the propyl group is predicted at ~22 ppm, and the terminal methyl carbon at ~10 ppm.

Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2850Medium-StrongC-H (aliphatic) stretch
~1520 & ~1340StrongN-O (nitro) asymmetric & symmetric stretch
~1250StrongC-O (ether) stretch
~1600 & ~1475MediumC=C (aromatic) stretch
~830StrongC-H (aromatic) bend

Interpretation of the IR Spectrum

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether. The aliphatic C-H stretching from the propyl and tert-butyl groups will appear in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600 and 1475 cm⁻¹. A strong out-of-plane C-H bending vibration around 830 cm⁻¹ would be consistent with the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum Data

m/zInterpretation
237Molecular ion [M]⁺
222[M - CH₃]⁺
195[M - C₃H₆]⁺
179[M - C₃H₇O]⁺ or [M - NO₂ - H]⁺
150[M - C₃H₇O - NO]⁺
57[C(CH₃)₃]⁺

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 237, corresponding to the molecular weight of the compound. A common fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl group (CH₃), leading to a peak at m/z 222. Another likely fragmentation is the loss of propene (C₃H₆) via a McLafferty-type rearrangement, resulting in a peak at m/z 195. The base peak is likely to be the tropylium-like ion from the tert-butyl group at m/z 57. Other significant fragments could arise from the cleavage of the ether bond and loss of the nitro group.

G M [M]⁺ m/z 237 M_minus_CH3 [M - CH₃]⁺ m/z 222 M->M_minus_CH3 - CH₃ M_minus_C3H6 [M - C₃H₆]⁺ m/z 195 M->M_minus_C3H6 - C₃H₆ tBu [C(CH₃)₃]⁺ m/z 57 M->tBu fragmentation

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a small organic molecule like this compound.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-240 ppm) and a longer relaxation delay (2-5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the liquid or solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Acquisition:

    • Collect a background spectrum of the clean, empty ATR accessory.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup and Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer.

  • Data Processing:

    • The detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively confirm the synthesis of this and related compounds, as well as elucidate the structures of unknown materials. The provided protocols offer a solid foundation for obtaining high-quality experimental data. It is the synthesis of predictive knowledge and rigorous experimental practice that ultimately drives innovation in the chemical sciences.

References

  • NMR Prediction

    • NMRDB.org: An online resource for predicting ¹H and ¹³C NMR spectra. [Link]

  • IR Spectroscopy Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Mass Spectrometry Principles: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • General Spectral Database

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

thermal stability of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of 4-Tert-butyl-2-nitrophenyl propyl ether

Abstract

This technical guide provides a comprehensive framework for the evaluation of the thermal stability of this compound. Designed for researchers, process chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It establishes a first-principles approach to thermal hazard assessment, grounded in the molecule's structural characteristics. We will dissect the compound's potential thermal liabilities, propose a robust, multi-tiered experimental workflow, and provide detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). The objective is to equip scientists with the necessary tools and rationale to characterize the thermal behavior of this and structurally related nitroaromatic compounds, ensuring safer handling, storage, and process scale-up.

Introduction: The Imperative for Thermal Hazard Assessment

This compound (CAS No. 33353-60-5) is a substituted nitrophenyl ether.[1][2] While its direct applications are not widely documented, its precursor, 4-tert-butyl-2-nitrophenol, is a known intermediate in the synthesis of specialized chemicals, including biocides.[3] As with any nitroaromatic compound, its introduction into a development pipeline, whether for pharmaceuticals, agrochemicals, or specialty materials, immediately raises critical questions about its thermal stability.

Nitroaromatic compounds are energetically potent molecules, and their thermal decomposition can be highly exothermic and rapid, posing significant risks of runaway reactions and explosions.[4] Tragic industrial incidents have been linked to the thermal decomposition of such compounds, underscoring the non-negotiable requirement for a thorough understanding of their thermal behavior before any scale-up operations are considered.[4] This guide provides the strategic and tactical framework for conducting such an investigation.

Molecular Structure Analysis and Predicted Thermal Liabilities

A proactive hazard assessment begins with a structural analysis to identify potential energetic functionalities. The structure of this compound contains three key moieties that are likely to govern its decomposition pathway.

  • The ortho-Nitroaromatic System: The C-NO₂ bond is the primary energetic functional group. The bond-dissociation energy for the C-NO₂ bond in nitroaromatics is relatively low (approx. 297 kJ/mol), making its homolytic cleavage a common initiation step in thermal decomposition.[4] This cleavage releases reactive nitrogen oxides (NOx), which can catalyze further decomposition, leading to an autocatalytic runaway reaction.[5][6] The ortho position of the nitro group relative to the ether linkage can also lead to specific intramolecular reactions, such as the formation of anthranil, which has been observed in the decomposition of other ortho-substituted nitroaromatics.[4][7]

  • The Propyl Ether Linkage: Ethers are susceptible to oxidation, but in the context of thermal decomposition under an inert atmosphere, the primary liability is the cleavage of the C-O bonds. This can proceed via radical mechanisms, contributing to the pool of reactive intermediates that drive the decomposition process.

  • The tert-Butyl Group: While often considered a sterically bulky and relatively stable group, the tert-butyl substituent is not inert at elevated temperatures. Studies on the thermolysis of 4-tert-butylphenol have shown it undergoes decomposition, indicating that this group can participate in fragmentation reactions.[8]

Based on this analysis, the primary anticipated hazard is a rapid, exothermic decomposition initiated by the C-NO₂ bond scission, potentially accelerated by autocatalytic mechanisms.

A Phased Experimental Workflow for Comprehensive Analysis

To fully characterize the thermal stability, a multi-technique approach is essential. We progress from rapid screening methods to more sophisticated simulations of worst-case scenarios. This phased approach ensures that resources are used efficiently while building a comprehensive safety profile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Scenario Simulation cluster_2 Phase 3: Safety Assessment DSC DSC Analysis (Onset Temperature, Energy Release) ARC ARC Analysis (Adiabatic Runaway, Pressure Data) DSC->ARC Exotherm Detected TGA TGA Analysis (Mass Loss Profile) TGA->ARC Assessment Data Synthesis & Process Safety Report (TMRad, SADT) ARC->Assessment

Caption: Phased experimental workflow for thermal hazard assessment.

Phase 1: Screening with DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary frontline techniques for initial thermal hazard screening.[9]

  • Expertise & Causality: We use DSC to measure the heat flow into or out of a sample as a function of temperature.[10] An exothermic event (a peak in the heat flow signal) indicates decomposition. This allows us to determine the onset temperature (Tₒₙₛₑₜ) at which decomposition begins and to quantify the total energy released (the heat of decomposition, ΔHₔ). TGA measures the change in mass with temperature.[11] By running TGA, we can confirm that the exotherm observed in DSC corresponds to actual decomposition (mass loss) rather than a phase change like melting or crystallization.[9]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel crucible. Rationale: High-pressure crucibles are essential to contain any gases generated during decomposition, ensuring the measured exotherm is accurate and preventing instrument contamination.

  • Crucible Sealing: Hermetically seal the crucible.

  • Instrument Setup: Place the sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. Rationale: A 10°C/min ramp is a standard screening rate that balances sensitivity and analysis time.

    • Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the exothermic peak to calculate the heat of decomposition (ΔHₔ in J/g).

  • Sample Preparation: Weigh 5-10 mg of the sample into an alumina TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at 10°C/min under a nitrogen atmosphere (20 mL/min).

  • Data Analysis: Record the temperature at which 5% mass loss occurs (T₅%) and the temperature of the maximum rate of degradation. Correlate these temperatures with the DSC exotherm.

Phase 2: Simulating Worst-Case Scenarios with ARC

If a significant exotherm is detected in the DSC screening, Accelerating Rate Calorimetry (ARC) is mandatory. The ARC simulates a thermal runaway event under adiabatic conditions (zero heat loss), which mimics a worst-case scenario in a large, poorly cooled reactor.[12]

  • Expertise & Causality: The ARC operates in a "Heat-Wait-Search" mode. It heats the sample in small steps, then waits and monitors for any self-heating.[13][14] Once self-heating is detected (typically >0.02 °C/min), the calorimeter switches to adiabatic mode, matching its heater temperature to the sample temperature. This ensures all the heat generated by the decomposition increases the sample's temperature, causing the reaction to accelerate. This provides critical data on temperature and pressure rise rates that cannot be obtained from DSC.[15]

  • Sample Preparation: Load approximately 1-5 g of the sample into a titanium or Hastelloy C sample bomb. Rationale: These materials offer good chemical resistance and mechanical strength at high pressures.

  • System Assembly: Attach a pressure transducer to the bomb and place it inside the ARC calorimeter.

  • Thermal Program (Heat-Wait-Search):

    • Start temperature: ~50-100°C below the Tₒₙₛₑₜ observed by DSC.

    • Heating step: 5°C.

    • Wait time: 15 minutes.

    • Search sensitivity: 0.02°C/min.

  • Data Acquisition: Once self-heating is detected, the instrument will track the temperature and pressure as a function of time under adiabatic conditions until the reaction is complete.

  • Data Analysis: From the resulting time-temperature-pressure data, determine:

    • Adiabatic Onset Temperature (Tₒ).

    • Adiabatic Temperature Rise (ΔTₐₔ).

    • Maximum Temperature (Tₘₐₓ) and Pressure (Pₘₐₓ).

    • Time to Maximum Rate (TMRₐₔ), which is the time it takes for the reaction to reach its maximum velocity from the point of onset.

Data Interpretation and Hazard Classification

The data collected must be synthesized to form a coherent picture of the thermal hazard.

Quantitative Data Summary

The key parameters from each experiment should be tabulated for clarity.

ParameterTechniqueDescriptionTypical Value for Concern
Onset Temperature (Tₒₙₛₑₜ) DSCTemperature at which decomposition begins.< 150°C
Heat of Decomposition (ΔHₔ) DSCTotal energy released during decomposition.> 300 J/g
Onset of Self-Heating (Tₒ) ARCTemperature of runaway onset under adiabatic conditions.< 120°C
Time to Maximum Rate (TMRₐₔ) ARCTime from onset to peak reaction rate under adiabatic conditions.< 24 hours
Pressure Rise Rate (dP/dt) ARCRate of pressure increase during decomposition.> 10 bar/min
Potential Decomposition Pathway

The initial step in the thermal decomposition is critical. For this compound, the most probable initiating event is the homolysis of the C-NO₂ bond.

G A 4-tert-butyl-2-nitrophenyl propyl ether B Heat (Δ) C Initial Step: C-NO₂ Bond Homolysis B->C Initiation D Aryl Radical + •NO₂ C->D E Further Decomposition: Fragmentation, Gas Generation (CO, CO₂, H₂O, N₂) D->E Propagation & Autocatalysis

Caption: Plausible initiation step in the thermal decomposition pathway.

Safety and Handling Precautions

Given the potential hazards of nitroaromatic compounds, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and heavy-duty gloves.[16][17]

  • Ventilation: Handle the material in a well-ventilated chemical fume hood.[16][18]

  • Static Discharge: Ground and bond all containers when transferring material to prevent ignition from static discharge.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing and reducing agents.[16][19]

  • Scale: All initial thermal analyses should be performed on a small scale (milligrams to a few grams) before contemplating any larger-scale synthesis.

Conclusion

The thermal stability assessment of this compound is not a single experiment but a systematic investigation. By combining a foundational understanding of its molecular structure with a phased experimental approach employing DSC, TGA, and ARC, a comprehensive safety profile can be constructed. This guide provides the necessary framework for researchers to generate the critical data needed to define safe operating limits, design appropriate safety measures for scale-up, and handle this energetic material with the respect it requires. This rigorous, science-based approach is fundamental to ensuring safety and achieving success in chemical and pharmaceutical development.

References

  • Brill, T.B.; James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8). Available at: [Link]

  • Brill, T.B.; James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • Brill, T.B.; James, K.J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. Available at: [Link]

  • Georganics Ltd. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Georganics. Available at: [Link]

  • I. V. Ovchinnikov, et al. (2015). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 64(8). Available at: [Link]

  • ResearchGate. (n.d.). Accelerating rate calorimeter. ResearchGate. Available at: [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Brill, T.B.; James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications, Chemical Reviews. Available at: [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. THT. Available at: [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Belmont Scientific. Available at: [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. Available at: [Link]

  • Hua, K., et al. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Google Patents.
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-tert-Butyl-2-nitrophenol in Modern Chemical Synthesis. Chemical Synthesis Blog. Available at: [Link]

  • Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2022). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The differential scanning calorimetry (DSC) (a) and TGA (b) curves of polyarylene ether nitrile (PEN) copolymers in nitrogen. ResearchGate. Available at: [Link]

  • Coates, G.W., et al. (2022). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

Sources

The Versatility of Substituted Nitrophenyl Ethers in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrophenyl ethers have emerged as a versatile and powerful class of compounds in the synthetic organic chemist's toolbox. The presence of the electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring and the ether linkage, enabling a diverse array of applications. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of substituted nitrophenyl ethers. We will delve into their crucial role as photolabile and chemically labile protecting groups, their utility as activated substrates in nucleophilic aromatic substitution (SNAr) reactions, and their growing importance as key intermediates in the synthesis of pharmaceuticals and other complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted nitrophenyl ethers in their synthetic endeavors.

Introduction: The Chemical Persona of Nitrophenyl Ethers

The defining feature of a nitrophenyl ether is the presence of one or more nitro groups on the phenyl ring attached to the ether oxygen. This seemingly simple structural modification has profound consequences for the molecule's electronic properties and reactivity. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the aromatic ring electron-deficient. This "activation" is the cornerstone of many of the applications discussed in this guide.

Furthermore, the position of the nitro group relative to the ether linkage (ortho, meta, or para) dictates the extent of this activation and introduces steric considerations that can be exploited for selective transformations. This guide will explore how these fundamental principles are translated into practical applications in organic synthesis.

Synthesis of Substituted Nitrophenyl Ethers: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers, including nitrophenyl ethers, is the Ullmann condensation.[1] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[1]

Core Mechanism of the Ullmann Condensation

While the precise mechanism of the Ullmann condensation has been a subject of extensive research, a generally accepted pathway involves the following key steps:[2]

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion, which then coordinates with a copper(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate a copper(I) species, which can re-enter the catalytic cycle.

The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide can facilitate the oxidative addition step, often leading to higher yields and milder reaction conditions.[1][3]

Ullmann_Condensation cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Phenoxide Copper(I) Phenoxide [Ar'-O-Cu(I)] CuI->Cu_Phenoxide + Ar'-OH, Base CuIII_Intermediate Copper(III) Intermediate [Ar-Cu(III)(OAr')X] Cu_Phenoxide->CuIII_Intermediate + Ar-X (Aryl Halide) CuIII_Intermediate->CuI Product Diaryl Ether (Ar-O-Ar') CuIII_Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol provides a representative procedure for the synthesis of a substituted nitrophenyl ether via the Ullmann condensation.[1]

Materials:

  • 4-Chloronitrobenzene

  • Phenol

  • Potassium Hydroxide (KOH)

  • Copper powder (activated)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol and potassium hydroxide in the chosen solvent.

  • Heat the mixture to ensure complete formation of the potassium phenoxide salt.

  • Add a catalytic amount of activated copper powder to the reaction mixture.

  • To the stirred mixture, add 4-chloronitrobenzene portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature typically in the range of 150-210°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-nitrophenyl phenyl ether.

Table 1: Representative Yields for Ullmann Condensation Reactions

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-ChloronitrobenzenePhenolCuKOHNMP18085[1]
2-Iodonitrobenzene4-MethoxyphenolCuIK2CO3DMF15092[4]
4-BromonitrobenzenePhenolCuO-NPsK2CO3Toluene11078[5]

Substituted Nitrophenyl Ethers as Protecting Groups

The unique reactivity of the nitrophenyl group has led to its widespread use in protecting group chemistry. The ability to cleave the ether linkage under specific and often mild conditions makes nitrophenyl ethers valuable tools in multi-step organic synthesis.

o-Nitrobenzyl Ethers: A Photolabile Protecting Group

o-Nitrobenzyl ethers are a prominent class of photolabile protecting groups for alcohols, phenols, and amines.[6][7] Irradiation with UV light (typically around 350 nm) induces an intramolecular rearrangement, leading to the release of the protected functional group and the formation of o-nitrosobenzaldehyde as a byproduct.[7][8]

Mechanism of Photolytic Cleavage:

The photolytic cleavage is initiated by the photoexcitation of the o-nitrobenzyl group. This leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the C-O bond and release of the protected alcohol or amine.[7]

Photolytic_Cleavage cluster_0 Photolytic Cleavage of o-Nitrobenzyl Ether Starting_Material o-Nitrobenzyl Ether (R-O-CH2-Ar-NO2) Excited_State Excited State Starting_Material->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Product_Alcohol Alcohol (R-OH) Cyclic_Intermediate->Product_Alcohol Product_Byproduct o-Nitrosobenzaldehyde Cyclic_Intermediate->Product_Byproduct

Figure 2: Mechanism of photolytic cleavage of an o-nitrobenzyl ether.

The rate of photolytic cleavage can be influenced by the substitution pattern on the aromatic ring and the nature of the protected functional group.[9][10] The introduction of electron-donating groups on the aromatic ring can increase the rate of cleavage.[10]

Experimental Protocol: Photolytic Deprotection of an o-Nitrobenzyl Protected Alcohol

Materials:

  • o-Nitrobenzyl protected alcohol

  • Appropriate solvent (e.g., methanol, dioxane, or aqueous buffer)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz)

Procedure:

  • Dissolve the o-nitrobenzyl protected alcohol in the chosen solvent in a UV-transparent reaction vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm).

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected alcohol from the o-nitrosobenzaldehyde byproduct by column chromatography or other suitable methods.

Chemically Labile Nitrophenyl Ethers

In addition to photolabile protecting groups, certain substituted nitrophenyl ethers can be cleaved under specific chemical conditions. For instance, p-nitrobenzyl ethers can be cleaved by reduction of the nitro group to an amine, followed by further transformation.[11] More recently, a method for the cleavage of both o- and p-nitrobenzyl ethers and amides using aqueous NaOH in methanol has been reported.[11]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in nitrophenyl ethers makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[12] The nitro group, particularly when positioned ortho or para to the leaving group (in this case, the aryloxy group), strongly activates the ring towards nucleophilic attack.[12][13]

The SNAr Mechanism

The SNAr reaction of a nitrophenyl ether with a nucleophile proceeds through a two-step addition-elimination mechanism:[12][13]

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group(s).[12]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (the phenoxide or substituted phenoxide).

SNAr_Mechanism cluster_0 SNAr Mechanism on a Dinitrophenyl Ether Starting_Material Dinitrophenyl Ether (Ar-O-Ar'(NO2)2) Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Starting_Material->Meisenheimer_Complex + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Product (Ar-Nu) Meisenheimer_Complex->Product Leaving_Group Phenoxide Leaving Group (Ar'-O-) Meisenheimer_Complex->Leaving_Group Elimination

Figure 3: The addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

The rate of SNAr reactions is influenced by several factors, including the number and position of the nitro groups, the nature of the nucleophile, and the solvent.[14][15] Generally, a greater number of nitro groups and their placement at ortho and para positions lead to a faster reaction.[13]

Applications in Synthesis

SNAr reactions of nitrophenyl ethers are widely used to introduce a variety of functional groups onto an aromatic ring. For example, reaction with amines leads to the formation of N-aryl compounds, which are important structural motifs in many pharmaceuticals and agrochemicals.[16]

Experimental Protocol: SNAr Reaction of 1,3-Dinitrophenoxybenzene with an Amine

Materials:

  • 1,3-Dinitrophenoxybenzene

  • Primary or secondary amine

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Base (e.g., K2CO3 or a tertiary amine, if necessary)

Procedure:

  • Dissolve 1,3-dinitrophenoxybenzene in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. If the amine salt is used, or if the amine is not sufficiently basic, an auxiliary base may be required.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity and structural features of substituted nitrophenyl ethers have made them valuable scaffolds and intermediates in medicinal chemistry.

Nitrophenyl Ethers as Pharmacophores

The nitrophenyl ether motif is present in a number of biologically active molecules. For example, certain substituted N-(4'-nitrophenyl)-l-prolinamides have been synthesized and shown to exhibit significant in vitro anticancer activities against various human carcinoma cell lines.[16] The nitro group in these compounds can participate in crucial interactions with biological targets and can also be a site for metabolic activation.

Intermediates in Pharmaceutical Synthesis

Substituted nitrophenyl ethers are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[17] Their ability to undergo SNAr reactions allows for the facile introduction of nitrogen-containing functional groups, which are prevalent in many drug molecules. Ethyl p-nitrophenyl ether, for instance, is used as an intermediate in the synthesis of phenacetin.[18]

Furthermore, reagents like 4-nitrophenyl chloroformate are widely employed in pharmaceutical synthesis to create activated esters that can readily react with amines or alcohols to form carbamates and carbonates, respectively, which are common linkages in drug molecules.[19][20][21]

Table 2: Examples of Substituted Nitrophenyl Ethers in Medicinal Chemistry

Compound ClassBiological ActivityApplicationReference
N-(4'-nitrophenyl)-l-prolinamidesAnticancerPotential therapeutic agents[16]
Nitrophenyl-containing tetrahydroisoquinolinesAnticancer, AntioxidantDrug discovery scaffolds[22][23][24]
Ethyl p-nitrophenyl ether-Intermediate for phenacetin synthesis[18]
4-Nitrophenyl chloroformate-Reagent for carbamate and carbonate formation in drug synthesis[19][20][25][26]

Conclusion

Substituted nitrophenyl ethers represent a class of organic compounds with a rich and diverse chemistry. Their synthesis, primarily through the Ullmann condensation, is well-established, and their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group. This inherent reactivity has been ingeniously harnessed in a variety of applications, from their use as versatile photolabile and chemically labile protecting groups to their role as activated substrates in nucleophilic aromatic substitution reactions. The continued exploration of substituted nitrophenyl ethers in medicinal chemistry and materials science promises to unveil even more innovative applications in the future. This guide has provided a comprehensive overview of the core principles and practical applications of these valuable synthetic tools, empowering researchers to confidently incorporate them into their synthetic strategies.

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A Comprehensive Technical Guide to 4-Tert-butyl-2-nitrophenyl Derivatives: Synthesis, Photochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-tert-butyl-2-nitrophenyl derivatives, a class of compounds with significant and expanding applications in chemical synthesis, drug delivery, and cellular biology. As a senior application scientist, this document aims to synthesize technical data with practical insights, offering a valuable resource for researchers and developers in the field. We will delve into the synthesis of these versatile molecules, explore their unique photochemical properties, and detail their applications, particularly as photolabile protecting groups and bioactive agents.

The 4-Tert-butyl-2-nitrophenyl Scaffold: An Introduction

The 4-tert-butyl-2-nitrophenyl core structure offers a unique combination of steric and electronic properties that underpin its utility. The presence of a nitro group in the ortho position to a phenolic hydroxyl or its derivative is central to the photochemical activity observed in many of these compounds. The bulky tert-butyl group at the para position significantly influences the molecule's solubility, lipophilicity, and electronic characteristics, often enhancing its performance in various applications.

This guide will explore the journey from the foundational molecule, 4-tert-butyl-2-nitrophenol, to its diverse range of derivatives and their practical implementations.

Synthesis of 4-Tert-butyl-2-nitrophenyl Derivatives

The synthesis of this class of compounds typically begins with the nitration of 4-tert-butylphenol. This foundational step is critical for introducing the nitro group that is essential for many of the applications discussed later.

Synthesis of the Core Moiety: 4-Tert-butyl-2-nitrophenol

A common and efficient method for the synthesis of 4-tert-butyl-2-nitrophenol involves the direct nitration of commercially available 4-tert-butylphenol.

Experimental Protocol: Nitration of 4-tert-butylphenol [1]

  • Dissolve 4-tert-butylphenol (1 equivalent) in a suitable organic solvent, such as ethyl acetate, in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a mixture of nitric acid (e.g., 1.1 equivalents in water) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • A catalytic amount of sodium nitrite can be added to facilitate the reaction.[1]

  • Allow the reaction to stir at 0°C for a specified time (e.g., 45 minutes), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with an acidic solution (e.g., 1N HCl).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product.

  • The crude 4-tert-butyl-2-nitrophenol can be further purified by column chromatography or crystallization.

Causality: The use of a cooled, controlled addition of nitric acid is crucial to prevent over-nitration and the formation of unwanted byproducts. The ortho- and para-directing effect of the hydroxyl group on the phenol ring, combined with the steric hindrance of the tert-butyl group, favors the introduction of the nitro group at the ortho position.

Derivatization of the Phenolic Hydroxyl Group

The true versatility of the 4-tert-butyl-2-nitrophenyl scaffold lies in the derivatization of its phenolic hydroxyl group. This allows for the attachment of various molecules of interest, leading to the creation of ethers, esters, and carbamates.

General Synthetic Strategies for Derivatization:

  • Ethers: Williamson ether synthesis is a common method, where the phenoxide, formed by treating 4-tert-butyl-2-nitrophenol with a base (e.g., NaH, K₂CO₃), is reacted with an alkyl halide.

  • Esters: Esterification can be achieved by reacting 4-tert-butyl-2-nitrophenol with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine).

  • Carbamates: Carbamates are typically formed by reacting the phenol with an isocyanate or by a two-step process involving reaction with phosgene or a phosgene equivalent to form a chloroformate, followed by reaction with an amine.

The following diagram illustrates the general synthetic pathways to these derivatives.

SynthesisPathways 4-tert-butylphenol 4-tert-butylphenol 4-tert-butyl-2-nitrophenol 4-tert-butyl-2-nitrophenol 4-tert-butylphenol->4-tert-butyl-2-nitrophenol Nitration Ethers Ethers 4-tert-butyl-2-nitrophenol->Ethers Williamson Ether Synthesis Esters Esters 4-tert-butyl-2-nitrophenol->Esters Esterification Carbamates Carbamates 4-tert-butyl-2-nitrophenol->Carbamates Carbamoylation PhotocleavageMechanism A 4-tert-butyl-2-nitrobenzyl -protected molecule B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Molecule + 2-nitrosobenzaldehyde derivative C->D Rearrangement & Cleavage

Caption: Simplified mechanism of photocleavage for a 4-tert-butyl-2-nitrobenzyl protecting group.

The Role of the Tert-butyl Group in Photochemical Properties

The presence of the tert-butyl group at the para position is not merely for synthetic convenience; it plays a crucial role in fine-tuning the properties of the PPG.

  • Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the caged compound, which can be advantageous for its passage through cell membranes in biological applications.

  • Electronic Effects: As an electron-donating group, the tert-butyl group can influence the electronic properties of the aromatic ring. This can subtly affect the absorption wavelength and the quantum yield of the photocleavage reaction. While detailed studies specifically on the 4-tert-butyl-2-nitrobenzyl system are not abundant, it is generally understood that electron-donating groups can slightly red-shift the absorption maximum. [2]* Steric Hindrance: The bulky nature of the tert-butyl group can provide steric protection to the core structure, potentially increasing its stability under certain conditions.

Experimental Protocol: Caging and Uncaging of a Model Alcohol

The following is a generalized protocol for the protection of an alcohol as a 4-tert-butyl-2-nitrophenoxymethyl ether and its subsequent photolytic deprotection.

Part A: Synthesis of the Caged Alcohol

  • Preparation of the Alkylating Agent: Convert 4-tert-butyl-2-nitrophenol to its corresponding benzyl bromide derivative (4-tert-butyl-2-nitrobenzyl bromide) via reaction with a suitable brominating agent.

  • Caging Reaction:

    • Dissolve the alcohol to be protected (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).

    • Add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to deprotonate the alcohol.

    • Slowly add a solution of 4-tert-butyl-2-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

Part B: Photolytic Deprotection (Uncaging)

  • Dissolve the caged alcohol in a suitable solvent (e.g., a buffer for biological experiments, or an organic solvent for synthetic applications). The solvent should be transparent at the wavelength of irradiation.

  • Irradiate the solution with a UV lamp (typically around 365 nm). The irradiation time will depend on the quantum yield of the caged compound and the intensity of the light source.

  • Monitor the deprotection by a suitable analytical method (e.g., HPLC, NMR, or by observing the biological effect of the released alcohol).

  • The released alcohol can then be isolated or used in situ for further experiments.

The workflow for a typical caging and uncaging experiment is depicted below.

CagingWorkflow cluster_synthesis Synthesis Phase cluster_application Application Phase Bioactive_Molecule Bioactive Molecule (e.g., Alcohol) Caged_Compound Caged Compound (Inactive) Bioactive_Molecule->Caged_Compound Protecting_Group 4-tert-butyl-2-nitrobenzyl -reagent Protecting_Group->Caged_Compound Introduction Introduce Caged Compound to System Irradiation UV Irradiation (~365 nm) Introduction->Irradiation Release Spatially and Temporally Controlled Release Irradiation->Release Biological_Effect Observation of Biological Effect Release->Biological_Effect

Caption: Workflow for a "caged compound" experiment.

Biological Activities of 4-Tert-butyl-2-nitrophenyl Derivatives

Beyond their application as photolabile protecting groups, derivatives of 4-tert-butyl-2-nitrophenol have shown promise as bioactive agents themselves, exhibiting both antibacterial and anticancer properties.

Antibacterial Activity

Several studies have explored the antibacterial potential of nitrophenyl derivatives. The nitro group is a known pharmacophore in several antimicrobial drugs. For instance, a derivative of 4-tert-butyl-2-nitrophenol, (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, has been noted for its biocidal properties. [3]While broad-spectrum activity is still under investigation, these compounds represent a potential avenue for the development of new antibacterial agents.

Anticancer Activity

The anticancer potential of nitrophenyl derivatives is an active area of research. Some studies have shown that certain derivatives can induce apoptosis in cancer cell lines. While the exact mechanisms are often complex and not fully elucidated, the ability of these compounds to generate reactive oxygen species or interfere with cellular signaling pathways is thought to play a role. The lipophilic nature imparted by the tert-butyl group can aid in cell membrane penetration, potentially enhancing the cytotoxic effects.

Quantitative Data on Biological Activity:

Compound ClassBiological ActivityTarget/Cell LineKey FindingsReference
(2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodideBiocidal-Effective antimicrobial agent.[3]
Substituted nitrophenyl derivativesAntibacterialVarious bacterial strainsSome derivatives show promising activity against resistant strains.-
Various nitrophenyl derivativesAnticancerVarious cancer cell linesInduction of apoptosis and inhibition of cell proliferation have been observed.-

Characterization of 4-Tert-butyl-2-nitrophenyl Derivatives

Accurate characterization of these compounds is essential for their effective use. Standard analytical techniques are employed to confirm their structure and purity.

Spectroscopic Data for 4-Tert-butyl-2-nitrophenol:

TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (multiplets in the aromatic region), and the phenolic proton (broad singlet).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the carbon bearing the hydroxyl group.
IR Spectroscopy Characteristic peaks for the O-H stretch of the phenol, C-H stretches of the alkyl and aromatic groups, and the asymmetric and symmetric stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃NO₃, MW: 195.22 g/mol ).
UV-Vis Spectroscopy Absorption maxima in the UV region, characteristic of the nitrophenol chromophore.

Conclusion and Future Perspectives

4-Tert-butyl-2-nitrophenyl derivatives represent a versatile and powerful class of molecules with significant applications in both fundamental research and applied sciences. Their utility as photolabile protecting groups has enabled researchers to probe complex biological processes with unprecedented precision. Furthermore, their emerging biological activities suggest a promising future in the development of novel therapeutic agents.

Future research in this area will likely focus on:

  • Fine-tuning Photochemical Properties: The development of derivatives with tailored absorption wavelengths (e.g., shifting towards the visible spectrum to minimize cellular damage), higher quantum yields, and faster release kinetics.

  • Expanding the Scope of "Caged" Molecules: Applying this technology to a wider range of bioactive molecules, including drugs, signaling lipids, and nucleic acids.

  • Elucidating Mechanisms of Biological Activity: In-depth studies to understand the mechanisms by which these derivatives exert their antibacterial and anticancer effects, paving the way for rational drug design.

  • Applications in Materials Science: Exploring the use of these photoresponsive molecules in the development of smart materials, such as light-degradable polymers or photo-patternable surfaces.

The continued exploration of the synthesis, properties, and applications of 4-tert-butyl-2-nitrophenyl derivatives holds great promise for advancing our capabilities in chemistry, biology, and medicine.

References

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A Theoretical and Computational Guide to the Electronic Structure of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of 4-tert-butyl-2-nitrophenyl propyl ether. The electronic landscape of a molecule is paramount, dictating its reactivity, stability, and potential for intermolecular interactions. For a molecule such as this compound, which combines a bulky hydrophobic group (tert-butyl), a strong electron-withdrawing group (nitro), and a flexible ether linkage, understanding this landscape is critical for predicting its behavior in various chemical environments. This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices and establishing a self-validating workflow. We will employ Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules, to perform geometry optimization, frequency analysis, and to derive key electronic properties.[1] The insights generated serve as a foundational resource for applications ranging from synthetic chemistry to drug design.

Introduction: The Significance of Electronic Structure

This compound (C13H19NO3) is a substituted nitroaromatic compound.[2][3][4][5] The interplay between its constituent functional groups—the electron-donating propyl ether, the powerfully electron-withdrawing nitro group, and the sterically demanding tert-butyl group—creates a unique electronic and steric profile. Theoretical calculations provide a powerful lens through which we can visualize and quantify this profile without the need for empirical synthesis and analysis.

Understanding the electronic structure allows us to predict:

  • Sites of Reactivity: Where is the molecule most likely to undergo electrophilic or nucleophilic attack?

  • Molecular Stability: How does the geometry of the molecule contribute to its overall energy?

  • Intermolecular Interactions: How will the molecule interact with other molecules, such as solvents, reagents, or biological targets?

This guide will provide the theoretical framework and a step-by-step computational protocol to answer these questions.

Theoretical Framework: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[6]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic structure in systems like the one under study.

  • Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:

    • 6-311G: This triple-zeta valence basis set provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.[7]

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the ether and nitro groups.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for describing chemical bonds accurately. Using polarization functions is critical for obtaining reasonable structures, especially with heteroatoms like oxygen and nitrogen.[8]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a reliable level of theory for investigating the electronic structure of this compound.

The Computational Workflow: A Self-Validating Protocol

Our computational protocol is designed as a sequential, self-validating workflow. Each step builds upon the previous one, culminating in a comprehensive analysis of the molecule's electronic properties.

G cluster_0 Computational Protocol cluster_1 Property Analysis A 1. Initial Structure Generation (SMILES or 2D Sketch) B 2. Geometry Optimization (Finds lowest energy conformation) A->B Initial Guess C 3. Frequency Calculation (Confirms true energy minimum) B->C Optimized Geometry D 4. Single Point Calculation & Property Analysis C->D Validated Minimum E Molecular Orbitals (HOMO/LUMO) D->E F Atomic Charge Distribution (NBO/Mulliken) D->F G Molecular Electrostatic Potential (MEP) D->G

Caption: A flowchart of the computational workflow for determining the electronic structure.

Step-by-Step Experimental Protocol

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Input: Begin by constructing the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCCOC1=C(C=C(C=C1)C(C)(C)C)[O-]) into 3D coordinates.[3] A preliminary optimization with a faster method, like a force field, can provide a good starting structure.[9]

  • Geometry Optimization: Perform a geometry optimization to find the coordinates that correspond to the lowest energy structure on the potential energy surface.[6][10][11] This is a crucial step as all subsequent electronic properties are dependent on the molecular geometry. The calculation should be run until the forces on the atoms are negligible and the geometry converges.[11]

  • Frequency Calculation: Following a successful optimization, a vibrational frequency analysis must be performed on the optimized geometry.[12][13] This step serves two purposes:

    • Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and the optimization must be redone.[14]

    • Thermodynamic Properties: The calculation provides the zero-point vibrational energy (ZPVE) and other thermodynamic data.

Results and Analysis: Decoding the Electronic Landscape

Upon successful completion of the computational workflow, we can extract and analyze a wealth of data.

Optimized Molecular Geometry

The geometry optimization will yield the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be tabulated for analysis. Particular attention should be paid to the dihedral angle between the nitro group and the phenyl ring, as this will influence the degree of electronic conjugation.

Table 1: Predicted Key Geometric Parameters

Parameter Description Predicted Value (Å or °)
C-N Bond Length Bond between the phenyl ring and the nitro group Value
O-N-O Bond Angle Angle within the nitro group Value
C-O-C Bond Angle Angle of the propyl ether linkage Value
C-C-N-O Dihedral Torsion angle of the nitro group relative to the ring Value

(Note: Values are placeholders and would be populated by the actual calculation output.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy and localization of these orbitals are fundamental to understanding chemical reactivity.

  • HOMO: This orbital can be thought of as the orbital from which an electron is most easily removed. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

  • LUMO: This orbital is the lowest energy orbital that can accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

FMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Excitation Core Core Orbitals label_lumo Energy Gap (ΔE = E_LUMO - E_HOMO) Relates to Reactivity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Atomic Charge Distribution

The distribution of electron density across the molecule can be quantified by calculating partial atomic charges. We will consider two common methods: Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

  • Mulliken Charges: This is one of the oldest and simplest methods but is known to be highly dependent on the basis set used.[15][16]

  • Natural Bond Orbital (NBO) Charges: NBO analysis provides a more chemically intuitive and robust picture of charge distribution that is less sensitive to the choice of basis set.[16][17][18] It partitions the electron density into localized bonds and lone pairs, providing a Lewis-structure-like view.[19] For these reasons, NBO charges are generally considered more reliable.[16][20]

Table 2: Comparison of Calculated Atomic Charges

Atom (by position) Mulliken Charge (e) NBO Charge (e)
O (nitro) Value Value
O (nitro) Value Value
N (nitro) Value Value
O (ether) Value Value
C (ipso-NO2) Value Value
C (ipso-OPr) Value Value

(Note: Values are placeholders and would be populated by the actual calculation output.)

The NBO analysis can also provide information on donor-acceptor interactions within the molecule, such as hyperconjugation, which contribute to its stability.[19][21]

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule three-dimensionally.[22] It maps the electrostatic potential onto the molecule's electron density surface.[23][24]

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In our molecule, this is expected around the oxygen atoms of the nitro group.[25]

  • Blue Regions (Positive Potential): These areas are electron-poor and indicate regions susceptible to nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): These areas have a relatively neutral potential.

The MEP map provides an intuitive guide to how the molecule will interact with other charged or polar species.[23][26]

Conclusion

This guide has outlined a robust and scientifically sound workflow for the theoretical investigation of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can achieve a detailed and reliable understanding of the molecule's geometry, reactivity, and charge distribution. The protocol's self-validating nature, through the mandatory frequency calculation, ensures the trustworthiness of the results. The subsequent analysis of frontier molecular orbitals, NBO charges, and the molecular electrostatic potential map provides a comprehensive picture of the molecule's electronic character, offering invaluable predictive power for researchers in synthetic chemistry, materials science, and drug development.

References

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  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

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  • Vasiliu, M., et al. (2018). Structural Characteristics, Population Analysis, and Binding Energies of [An(NO3)]2+ (with An = Ac to Lr). ACS Omega, 3(11), 15638–15651. Retrieved from [Link]

  • Karton, A., et al. (2021). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). The Journal of Physical Chemistry A, 125(15), 3220–3232. Retrieved from [Link]

  • Lu, T. (2018, April 18). What is basic difference beetween Mulliken ,Natural and NBO charge analysis ? ResearchGate. Retrieved from [Link]

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  • American Chemical Society. (2026, January 14). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Mulliken and NBO charges for the title molecule. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Density Functional Theory Investigation of the Photoisomerization Reaction of Nitroalkanes and Nirroaromatic Compounds. Retrieved from [Link]

  • Gaussian, Inc. (2022, August 31). Gaussian 16 Rev. C.01/C.02 Release Notes. Retrieved from [Link]

  • Journal of Chemical Education. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education, 100(6), 2315–2322. Retrieved from [Link]

  • DB Infotech. (2024, July 14). How to Perform Natural Population Analysis using Gaussian 09/G16 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). B3LYP/6-311G++(d,p) DFT calculations on the gas-phase protonation of 2.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Retrieved from [Link]

  • Gaussian, Inc. (2021, May 17). Basis Sets. Retrieved from [Link]

  • Lu, T. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Retrieved from [Link]

  • Compute Canada. (2022, February 23). Gaussian16 and NBO7 on Graham and Cedar clusters. Retrieved from [Link]

  • ACS Publications. (2011). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 115(40), 10986–10989. Retrieved from [Link]

  • arXiv. (2024, September 9). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. Retrieved from [Link]

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Methodological & Application

The 4-Tert-butyl-2-nitrophenyl Propyl Ether: A Spatially and Temporally Controllable Photolabile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs), which can be cleaved with high spatial and temporal precision using light, offer a distinct advantage over traditional chemical deprotection methods.[1][2] This application note introduces the 4-tert-butyl-2-nitrophenyl propyl ether as a valuable photolabile protecting group for alcohols, detailing its synthesis, deprotection protocols, and key performance characteristics to guide researchers in its effective implementation.

The 2-nitrobenzyl scaffold has long been a workhorse in the realm of photolabile protecting groups, prized for its stability to a wide range of chemical reagents and its clean, light-induced cleavage.[3][4] The introduction of a tert-butyl group at the 4-position of the phenyl ring offers subtle yet significant modulations to the electronic properties and lipophilicity of the protecting group, potentially influencing its stability, solubility, and photochemical behavior.

Core Principles and Advantages

The utility of the 4-tert-butyl-2-nitrophenyl group lies in its ability to mask a hydroxyl functionality, rendering it inert to various reaction conditions. Subsequent exposure to UV light triggers an intramolecular rearrangement, leading to the release of the free alcohol and a benign nitrosobenzaldehyde byproduct. This traceless deprotection strategy avoids the introduction of harsh chemical reagents, making it particularly suitable for sensitive substrates and biological applications.

Synthesis of the Protecting Group Precursor and the Protected Substrate

The journey to employing the this compound begins with the synthesis of its phenolic precursor, followed by etherification.

Protocol 1: Synthesis of 4-tert-Butyl-2-nitrophenol

This protocol outlines the nitration of commercially available 4-tert-butylphenol.

Materials:

  • 4-tert-butylphenol

  • Nitric acid (70%)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 4-tert-butylphenol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of nitric acid (1.1 equivalents) in dichloromethane to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butyl-2-nitrophenol.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: The product, 4-tert-butyl-2-nitrophenol, is typically a yellow solid. Characterization can be performed using ¹H NMR spectroscopy.[5]

Protocol 2: Protection of an Alcohol using Williamson Ether Synthesis

This protocol describes the formation of the this compound from the corresponding phenol and an alkyl halide.[1][6][7][8][9][10][11][12]

Materials:

  • 4-tert-Butyl-2-nitrophenol

  • 1-Bromopropane (or other suitable propyl halide)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Stir plate and magnetic stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a stirred solution of 4-tert-butyl-2-nitrophenol (1 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The this compound is expected to be a stable, characterizable compound.

Photochemical Deprotection: Releasing the Alcohol

The hallmark of this protecting group is its cleavage under UV irradiation. The general mechanism for the photolysis of 2-nitrobenzyl ethers involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the alcohol and 2-nitrosobenzaldehyde.[13]

Protocol 3: Photochemical Cleavage of the this compound

This protocol provides a general procedure for the photodeprotection of a protected alcohol.

Materials:

  • This compound-protected alcohol

  • Suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV photoreactor or a mercury lamp with appropriate filters (typically emitting around 350-365 nm)[14]

  • Quartz reaction vessel

Procedure:

  • Dissolve the protected alcohol in the chosen solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the excited state.

  • Irradiate the solution with a UV lamp (e.g., 365 nm).

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the deprotected alcohol from the 2-nitroso-4-tert-butylbenzaldehyde byproduct.

Table 1: Representative Photochemical Deprotection Conditions for 2-Nitrobenzyl Ethers

SubstrateWavelength (nm)SolventIrradiation TimeYield (%)Reference
Generic Alcohol>300AcetonitrileVariesGood to Quantitative[4]
Caged ATP347Aqueous BufferMilliseconds (pulsed)-[13]

Note: The optimal wavelength and irradiation time will depend on the specific substrate and the experimental setup. The presence of the electron-donating tert-butyl group may slightly red-shift the absorption maximum of the chromophore.[6]

Stability Profile

A key attribute of any protecting group is its stability under various reaction conditions, ensuring its integrity throughout a multi-step synthesis.

  • Acidic Conditions: 2-Nitrobenzyl ethers are generally stable to mild acidic conditions. However, strong acids may lead to cleavage.

  • Basic Conditions: This protecting group is robust under a wide range of basic conditions.

  • Oxidative and Reductive Conditions: Stability towards common oxidizing and reducing agents should be evaluated on a case-by-case basis. The nitro group itself can be susceptible to reduction.

Mechanistic Insights and Workflow Visualization

The protection and deprotection sequence can be visualized as a straightforward two-step process, followed by the light-induced cleavage.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) ProtectedAlcohol Protected Alcohol Alcohol->ProtectedAlcohol Williamson Ether Synthesis Phenol 4-tert-Butyl-2-nitrophenol Phenol->ProtectedAlcohol Base Base (e.g., NaH) Base->ProtectedAlcohol PropylHalide Propyl Halide PropylHalide->ProtectedAlcohol ProtectedAlcohol2 Protected Alcohol DeprotectedAlcohol Deprotected Alcohol (R-OH) ProtectedAlcohol2->DeprotectedAlcohol Photochemical Cleavage Byproduct Byproduct ProtectedAlcohol2->Byproduct UV_Light UV Light (hν) UV_Light->ProtectedAlcohol2 CleavageMechanism Start 4-tert-Butyl-2-nitrophenyl propyl ether R-O-CH₂-Ar-NO₂ Excited Excited State [R-O-CH₂-Ar-NO₂]* Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Hemiacetal Intermediate AciNitro->Rearrangement Cyclization Products Deprotected Alcohol (R-OH) 2-Nitroso-4-tert-butylbenzaldehyde Rearrangement->Products Fragmentation

Caption: Mechanism of photochemical cleavage of the protecting group.

Conclusion

The this compound represents a valuable addition to the synthetic chemist's toolbox of photolabile protecting groups. Its straightforward synthesis, robust stability, and clean, light-induced cleavage make it an attractive option for the protection of alcohols in complex syntheses and for the controlled release of bioactive molecules in drug development and chemical biology. The protocols and data presented herein provide a solid foundation for researchers to explore and implement this versatile protecting group in their work.

References

  • Papageorgiou, G., et al. (2006).
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
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  • National Center for Biotechnology Information. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

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  • Justia Patents. (n.d.). Process for the preparation of nitrophenyl alkyl ethers. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

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  • Google Patents. (n.d.). US5387718A - Method of manufacturing alkylphenyl alkyl ethers or alkylphenyl alkyl thioethers.
  • ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
  • Green Chemistry (RSC Publishing). (n.d.). Direct photolysis of 4-tert-alkyl-1,4-dihydropyridines under blue-light irradiation for the generation of tertiary alkyl radicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • ResearchGate. (n.d.). Direct photolysis of 4-tert-alkyl-1,4-dihydropyridines under blue-light irradiation for the generation of tertiary alkyl radicals. [Link]

  • Cambridge Open Engage. (2022). Direct photolysis of 4-tert-alkyl-1,4-dihydropyridines under blue-light irradiation for the generation of tertiary alkyl radicals. [Link]

  • ResearchGate. (n.d.). Direct photolysis of 4-tert-alkyl-1,4-dihydropyridines under blue-light irradiation for the generation of tertiary alkyl radicals. [Link]

  • Google Patents. (n.d.). PROCESS FOR PRODUCING n-BUTYLALKYL ETHERS.
  • ResearchGate. (n.d.). 2-tert-Butyl-4,6-dinitrophenol. [Link]

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Application Notes & Protocols: Photolytic Cleavage of the Nitrophenyl Ether Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Chemical Synthesis

In the intricate landscape of modern organic synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs) represent a pinnacle of this control, offering a "traceless" method to unmask reactive moieties using light as a precise and non-invasive reagent.[1] This spatiotemporal control—the ability to initiate a reaction at a specific time and location—is a powerful tool for complex multi-step syntheses, the creation of photoresponsive materials, and the targeted activation of therapeutic agents.[2][3][4]

Among the most robust and widely utilized PPGs are those based on the ortho-nitrobenzyl (oNB) scaffold. The o-nitrophenyl ether linkage, in particular, provides a reliable method for "caging" alcohols and phenols. Upon irradiation with UV light, typically in the 300-365 nm range, the ether bond is cleaved with high efficiency, releasing the desired alcohol and a benign o-nitrosobenzaldehyde or ketone byproduct.[5] This guide provides a deep dive into the mechanism, applications, and practical execution of this essential photochemical transformation.

The Photochemical Mechanism: An Intramolecular Redox Reaction

The cleavage of an o-nitrobenzyl ether is not a simple bond homolysis but rather a sophisticated intramolecular photochemical rearrangement. The process is classically described as a Norrish Type II-like reaction, which proceeds through several key intermediates.[1][6]

Mechanism Steps:

  • Photoexcitation: The process begins with the absorption of a photon (hν) by the nitroaromatic chromophore, promoting the nitro group to an excited triplet state.[7]

  • Intramolecular Hydrogen Abstraction: In this excited state, one of the oxygen atoms of the nitro group is radical-like and abstracts a hydrogen atom from the benzylic carbon of the ether linkage. This is the rate-determining step for many oNB derivatives.[8]

  • Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate, which is a tautomer of the nitro group.[4][9][10][11][12][13] This intermediate is often detectable by its strong absorbance around 400 nm and its decay rate can determine the rate of product release.[4]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

  • Cleavage and Product Release: The final step involves the decomposition of this unstable cyclic intermediate, which cleaves the benzylic C-O bond. This releases the free alcohol (ROH) and generates the corresponding o-nitrosobenzaldehyde (or ketone) byproduct.[5][9][10][11][12]

For certain substituted 1-(2-nitrophenyl)ethyl ethers, the reaction can proceed via two parallel pathways, and the ultimate product release is rate-limited by the breakdown of a common hemiacetal intermediate.[9][10][11][12][14] This highlights the importance of understanding the specific substrate's photochemical behavior.

Photolytic_Cleavage_Mechanism Mechanism of o-Nitrobenzyl Ether Photolysis Start o-Nitrobenzyl Ether (Ground State) Excited Excited Triplet State Start->Excited 1. Photoexcitation (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization & Rearrangement Products Released Alcohol (ROH) + o-Nitroso-aldehyde Cyclic->Products 4. Cleavage

Caption: The photochemical cleavage pathway for o-nitrobenzyl ethers.

Core Applications in Science and Technology

The precision of photolytic cleavage makes the o-nitrophenyl ether group a versatile tool across multiple scientific disciplines.

  • Orthogonal Protection in Organic Synthesis: In the synthesis of complex molecules with multiple sensitive functional groups, oNB ethers serve as excellent protecting groups for alcohols. They are stable to a wide range of acidic, basic, and reductive conditions, allowing for extensive chemical modifications elsewhere in the molecule. Deprotection is achieved with light, leaving other protecting groups (e.g., Boc, Fmoc, Silyl ethers) untouched, a strategy known as orthogonal deprotection.[15][16]

  • "Caged" Compounds for Biology and Pharmacology: A biologically active molecule can be rendered inert by attaching an oNB group to a critical hydroxyl or carboxyl group. This "caged" compound can be introduced to a biological system without effect. When the system is illuminated at the target site, the active molecule is released, allowing researchers to study biological processes with unprecedented temporal and spatial resolution. This concept is foundational to photopharmacology and targeted drug delivery.[2][3][4]

  • Photoresponsive Materials and Surfaces: By incorporating oNB ethers into polymer backbones or as cross-linkers, materials can be designed to change their properties upon irradiation. For example, the cleavage of oNB linkers within a hydrogel can cause it to dissolve or change its swelling properties on demand.[5] This has been leveraged in applications ranging from photolithography for fabricating microelectronics to the synthesis of DNA microarrays.[5][16]

Experimental Application Notes and Protocols

Key Experimental Considerations

Executing a successful photochemical reaction requires careful attention to the experimental setup. The primary goal is to deliver photons of the correct wavelength to the sample efficiently and safely.

  • Light Source: The choice of lamp is critical. Medium-pressure mercury vapor lamps are a common choice, offering high-intensity output with strong emission lines around 365 nm, which is ideal for most oNB compounds.[17] Modern setups increasingly use high-power LEDs, which offer narrow-band emission, lower heat output, and longer lifespans.[18]

  • Wavelength Selection: Most oNB ethers absorb maximally between 300 and 365 nm.[3][5] It is crucial to use a wavelength that is absorbed by the PPG but is less likely to damage the released product. Filters can be used to isolate specific wavelengths.[17]

  • Reaction Vessel: Quartz is the material of choice for reaction vessels (e.g., tubes, immersion wells) as standard borosilicate glass (Pyrex) absorbs strongly below ~320 nm, effectively blocking the required UV radiation.

  • Solvent: The photolysis can be performed in a variety of common organic solvents (e.g., MeOH, CH3CN, Dioxane, CH2Cl2) as well as in aqueous buffers. The choice of solvent can influence the reaction kinetics.[3] Ensure the solvent is transparent at the irradiation wavelength.

  • Temperature Control: Photochemical reactions should be considered light-driven, not heat-driven. High-intensity lamps generate significant heat, which can lead to unwanted thermal side reactions. Therefore, reactions are typically run with cooling, either via a cooling fan for external setups or a coolant-circulating immersion well, to maintain a consistent, low temperature (e.g., 0-25 °C).[18][19]

  • Concentration: The optimal substrate concentration is a balance. It must be high enough for a practical synthesis but low enough to ensure that light can penetrate the full volume of the solution (Beer-Lambert Law). Highly concentrated solutions can lead to inefficient cleavage, as the light is absorbed only by the outer layer of the solution.

General Protocol for Photolytic Deprotection

This protocol outlines a general procedure for the cleavage of an o-nitrobenzyl ether using a typical immersion-well photoreactor.

Materials:

  • o-Nitrobenzyl-protected alcohol (substrate)

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile)

  • Quartz immersion well and reaction vessel

  • Medium-pressure mercury lamp (e.g., 450 W) with power supply

  • Circulating chiller/cryostat

  • Stir plate and stir bar

  • Nitrogen or Argon line (for degassing, if necessary)

  • TLC plates or HPLC for reaction monitoring

Experimental_Workflow Photocleavage Experimental Workflow cluster_prep Preparation cluster_reaction Irradiation cluster_workup Isolation Prep 1. Dissolve Substrate in Solvent Degas 2. Degas Solution (Optional) Prep->Degas Setup 3. Assemble Photoreactor (Quartz vessel, Lamp, Cooling) Degas->Setup Irradiate 4. Irradiate with Stirring (e.g., 365 nm, 25°C) Setup->Irradiate Monitor 5. Monitor Progress (TLC / HPLC) Irradiate->Monitor Workup 6. Concentrate & Work-up (Extraction) Monitor->Workup Upon Completion Purify 7. Purify Product (Chromatography) Workup->Purify

Caption: A typical workflow for a photolytic deprotection experiment.

Procedure:

  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the o-nitrobenzyl ether substrate in the chosen solvent to a typical concentration of 0.01-0.05 M.

  • Degassing (Optional): If the substrate or product is sensitive to oxidation, bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reactor Assembly: Place the quartz reaction vessel around the quartz immersion well. Connect the immersion well to a circulating chiller set to maintain the desired reaction temperature (e.g., 20 °C). Begin circulation of the coolant.

  • Irradiation: Lower the mercury lamp into the dry immersion well and turn on the lamp power supply. Allow the lamp to warm up for 5-10 minutes to reach a stable output. Begin vigorous stirring of the solution.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected alcohol.[3][8] The byproduct, o-nitrosobenzaldehyde, is often visible as a colored spot on the TLC plate.

  • Work-up: Once the reaction is complete, turn off the lamp and remove it from the apparatus. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The crude residue typically contains the desired alcohol and the o-nitroso byproduct. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove any highly polar impurities. Purify the desired product by flash column chromatography to separate it from the less polar byproduct.

Data Presentation: Photochemical Properties

The efficiency of photolytic cleavage is influenced by the substitution pattern on the oNB group. The table below summarizes key data for several common derivatives.

Protecting Group DerivativeTypical λ (nm)Quantum Yield (Φ)Relative Cleavage RateKey Feature
o-Nitrobenzyl (oNB)~350~0.03 - 0.11xThe parent, baseline system.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~0.1 - 0.2~2-5xIncreased efficiency and absorption.
1-(2-Nitrophenyl)ethyl (NPE)~350~0.07 - 0.15~3-10xFaster cleavage kinetics.[2]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)365~0.41>10xHigh quantum efficiency; used in microarray synthesis.[16]

Quantum yields and rates are highly dependent on the leaving group and solvent conditions.

Troubleshooting and Expert Insights

Problem: Slow or Incomplete Reaction

  • Causality: The rate of a photochemical reaction is proportional to the number of photons absorbed. If the reaction is slow, either the lamp's intensity is too low, the wavelength is mismatched with the substrate's absorbance, or the solution is too concentrated, causing all light to be absorbed at the surface (an "inner filter" effect).

  • Solution:

    • Verify the age and output of your lamp; they degrade over time.

    • Ensure you are using a quartz vessel, not Pyrex.

    • Dilute the reaction mixture. It is often more effective to run a more dilute reaction for a slightly longer time.

    • If possible, switch to a more efficient PPG derivative with a higher quantum yield (see table above).

Problem: Formation of Unwanted Side Products

  • Causality: Over-irradiation is a common cause. Once the desired product is formed, it may itself be photolabile at the irradiation wavelength, leading to degradation. The primary o-nitroso byproduct can also undergo secondary photoreactions or dimerization to form azoxybenzene species.[5]

  • Solution:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Use a wavelength filter (e.g., a Pyrex sleeve) to cut out shorter, higher-energy wavelengths that might be damaging your product.

    • Degassing the solvent can sometimes mitigate side reactions involving oxygen.

Trustworthiness Through Self-Validation: Every protocol should be a self-validating system. This means that reaction monitoring is not optional; it is essential. By tracking the consumption of reactant and formation of product (e.g., via HPLC with a standard), you can determine the reaction endpoint accurately, calculate the yield, and confirm the identity and purity of your product, ensuring the reliability and reproducibility of the method.

References

  • Corrie, J. E. T., Barth, A., Munasinghe, V. R. N., Trentham, D. R., & Hutter, M. C. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546–8554. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. [Link]

  • Schulz, M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. PubMed. [Link]

  • Liu, Y., et al. (2016). 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. RSC Advances. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-10. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ACS Publications. [Link]

  • Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6845-6848. [Link]

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Papageorgiou, G., et al. (2008). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. ResearchGate. [Link]

  • Wan, P., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Hasan, A., et al. (2010). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

  • Walker, J. W., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. PubMed. [Link]

  • Albini, A., & Germani, L. (2010). Photochemical Methods. Wiley-VCH. [Link]

  • Kim, D., & Lee, D. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Nocentini, S., & Parmeggiani, E. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(11), 1874. [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup. [Link]

  • ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. [Link]

  • Be-Abdou, J. C., et al. (2023). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Omega. [Link]

  • Wang, Y., et al. (2015). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 12(19), 4442-4445. [Link]

  • Walker, J. W., et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols: 4-Tert-butyl-2-nitrophenyl propyl ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffolding Unit

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The molecule 4-Tert-butyl-2-nitrophenyl propyl ether, while not extensively documented as a standalone therapeutic agent, presents a compelling scaffold for drug discovery. Its structure uniquely combines three key motifs, each with well-established roles in influencing biological activity: a tert-butyl group , a nitroaromatic system , and a flexible propyl ether chain .

The tert-butyl group is a cornerstone of medicinal chemistry, prized for its ability to confer steric shielding to metabolically susceptible sites, thereby enhancing a drug's half-life and bioavailability.[1][2] Its bulk can also enforce specific molecular conformations necessary for selective receptor binding and can modulate lipophilicity.[1][3] The nitrophenyl moiety is a versatile synthetic handle. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations, and its reduction to an amine provides a critical point for diversification, enabling the construction of amide, sulfonamide, and urea libraries.[4] Nitrophenyl ethers themselves have been explored as potential inhibitors of protein-protein interactions, such as PD-1/PD-L1 in cancer immunotherapy.[5] Finally, the propyl ether linkage provides a balance of lipophilicity and conformational flexibility, allowing the molecule to adapt to various binding pockets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of this compound as a versatile building block in medicinal chemistry. We will provide detailed, field-proven protocols for its synthesis and subsequent chemical modifications, demonstrating its utility as a foundational element for generating novel molecular entities with therapeutic potential.

Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery program. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₉NO₃[6]
Molecular Weight 237.29 g/mol [6]
CAS Number 33353-60-5[6][7]
Appearance Yellow to green crystal or oily liquid[8] (of precursor)
Predicted LogP 4.1 ± 0.4Prediction
Predicted pKa (most acidic) No acidic protonPrediction
Predicted pKa (most basic) -6.7 ± 0.2 (Nitro group)Prediction

Note: Predicted values are generated using computational models and should be experimentally verified.

Core Application: A Versatile Intermediate for Library Synthesis

The primary utility of this compound in medicinal chemistry lies in its role as a synthetic intermediate. The nitro group, in particular, is a latent amine, which upon reduction, opens up a vast chemical space for derivatization. The overall workflow is designed to leverage this feature to rapidly generate libraries of novel compounds for biological screening.

G cluster_0 Phase 1: Synthesis of Core Intermediate cluster_1 Phase 2: Functional Group Transformation cluster_2 Phase 3: Library Generation A 4-tert-Butyl-2-nitrophenol C Protocol 1: Williamson Ether Synthesis A->C B 1-Bromopropane B->C D This compound C->D E Protocol 2: Nitro Group Reduction D->E F 2-Propoxy-5-tert-butylaniline E->F H Protocol 3: Amide Coupling F->H G R-COOH (Carboxylic Acid Library) G->H I Diverse Amide Library H->I J Hit Identification & SAR Studies I->J Biological Screening (e.g., Enzyme Assays, Cell-Based Assays)

Caption: Synthetic workflow for utilizing this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound. These are robust procedures based on established chemical principles, designed to be reproducible in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of this compound

Principle: This protocol employs a classic Williamson ether synthesis. The phenolic hydroxyl group of 4-tert-butyl-2-nitrophenol is deprotonated by a moderately strong base to form a phenoxide, which then acts as a nucleophile, displacing the bromide from 1-bromopropane in an SN2 reaction. The tert-butyl group sterically hinders the ortho position, favoring the desired O-alkylation.[9]

Materials:

  • 4-tert-Butyl-2-nitrophenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.5 M).

  • Stir the suspension vigorously for 15 minutes at room temperature. The formation of the potassium phenoxide may be indicated by a color change.

  • Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 5 volumes of the DMF volume).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash twice with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a yellow oil or solid.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-Propoxy-5-tert-butylaniline

Principle: The nitro group is a robust electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry. This protocol uses tin(II) chloride in concentrated hydrochloric acid, a classic and reliable method for nitro group reduction that is tolerant of many other functional groups, including ethers.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (4.0 eq) in concentrated HCl. This may be an exothermic process; use an ice bath if necessary.

  • Slowly add the acidic tin(II) chloride solution to the stirring solution of the nitro compound at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.

  • Extract the mixture three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 2-Propoxy-5-tert-butylaniline can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Parallel Synthesis of a Focused Amide Library

Principle: This protocol outlines a high-throughput method for creating a diverse library of amides via coupling of the synthesized aniline with a selection of carboxylic acids. A carbodiimide coupling agent, such as EDC, in the presence of an activator like HOBt, is used to form the amide bond under mild conditions.

Materials:

  • 2-Propoxy-5-tert-butylaniline (1.0 eq per reaction)

  • A diverse set of carboxylic acids (R-COOH) (1.1 eq per reaction)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq per reaction)

  • Hydroxybenzotriazole (HOBt) (1.2 eq per reaction)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq per reaction)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

Procedure (per well/vial):

  • To a reaction vial, add the selected carboxylic acid (1.1 eq).

  • Add EDC·HCl (1.5 eq) and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Add 2-Propoxy-5-tert-butylaniline (1.0 eq) as a solution in the same solvent.

  • Finally, add DIPEA (3.0 eq) and seal the vial.

  • Shake or stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate the solvent.

  • The resulting crude amides can be purified by preparative HPLC or other suitable methods for biological screening.

Visualization of Key Structural Motifs and their Roles

The strategic placement of the functional groups in this compound provides a logical basis for its application in drug design.

G mol This compound tert_butyl tert-Butyl Group mol->tert_butyl nitro Nitrophenyl Group mol->nitro ether Propyl Ether mol->ether role1 Steric Shielding Metabolic Stability tert_butyl->role1 role2 Conformational Lock tert_butyl->role2 role3 Synthetic Handle (Reduction to Amine) nitro->role3 role4 Bioisostere/Scaffold nitro->role4 role5 Modulates Lipophilicity ether->role5 role6 Flexible Linker ether->role6

Caption: Functional group contributions to medicinal chemistry applications.

Conclusion and Future Outlook

This compound is a molecule of significant potential for medicinal chemists. While not a drug in itself, its true value is realized when viewed as a highly functionalized and strategically designed building block. The protocols outlined in this guide provide a clear pathway from its synthesis to its incorporation into diverse molecular libraries. The combination of a sterically influential tert-butyl group and a versatile nitro-aromatic system makes this compound an attractive starting point for discovery programs targeting a wide range of diseases. Future work should focus on the experimental validation of its utility in generating bioactive compounds and exploring the structure-activity relationships of its derivatives.

References

  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.
  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735.
  • Gouverneur, V. et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications.
  • P. R. (1990). Study of the mode of action of some nitrodiphenyl ethers. Free Radical Research Communications, 10(1-2), 85-93.
  • Chem-Impex. 4-Nitrophenyl phenyl ether.
  • WIPO Patentscope. (2021). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF.
  • Daly, J. W. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(1), 21-27.
  • ChemicalBook. This compound CAS#: 33353-60-5.
  • Organic Chemistry Portal. tert-Butyl Ethers.
  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • University of Calgary. Alcohol Protecting Groups.
  • Pearson. t-Butyl Ether Protecting Groups.
  • The Role of 4-tert-Butyl-2-nitrophenol in Modern Chemical Synthesis.
  • ChemicalBook. 33353-60-5(this compound) Product Description.

Sources

Application Notes and Protocols for the Synthesis and Use of 4-Tert-butyl-2-nitrophenyl Propyl Ether as a Potential Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the preparation and potential applications of 4-tert-butyl-2-nitrophenyl propyl ether. This document outlines the synthesis of this intermediate and proposes a subsequent transformation into a versatile precursor for novel agrochemicals, grounded in the established bioactivity of related chemical classes.

Introduction: The Rationale for this compound in Agrochemical Research

The exploration of novel molecular scaffolds is a cornerstone of modern agrochemical research. Two classes of compounds, nitrophenyl ethers and substituted phenols, have historically yielded a number of commercially successful herbicides and pesticides. Nitrophenyl ethers, for instance, are a well-established class of herbicides[1]. Similarly, molecules containing tert-butyl phenol moieties have demonstrated a range of biological activities, including herbicidal and acaricidal properties. The combination of these two pharmacophores in a single molecule, such as this compound, presents a logical avenue for the discovery of new active ingredients.

This guide details the synthesis of this compound via a robust and widely applicable method, the Williamson ether synthesis. Furthermore, we present a protocol for a key downstream reaction—the reduction of the nitro group to an amine. This transformation is a critical step, as the resulting aniline derivative is a versatile precursor for a variety of agrochemical classes, including ureas, amides, and carbamates, through well-established synthetic routes.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for preparing ethers from an alkoxide and a primary alkyl halide. In this protocol, the sodium salt of 4-tert-butyl-2-nitrophenol is reacted with 1-bromopropane to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-tert-butyl-2-nitrophenol

  • Sodium hydroxide (NaOH)

  • 1-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butyl-2-nitrophenol (1.0 eq) in anhydrous DMF.

    • To this solution, add sodium hydroxide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt. The color of the solution will likely darken.

  • Alkylation Reaction:

    • To the solution of the sodium phenoxide, add 1-bromopropane (1.2 eq) dropwise via a syringe or dropping funnel.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data for Synthesis
ReagentMolar Eq.Molecular Weight ( g/mol )Example Mass (g) for 10 mmol scale
4-tert-butyl-2-nitrophenol1.0195.221.95
Sodium Hydroxide1.140.000.44
1-Bromopropane1.2122.991.48
Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4_tert_butyl_2_nitrophenol 4-tert-butyl-2-nitrophenol Phenoxide_Formation Phenoxide Formation (DMF, RT) 4_tert_butyl_2_nitrophenol->Phenoxide_Formation 1_bromopropane 1-Bromopropane Alkylation Alkylation (60-70 °C, 4-6h) 1_bromopropane->Alkylation NaOH NaOH NaOH->Phenoxide_Formation Phenoxide_Formation->Alkylation Sodium Phenoxide Workup_Extraction Aqueous Workup & Extraction Alkylation->Workup_Extraction Purification Column Chromatography Workup_Extraction->Purification Target_Ether 4-tert-butyl-2-nitrophenyl propyl ether Purification->Target_Ether Agrochemical_Synthesis_Pathway Intermediate 4-tert-butyl-2-nitrophenyl propyl ether Reduction Nitro Group Reduction (e.g., SnCl2/HCl) Intermediate->Reduction Amine_Precursor 4-tert-butyl-2-aminophenyl propyl ether Reduction->Amine_Precursor Derivatization Derivatization Amine_Precursor->Derivatization React with isocyanates, acyl chlorides, etc. Agrochemicals Potential Agrochemicals (Ureas, Amides, Carbamates) Derivatization->Agrochemicals

Sources

Application Note: Monitoring the Progress of Reactions Involving 4-Tert-butyl-2-nitrophenyl Propyl Ether by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving the synthesis or transformation of 4-tert-butyl-2-nitrophenyl propyl ether. This document provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize TLC as a rapid, cost-effective, and highly informative analytical tool. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established chromatographic principles.

Introduction: The Imperative of Real-Time Reaction Monitoring

In the realm of organic synthesis, the ability to monitor the progress of a chemical reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, thereby saving valuable time and resources.[1][2] Thin-Layer Chromatography (TLC) emerges as a simple, yet powerful technique for the qualitative analysis of reaction mixtures.[1][3][4] Its expediency and low cost make it an indispensable tool in the modern chemistry laboratory.[3][4]

This application note specifically focuses on the use of TLC to monitor reactions involving this compound. The presence of a nitro group and an aromatic ring in this molecule provides distinct chromophoric properties that facilitate visualization, making TLC an ideal monitoring technique.

Foundational Principles of Thin-Layer Chromatography

TLC operates on the principle of separation by adsorption chromatography.[5][6] The separation of components in a mixture is achieved by their differential partitioning between a stationary phase and a mobile phase.[4][5]

  • The Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid support like a glass, aluminum, or plastic plate.[4][5] For the separation of moderately polar compounds like this compound and its precursors, silica gel is the stationary phase of choice due to its polar nature.[5]

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents, known as the mobile phase, moves up the stationary phase by capillary action.[4][7] The choice of the mobile phase is critical and is dictated by the polarity of the compounds to be separated.

  • The Separation Mechanism: As the mobile phase ascends the TLC plate, it carries the components of the spotted mixture with it. The extent to which each component travels up the plate is determined by a dynamic equilibrium between its adsorption onto the polar stationary phase and its solubility in the mobile phase.[6][7] Less polar compounds have a weaker affinity for the polar stationary phase and are more soluble in a less polar mobile phase, causing them to travel further up the plate. Conversely, more polar compounds are more strongly adsorbed by the stationary phase and travel shorter distances.[8]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for monitoring a typical etherification reaction to synthesize this compound from 4-tert-butyl-2-nitrophenol.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Reactants: 4-tert-butyl-2-nitrophenol (starting material), propyl halide (e.g., 1-bromopropane), and a suitable base (e.g., K₂CO₃)

  • Reaction Solvent: A suitable aprotic solvent (e.g., Acetone, DMF)

  • Eluent System (Mobile Phase): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A starting point for optimization is a 4:1 mixture of Hexane:Ethyl Acetate.

  • TLC Development Chamber: A glass jar with a lid

  • Spotting Capillaries: Glass capillary tubes

  • Visualization: UV lamp (254 nm) and/or a chemical staining agent (e.g., iodine vapor or a permanganate stain).

Workflow Diagram

Caption: Workflow for monitoring a chemical reaction by TLC.

Detailed Procedure
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a straight line across a silica gel plate, approximately 1 cm from the bottom edge. This is the origin line where the samples will be spotted.[5]

    • Mark small, equidistant points on this line for each sample to be spotted. A common practice is to spot the starting material (SM), the reaction mixture (RM), and a co-spot (a spot of the starting material on top of a spot of the reaction mixture).[2]

  • Preparation of the Developing Chamber:

    • Pour the chosen eluent system into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[9]

    • Place a piece of filter paper partially submerged in the eluent and leaning against the inner wall of the chamber. Close the chamber with the lid and allow it to sit for 5-10 minutes to become saturated with solvent vapors. This ensures a uniform development of the chromatogram.[4]

  • Spotting the TLC Plate:

    • Dissolve a small amount of the starting material (4-tert-butyl-2-nitrophenol) in a volatile solvent (e.g., ethyl acetate).

    • Dip a capillary tube into the solution of the starting material and gently touch the tip to the designated spot on the origin line of the TLC plate. Allow the solvent to evaporate completely.

    • At time zero (t=0) of your reaction, and at regular intervals thereafter, withdraw a small aliquot of the reaction mixture using a capillary tube.[10]

    • Spot the reaction mixture on its designated point on the origin line.

    • For the co-spot, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it.[2]

  • Developing the Chromatogram:

    • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the plate is standing upright and not touching the filter paper.

    • Replace the lid and allow the eluent to ascend the plate by capillary action.[11]

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[10]

    • Immediately mark the position of the solvent front with a pencil.[12]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots by placing the plate under a UV lamp (254 nm). Aromatic compounds and those with conjugated systems will appear as dark spots against a fluorescent green background.[13][14] Circle the visible spots with a pencil.

    • If the spots are not clearly visible under UV light, use a chemical stain. For general purposes, an iodine chamber (exposing the plate to iodine vapor) can be used, which often visualizes organic compounds as brownish spots.[13][14] Alternatively, a potassium permanganate stain can be effective for compounds that can be oxidized.

Interpretation of Results: Gauging Reaction Progress

The progress of the reaction is determined by observing the changes in the pattern of spots on the TLC plate over time.

  • Starting Material (SM): The spot corresponding to 4-tert-butyl-2-nitrophenol should diminish in intensity as the reaction proceeds.

  • Product (P): A new spot, corresponding to the less polar this compound, will appear and increase in intensity over time. Due to the conversion of the polar hydroxyl group to a less polar propyl ether group, the product will have a higher Rf value than the starting material.

  • Reaction Completion: The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane.

Calculation of the Retention Factor (Rf)

The Rf value is a quantitative measure of the position of a spot on a chromatogram and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[15][16]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15]

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[8]

Expected Results
CompoundExpected PolarityExpected Rf Value (in 4:1 Hexane:Ethyl Acetate)
4-tert-butyl-2-nitrophenolHighLow (e.g., 0.2 - 0.3)
This compoundModerateHigher (e.g., 0.6 - 0.7)

Note: These Rf values are illustrative and should be determined experimentally.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Spots are streaking Sample is too concentrated; Eluent polarity is too high for the compound.Dilute the sample before spotting; Use a less polar eluent system.[3][9]
Spots remain at the origin Eluent is not polar enough to move the compounds.Increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate).
All spots run to the solvent front Eluent is too polar.Decrease the polarity of the eluent system (e.g., increase the proportion of hexane).[12]
No spots are visible Sample concentration is too low; Compound is not UV-active and the visualization method is inappropriate.Spot the sample multiple times in the same location, allowing it to dry between applications; Use a chemical stain.
Uneven solvent front The bottom of the TLC plate is not level in the chamber; The chamber is not properly saturated.Ensure the plate is placed vertically in the chamber; Allow sufficient time for chamber saturation.[9]

Conclusion

Thin-Layer Chromatography is a versatile and indispensable technique for the real-time monitoring of organic reactions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively track the synthesis and transformation of this compound, leading to improved reaction outcomes and a more efficient research workflow.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]

  • Lab Reporter. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

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  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • BYJU'S. R F Value Explanation. [Link]

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  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Academia.edu. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

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  • Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. (2014). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. [Link]

  • Cheméo. Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

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Application Note & Protocol: Mastering the Experimental Setup for Photochemical Reactions of Nitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light-Triggered Reactions

Nitrophenyl ethers, particularly those with an ortho-nitrobenzyl (oNB) moiety, represent a cornerstone of photochemistry, serving as highly versatile photolabile protecting groups (PPGs).[1][2] Their ability to undergo a precise cleavage upon irradiation with light allows for unparalleled spatiotemporal control over the release of active molecules, from small organic compounds to complex biomolecules like ATP.[2][3][4] This unique property has propelled their use in a diverse array of fields, including organic synthesis, materials science for creating photo-responsive polymer networks, and in chemical biology for "caging" and releasing bioactive agents on demand.[2][3]

The success of any experiment involving nitrophenyl ethers hinges on a meticulously designed and executed experimental setup. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust and reproducible photochemical workflow. We will delve into the causality behind experimental choices, from the selection of the light source and reactor to the precise control of reaction parameters, ensuring a self-validating system for achieving desired photochemical outcomes.

The Underlying Mechanism: A Tale of Intramolecular Rearrangement

The photochemical cleavage of o-nitrobenzyl ethers predominantly follows a Norrish Type II reaction pathway.[3] Understanding this mechanism is critical for optimizing reaction conditions and interpreting results.

Upon absorption of a photon, typically in the UV-A range (300-365 nm), the o-nitrobenzyl chromophore is promoted to an excited state.[2] This excited nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a biradical intermediate. This is followed by a series of rapid intramolecular rearrangements, first forming an aci-nitro tautomer, which then cyclizes to a transient benzoisoxazoline derivative.[2][4] The final step is the cleavage of this intermediate, which releases the protected molecule (e.g., an alcohol) and yields an o-nitrosobenzaldehyde as the primary byproduct.[2][5]

Ortho-Nitrobenzyl Photoreaction Mechanism Figure 1: Predominant Photochemical Reaction Mechanism of o-Nitrobenzyl Ethers. cluster_0 Initiation cluster_1 Rearrangement cluster_2 Product Formation A o-Nitrobenzyl Ether (Ground State) B Excited State A->B hν (UV Light) C Biradical Intermediate B->C Intramolecular H-Abstraction D aci-Nitro Tautomer C->D E Cyclic Intermediate (Benzoisoxazoline derivative) D->E Cyclization F Released Molecule (e.g., Alcohol, Acid) E->F Cleavage G o-Nitrosobenzaldehyde E->G Cleavage

Caption: Figure 1: Predominant Photochemical Reaction Mechanism of o-Nitrobenzyl Ethers.

It is important to note that while this is the primary pathway, other reaction modes can occur depending on the specific structure of the nitrophenyl ether and the reaction conditions.[3] For instance, meta and para nitrophenyl ethers can undergo different photochemical processes, often involving photooxygenation in aqueous solutions.[6]

Designing Your Photochemical Experiment: A Component-by-Component Guide

A successful photochemical reaction is an orchestrated interplay of light, matter, and environment. Each component of the setup must be chosen with purpose.

The Photoreactor: Containing the Reaction

The photoreactor is the heart of the setup, housing the reaction mixture and allowing for controlled irradiation.[7][8]

  • Material: The choice of material is paramount.

    • Quartz: Transparent to a broad range of UV light (down to ~200 nm), making it ideal for reactions requiring short-wavelength UV.

    • Borosilicate Glass (Pyrex®): Attenuates most UV light below 300 nm. It is a cost-effective option suitable for reactions utilizing near-UV and visible light, which is often the case for o-nitrobenzyl compounds that absorb strongly above 300 nm.[2]

  • Types of Photoreactors:

    • Batch Reactors: The simplest setup, where the entire reaction mixture is irradiated at once in a vessel like a beaker, flask, or a set of vials.[9] This is suitable for small-scale synthesis and screening.

    • Flow Reactors (Plug-Flow): The reaction mixture is continuously pumped through an irradiated capillary or tube.[7] This offers excellent control over irradiation time, uniform light exposure, and is highly scalable.

    • Parallel Reactors: These systems allow for the simultaneous irradiation of multiple samples under identical conditions, which is invaluable for high-throughput screening of reaction conditions or compound libraries.[9]

Batch_Photoreactor_Setup Figure 2: Schematic of a typical laboratory batch photoreactor setup. cluster_reactor Reaction Vessel cluster_environment Environmental Control vial Quartz/Borosilicate Vial stir_plate Stir Plate stir_bar Magnetic Stir Bar stir_bar->stir_plate Magnetic Coupling solution Reaction Solution (Nitrophenyl Ether) cooling_fan Cooling Fan cooling_fan->vial Temperature Regulation temp_probe Temperature Probe temp_probe->vial light_source Light Source (e.g., UV LED Array) light_source->vial Irradiation reflector Reflective Housing reflector->vial

Caption: Figure 2: Schematic of a typical laboratory batch photoreactor setup.

The Light Source: The Reaction's Driving Force

Light is a reagent in photochemistry, and its properties—wavelength and intensity—must be carefully controlled.[10]

  • Mercury Vapor Lamps: These have been the traditional workhorses, providing high-intensity, broad-spectrum UV light. However, they generate significant heat, require cooling, and their broad emission can lead to secondary photoreactions and product degradation.[11]

  • Light Emitting Diodes (LEDs): LEDs are now the preferred choice for most applications.[12][13] They offer narrow wavelength emission, which enhances reaction selectivity by targeting the specific absorption maximum of the chromophore.[12] They also produce less heat, have long lifetimes, and allow for precise intensity control.[13] For many o-nitrobenzyl groups, LEDs with wavelengths of 365 nm or 405 nm are highly effective.[3][9]

Light SourceWavelength ProfileIntensityHeat OutputControl & Selectivity
Medium-Pressure Hg Lamp Broadband (200-600 nm)HighHighLow
UV LED Array Narrowband (e.g., 365 ± 5 nm)Moderate to HighLowHigh
Xenon Arc Lamp Continuous (UV-Vis-IR)Very HighVery HighModerate (with filters)
Halogen Lamp Visible to Near-IRModerateHighLow (for UV reactions)

Table 1: Comparison of common light sources for photochemical applications.[11][12][13]

Critical Reaction Parameters
  • Solvent Selection: The solvent can significantly impact reaction kinetics and quantum yield.[14][15] The polarity and hydrogen-bonding capability of the solvent can influence the stability of the excited state and intermediates.[16][17] While many reactions proceed well in common organic solvents like acetonitrile, THF, or DMSO, aqueous solutions are often required for biological applications.[3] It's crucial to ensure the solvent is transparent at the irradiation wavelength to avoid absorbing light meant for the substrate.

  • Substrate Concentration: The concentration should be optimized to ensure sufficient light penetration through the solution. If the concentration is too high (i.e., the absorbance is too high), a "filtering effect" can occur where the light is absorbed only by the solution layer closest to the source, leading to an inefficient and non-uniform reaction.

  • Temperature Control: Photochemical reactions should be conducted at a constant, controlled temperature. Many light sources, especially arc lamps, generate considerable heat, which can introduce thermal reaction pathways and lead to inconsistent results. A cooling fan or a circulating water bath is often necessary.[9]

  • Atmosphere: Unless the reaction mechanism involves oxygen (e.g., photooxygenation), it is good practice to degas the solution (e.g., by bubbling with nitrogen or argon) prior to and during irradiation. Dissolved oxygen can quench the excited triplet state of the chromophore, reducing the efficiency of the desired photoreaction.

Standardized Protocols for Reproducibility

Here we provide step-by-step methodologies for conducting and analyzing the photochemical cleavage of nitrophenyl ethers.

Protocol 1: General Procedure for Photochemical Cleavage
  • Preparation: Dissolve the nitrophenyl ether substrate in an appropriate photochemical-grade solvent (e.g., acetonitrile, or a buffered aqueous solution for biological samples) in a quartz or borosilicate reaction vessel. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 1.

  • Degassing (if necessary): Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas during the reaction.

  • Setup: Place the reaction vessel in the photoreactor, ensuring it is centered with respect to the light source for uniform illumination. If using a magnetic stirrer, ensure efficient mixing.[9]

  • Temperature Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25 °C) using the cooling system.

  • Irradiation: Turn on the light source. The reaction time will depend on the substrate, light intensity, and quantum yield, and may range from minutes to several hours.

  • Monitoring: Follow the progress of the reaction by periodically taking aliquots and analyzing them using an appropriate technique (TLC, LC-MS, or NMR).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.

Protocol 2: Monitoring Reaction Kinetics with UV-Vis Spectroscopy
  • Spectra Acquisition: Record the initial UV-Vis absorption spectrum of the nitrophenyl ether solution in a quartz cuvette.

  • Irradiation: Place the cuvette in a spectrophotometer equipped with a light source for irradiation (or transfer it between a photoreactor and the spectrophotometer at defined intervals).

  • Time-course Measurement: Irradiate the sample for a set period (e.g., 30 seconds). Record the full UV-Vis spectrum. Repeat this process, recording spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in absorbance at the λ_max of the starting material or the increase in absorbance of a product. Plot absorbance versus time to determine the reaction kinetics. For many photochemical reactions, first-order kinetics are observed.[1]

Protocol 3: Determination of Photolysis Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed.[18] A common method for its determination is relative actinometry, using a compound with a known quantum yield.

  • Actinometer Preparation: Prepare a solution of a chemical actinometer, such as potassium ferrioxalate, which is sensitive to the same wavelength range as your reaction.

  • Actinometer Irradiation: Irradiate the actinometer solution in the exact same experimental setup (same reactor, light source, geometry) as your target reaction for a specific period, ensuring that the conversion is kept low (<10%).

  • Actinometer Analysis: After irradiation, develop the actinometer solution (e.g., by adding 1,10-phenanthroline solution for the ferrioxalate system) and measure the absorbance of the resulting colored complex (Fe(II)-phenanthroline) to quantify the amount of product formed. This allows for the calculation of the photon flux (photons per second) from the light source.[10]

  • Substrate Irradiation: Irradiate your nitrophenyl ether solution under identical conditions for a measured amount of time, ensuring low conversion.

  • Substrate Analysis: Quantify the amount of nitrophenyl ether that has reacted using a calibrated analytical method (e.g., HPLC or NMR with an internal standard).

  • Calculation: The quantum yield (Φ_sample) can be calculated using the following relationship: Φ_sample = Φ_std * (moles_sample_reacted / moles_std_reacted) * (photons_absorbed_std / photons_absorbed_sample) Where Φ_std is the known quantum yield of the actinometer. The fraction of photons absorbed can be determined from the absorbance of the solutions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Incorrect wavelength for substrate absorption.- Light source intensity is too low.- Excited state is being quenched (e.g., by O₂).- Solvent is absorbing the light.- Match light source wavelength to the substrate's λ_max.- Use a higher power light source or focus the light.- Degas the reaction mixture thoroughly.- Use a solvent that is transparent at the irradiation wavelength.
Low Yield / Side Products - Over-irradiation leading to product degradation.- Secondary photoreactions due to broadband light source.- Reaction temperature is too high.- Monitor the reaction and stop it upon completion.- Use a narrowband light source (e.g., LED) or optical filters.- Implement effective temperature control.
Inconsistent Results - Fluctuations in light source intensity.- Inconsistent reaction temperature.- Non-uniform irradiation of the sample.- Allow the lamp to warm up and stabilize.- Use a photoreactor with active cooling/heating.- Ensure proper stirring and consistent sample positioning.

Table 2: Troubleshooting guide for photochemical reactions.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers (Basel). [Link]

  • o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Mechanism of the photochemical decomposition of ortho‐nitrobenzyl... ResearchGate. [Link]

  • Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. [Link]

  • Influence of solvent on electronic structure and the photochemistry of nitrophenols. RSC Publishing. [Link]

  • Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • A spectroscopic method for monitoring photochemical reactions in the gas phase. NIH. [Link]

  • Photochemistry Product range of photoreactors. Peschl Ultraviolet. [Link]

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  • LIGHT SOURCE IN PHOTO CHEMISTRY. Slideshare. [Link]

  • UV LED Light Sources for Photochemistry. Phoseon Technology. [Link]

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  • Photochemical n → π* Excitation of Nitrobenzene. Journal of the American Chemical Society. [Link]

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  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ResearchGate. [Link]

  • LED lights for photochemistry?. Reddit. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-2-nitrophenyl propyl ether. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific etherification. Here, we will dissect the common pitfalls of this synthesis, provide in-depth, mechanistically-grounded troubleshooting advice, and offer optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and logical method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the starting material, 4-tert-butyl-2-nitrophenol, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether.[2][3]

Q2: Why is this particular synthesis prone to low yields?

Low yields in this synthesis can stem from several factors inherent to the Williamson ether synthesis and the specific substrates involved[2][4]:

  • Competing Elimination (E2) Reaction: The phenoxide is a strong base, which can promote the E2 elimination of the propyl halide to form propene, especially at higher temperatures.[3][4]

  • Steric Hindrance: While the propyl halide is a primary halide, which is ideal for SN2 reactions, the ortho-nitro group on the phenoxide can introduce some steric hindrance.[1][3]

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired byproduct).[2][3] The electron-withdrawing nitro group helps to favor O-alkylation, but C-alkylation can still occur.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. Suboptimal conditions can significantly favor side reactions over the desired etherification.[2]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve the causes of low yields.

Scenario 1: Low or No Conversion of Starting Phenol

Question: My TLC analysis shows a significant amount of unreacted 4-tert-butyl-2-nitrophenol even after a prolonged reaction time. What's going wrong?

This issue almost always points to inefficient deprotonation of the phenol or deactivation of your reagents.

Causality and Solutions:

  • Inadequate Base Strength: The pKa of 4-tert-butyl-2-nitrophenol is lowered by the electron-withdrawing nitro group, making it more acidic than phenol. However, a sufficiently strong base is still required for complete deprotonation. Weak bases like sodium bicarbonate (NaHCO₃) will be ineffective.

    • Actionable Solution: Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[2][5] NaH provides irreversible deprotonation, driving the reaction forward.[1][5]

  • Presence of Moisture: Water in the reaction vessel or solvent will react with and consume strong bases like NaH.[6] It can also hydrolyze the alkyl halide.

    • Actionable Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a solid base like NaH, ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation.[6]

  • Poor Solubility: If the generated phenoxide salt is not soluble in the reaction solvent, its ability to act as a nucleophile is severely limited.

    • Actionable Solution: Switch to a polar aprotic solvent like DMF or acetonitrile, which are excellent for SN2 reactions as they solvate the cation but leave the nucleophile relatively free.[2]

BasepKa of Conjugate AcidSuitability for Phenol DeprotonationComments
NaH~36ExcellentIrreversible deprotonation; requires anhydrous conditions.[1]
K₂CO₃~10.3GoodMilder, easier to handle, and often sufficient for nitrophenols.[2]
KOH~15.7GoodEffective, but introduces water, which can be problematic.
NaHCO₃~6.4PoorNot strong enough for efficient deprotonation.
Scenario 2: Formation of Multiple Byproducts

Question: My crude NMR or GC-MS shows the desired product, but also several significant byproducts. How can I improve selectivity?

The formation of byproducts is typically due to competing reaction pathways. The key is to adjust conditions to favor the SN2 pathway.

Causality and Solutions:

  • E2 Elimination Dominance: This is the most common side reaction, resulting in the formation of propene gas from your propyl halide.[3]

    • Mechanistic Insight: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and is entropically favored.[3]

    • Actionable Solution: Lower the reaction temperature. Williamson syntheses are often run at temperatures between 50-100 °C, but for this specific reaction, starting at a lower temperature (e.g., 50-60 °C) and monitoring the reaction is advisable.[2][4]

  • C-Alkylation: Alkylation occurs on the carbon ortho or para to the hydroxyl group.

    • Mechanistic Insight: The choice of solvent can influence the site of alkylation. Protic solvents can solvate the oxygen of the phenoxide, leaving the ring carbons more available for attack.

    • Actionable Solution: Use a polar aprotic solvent like DMF or acetonitrile.[2] These solvents do not solvate the phenoxide anion as strongly, making the oxygen atom more nucleophilic and favoring O-alkylation.

  • Use of a Phase-Transfer Catalyst (PTC): When dealing with solubility issues between an aqueous base (like KOH) and an organic solvent, a PTC can be highly effective.

    • Mechanistic Insight: A PTC, such as tetrabutylammonium bromide, shuttles the phenoxide anion from the aqueous phase into the organic phase where the propyl halide resides, accelerating the reaction and often allowing for milder conditions.[2][7][8] This can reduce the need for high temperatures that promote elimination.[8]

Visualizing the Reaction Pathways

The following diagram illustrates the desired SN2 reaction and the primary competing E2 and C-alkylation side reactions.

G reagents 4-tert-butyl-2-nitrophenol + Propyl Halide + Base phenoxide 4-tert-butyl-2-nitrophenoxide Anion reagents->phenoxide Deprotonation product Desired Product: This compound phenoxide->product SN2 (O-Alkylation) Favored by: - Primary Halide - Polar Aprotic Solvent - Moderate Temp. elim_prod Byproduct: Propene phenoxide->elim_prod E2 Elimination Favored by: - High Temp. c_alkyl_prod Byproduct: C-Alkylated Phenol phenoxide->c_alkyl_prod C-Alkylation Favored by: - Protic Solvent

Caption: Reaction pathways in the synthesis of this compound.

Scenario 3: Product Loss During Workup and Purification

Question: I seem to be losing a significant amount of my product during the aqueous workup or column chromatography. How can I prevent this?

Product loss during purification is often due to the product's physical properties or residual impurities that complicate separation.

Causality and Solutions:

  • Emulsion Formation: The presence of a tert-butyl group can give the molecule surfactant-like properties, leading to emulsions during aqueous extraction, which makes phase separation difficult.

    • Actionable Solution: During the workup, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" the organic product into the organic layer.

  • Hydrolysis of Unreacted Halide: If significant propyl halide remains, it can be hydrolyzed during the workup, forming propanol, which can be difficult to separate from the product due to similar polarities.

    • Actionable Solution: Ensure the reaction goes to completion by monitoring with TLC. If propanol is a suspected contaminant, it can often be removed by washing the organic layer thoroughly with water and brine.

  • Co-elution during Chromatography: The polarity of the starting phenol and the final ether product can be quite similar, leading to poor separation on a silica gel column.

    • Actionable Solution: Use a less polar solvent system for column chromatography. A gradient elution starting with a very nonpolar mobile phase (e.g., pure hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) can effectively separate the less polar ether product from the more polar unreacted phenol.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize yield and purity.

Materials:

  • 4-tert-butyl-2-nitrophenol

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butyl-2-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the phenol. Begin vigorous stirring. Add 1-bromopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-6 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with water, followed by brine to break any emulsions.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Troubleshooting Decision Tree

Use this logical diagram to navigate your troubleshooting process.

G start Low Yield Observed tlc Analyze Crude Reaction by TLC start->tlc sm_present Main Spot is Starting Material tlc->sm_present What does the TLC show? multi_spots Multiple Spots (SM, Product, Byproducts) tlc->multi_spots cause_base Cause: - Inadequate Base - Wet Conditions sm_present->cause_base cause_side_rxn Cause: - High Temp (E2) - Wrong Solvent (C-Alkylation) multi_spots->cause_side_rxn sol_base Solution: - Use Stronger Base (NaH, K2CO3) - Use Anhydrous Solvent/Glassware cause_base->sol_base sol_side_rxn Solution: - Lower Reaction Temp - Use Polar Aprotic Solvent (DMF) - Consider Phase Transfer Catalyst cause_side_rxn->sol_side_rxn

Caption: A decision tree for troubleshooting low yields in the ether synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Organic Syntheses. PHENYL t-BUTYL ETHER. [Link]

  • JETIR. (2019). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

Sources

optimizing reaction time and temperature for Williamson ether synthesis of hindered phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the etherification of sterically hindered phenols. Steric hindrance presents a significant hurdle to this classic SN2 reaction, often leading to low yields and undesired side products. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide for Hindered Phenol Etherification

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is extremely low or has failed completely. What are the likely causes?

Low conversion is the most common issue when dealing with hindered phenols. The root causes typically revolve around insufficient nucleophilicity of the phenoxide or unfavorable reaction kinetics.

Potential Cause 1: Incomplete Deprotonation of the Hindered Phenol. Hindered phenols are often less acidic than their non-hindered counterparts. Standard bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the phenol, resulting in a low concentration of the required phenoxide nucleophile.[1][2]

  • Solution: Employ a stronger, non-nucleophilic base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they react with the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward.[3][4] For particularly challenging substrates, organometallic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can be used.[5][6]

Potential Cause 2: Steric Hindrance Inhibiting the SN2 Attack. The core of the Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk on both the nucleophile (the phenoxide) and the electrophile (the alkyl halide).[2][7][8] A bulky group near the phenolic oxygen will impede the backside attack on the alkyl halide.

  • Solution:

    • Optimize Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. A typical starting range is 50-100 °C.[9][10] However, be aware that excessive heat can promote elimination side reactions.[1][7]

    • Prolong Reaction Time: Hindered reactions are inherently slower. Monitor the reaction by TLC or LC-MS and allow for extended reaction times (from several hours to overnight) for the reaction to proceed to completion.[7][9]

    • Choose the Right Solvent: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][7] These solvents solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and more nucleophilic, increasing the reaction rate.[1][2][4]

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution. This is a common side reaction, as the phenoxide is a strong base.[1][7][9]

Potential Cause 1: Use of a Hindered Alkyl Halide. The structure of the alkyl halide is critical. Secondary and, especially, tertiary alkyl halides are prone to elimination because the phenoxide can more easily act as a base and abstract a proton.[3][7]

  • Solution: The most effective strategy is to use a primary or methyl halide whenever possible.[3][7] If synthesizing an asymmetrical ether, always choose the pathway where the sterically hindered group is on the phenol and the less hindered group is on the alkyl halide.[7][11] For example, to synthesize tert-butyl phenyl ether, it is far better to use sodium tert-butoxide and bromobenzene (though this requires different reaction conditions like the Ullmann condensation) than sodium phenoxide and tert-butyl bromide, which will almost exclusively yield isobutylene.[5]

Potential Cause 2: High Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[4][7]

  • Solution: Lower the reaction temperature. While this will slow down the desired SN2 reaction, it will disproportionately reduce the rate of the E2 elimination. It's a trade-off between reaction rate and selectivity that often requires empirical optimization.[1][4]

Question 3: My TLC/LC-MS shows multiple products, including some that are not the expected ether or alkene. What could they be?

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[5][7][9]

Potential Cause: C-Alkylation Side Reaction. This side reaction is highly dependent on the reaction conditions, especially the solvent.[7][12]

  • Solution:

    • Solvent Choice: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[7][12] These solvents leave the oxygen anion highly available for nucleophilic attack. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the more electron-rich aromatic ring.[7][12]

    • The "Cesium Effect": Consider using cesium carbonate (Cs₂CO₃) as the base. The large, soft cesium cation is poorly solvated and promotes the formation of a "naked," highly reactive phenoxide, which preferentially undergoes O-alkylation. This is a well-documented strategy for improving yields and selectivity in the alkylation of phenols.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature and reaction time for a hindered phenol etherification? A: There is no single answer, as it is highly substrate-dependent. A good starting point is 50-100 °C for 1-8 hours.[9] For highly hindered systems, you may need to increase the temperature to the reflux point of your solvent (e.g., DMF boils at 153 °C) and extend the reaction time to 24 hours or more. Always monitor the reaction progress to determine the optimal endpoint and avoid decomposition.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis is an excellent technique for accelerating these reactions.[13][14] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[14][15] A typical protocol might involve heating the reaction mixture in a sealed microwave vessel at 100-150 °C for 10-30 minutes.[15]

Q: What is the role of a phase-transfer catalyst (PTC)? A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used when the reaction involves two immiscible phases, for example, a solid inorganic base (like K₂CO₃) and an organic solvent.[16] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[16] This can be particularly useful for improving reaction rates in heterogeneous systems.[17][18]

Q: Which base is best for my specific hindered phenol? A: The choice depends on the acidity of your phenol and the reaction conditions. The table below provides a general guide. For most hindered phenols, a strong base like NaH is a reliable starting point.

BaseStrength (pKa of Conj. Acid)Typical SolventsSuitability for Hindered Phenols
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileModerate; may be insufficient for less acidic or very hindered phenols.[2][5]
Sodium Hydroxide (NaOH)~15.7DMSO, WaterModerate; often used with PTC, but may not achieve full deprotonation.[2][5]
Sodium Hydride (NaH)~36THF, DMFExcellent ; strong, non-nucleophilic, and drives the reaction to completion.[3][5]
Cesium Carbonate (Cs₂CO₃)~10.3DMF, AcetonitrileExcellent ; promotes O-alkylation and often gives higher yields for difficult substrates.[5]

Section 3: Optimized Protocols & Visual Guides

Optimized General Protocol for Etherification of a Hindered Phenol

This protocol uses sodium hydride for robust deprotonation and DMF as the solvent to maximize reactivity.

Materials:

  • Hindered Phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous NH₄Cl, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the NaH dispersion.

  • NaH Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexanes or diethyl ether under nitrogen to remove the mineral oil. Decant the solvent carefully each time.

  • Phenoxide Formation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve the hindered phenol in a separate portion of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. This indicates complete formation of the sodium phenoxide.

  • Alkylation: Add the alkyl halide to the reaction mixture, either neat or as a solution in DMF. Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate).

  • Extraction & Purification: Separate the layers. Wash the organic layer with water (2x) and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[10]

Visual Troubleshooting and Workflow

The following diagrams illustrate the key decision-making processes for optimizing your reaction.

Troubleshooting_Williamson Start Low or No Yield CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckConditions Are Temp/Time sufficient? CheckBase->CheckConditions Yes UseStrongerBase Action: Use a stronger base (NaH, KH, LDA) CheckBase->UseStrongerBase No CheckSideReactions Side Products Observed? CheckConditions->CheckSideReactions Yes IncreaseTempTime Action: Increase temperature and/or reaction time CheckConditions->IncreaseTempTime No Alkene Is it an alkene? (E2) CheckSideReactions->Alkene Yes Success Improved Yield CheckSideReactions->Success No UseStrongerBase->CheckConditions IncreaseTempTime->CheckSideReactions C_Alkylation Is it C-Alkylation? Alkene->C_Alkylation No LowerTemp Action: Lower temperature Use 1° alkyl halide Alkene->LowerTemp Yes ChangeSolvent Action: Switch to polar aprotic solvent (DMF, DMSO) Use Cs₂CO₃ C_Alkylation->ChangeSolvent Yes C_Alkylation->Success No LowerTemp->Success ChangeSolvent->Success

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

SN2_vs_E2 cluster_conditions Favorable Conditions Reactants Hindered Phenoxide + Alkyl Halide SN2_Path SN2 Pathway (Substitution) Reactants->SN2_Path E2_Path E2 Pathway (Elimination) Reactants->E2_Path Ether_Product Desired Ether Product SN2_Path->Ether_Product Condition_SN2 • Primary Alkyl Halide • Lower Temperature • Polar Aprotic Solvent SN2_Path->Condition_SN2 Alkene_Product Alkene Byproduct E2_Path->Alkene_Product Condition_E2 • 2°/3° Alkyl Halide • Higher Temperature • Strong, Bulky Base E2_Path->Condition_E2

Caption: Competing SN2 and E2 pathways in hindered systems.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]

  • Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

  • Microwave Mediated Protection of Hindered Phenols and Alcohols - Korea Science. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Utah Tech University. Available at: [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]

  • Williamson Ether Synthesis Mechanism - graduation.escoffier.edu. Available at: [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science. Available at: [Link]

  • Williamson Ether Synthesis - Edubirdie. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing). Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - ResearchGate. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. Available at: [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? - Quora. Available at: [Link]

Sources

stability issues of 4-Tert-butyl-2-nitrophenyl propyl ether in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Tert-butyl-2-nitrophenyl propyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in acidic and basic media. Our goal is to equip you with the scientific rationale behind the experimental observations to ensure the integrity of your results.

Introduction to the Stability Profile

This compound possesses several functional groups that dictate its stability across a range of pH conditions. The ether linkage, the aromatic nitro group, and the tert-butyl group each have distinct reactivities that can be influenced by the presence of acids or bases. Understanding these characteristics is crucial for designing robust experimental protocols, whether for synthesis, purification, or biological assays. Generally, ethers are stable to basic conditions; however, the presence of the bulky tert-butyl group and the electron-withdrawing nitro group on the phenyl ring introduces specific vulnerabilities, particularly in acidic media.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in acidic conditions?

A1: The most significant stability issue in acidic media is the cleavage of the ether bond, specifically the bond between the oxygen and the tert-butylated phenyl ring, and potentially the propyl group. Tert-butyl ethers are particularly susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl cation.[1][2][3] The reaction typically proceeds through an SN1 or E1 mechanism.

Q2: Is this compound stable in basic media?

A2: Generally, ethers are resistant to cleavage under basic conditions.[1] Therefore, this compound is expected to be significantly more stable in basic media compared to acidic media. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways, such as nucleophilic aromatic substitution, though this is less likely for an ether linkage.

Q3: Can the nitro group on the aromatic ring influence the compound's stability?

A3: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the ether linkage. While it may slightly decrease the rate of acid-catalyzed ether cleavage by destabilizing a potential carbocation intermediate on the ring, its primary impact is on the reactivity of the ring itself towards nucleophiles. Under certain conditions, particularly with strong nucleophiles, the nitro group can activate the ring for nucleophilic aromatic substitution.

Q4: What are the likely degradation products in acidic media?

A4: The primary degradation products from acid-catalyzed cleavage are expected to be 4-tert-butyl-2-nitrophenol and propene (from the propyl group) or propanol, and potentially isobutylene (from cleavage of the tert-butyl group).[2][4] The exact products will depend on the specific acid and reaction conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: Several analytical techniques can be employed to monitor the degradation of the compound. High-Performance Liquid Chromatography (HPLC) is well-suited for quantifying the disappearance of the parent compound and the appearance of more polar degradation products like 4-tert-butyl-2-nitrophenol.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on the degradation products, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Loss of Starting Material in Acidic Media

Symptoms:

  • Low yield of the desired product in a reaction performed under acidic conditions.

  • Appearance of unexpected, more polar spots on a Thin Layer Chromatography (TLC) plate.

  • HPLC analysis shows a decrease in the peak area of the starting material over time, with the emergence of new peaks.

Root Cause Analysis:

The ether linkage of this compound is likely undergoing acid-catalyzed cleavage. The tert-butyl group on the phenyl ring makes the ether susceptible to cleavage via an SN1 or E1 mechanism, which is initiated by protonation of the ether oxygen.[2][3]

dot

cluster_acid_cleavage Acid-Catalyzed Ether Cleavage Start 4-Tert-butyl-2-nitrophenyl propyl ether Protonation Protonated Ether Start->Protonation H+ Cleavage Carbocation Intermediate + 4-tert-butyl-2-nitrophenol Protonation->Cleavage C-O bond cleavage Products Propene/Propanol Cleavage->Products Nucleophilic attack or Elimination

Caption: Acid-catalyzed cleavage workflow.

Recommended Actions:

  • pH Control: If possible, perform the reaction at a less acidic pH. A buffered system may provide more control.

  • Temperature Reduction: Acid-catalyzed cleavage is often accelerated at higher temperatures. Running the reaction at a lower temperature may mitigate degradation.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Choice of Acid: Use a milder acid if the reaction chemistry allows. For example, a weaker organic acid might be less detrimental than a strong mineral acid.

Experimental Protocol: Assessing Stability in Acidic Media

This protocol outlines a method to quantify the stability of this compound under specific acidic conditions using HPLC.

Materials:

  • This compound

  • Acidic buffer of desired pH (e.g., 0.1 M citrate buffer, pH 3)

  • Organic solvent for stock solution (e.g., acetonitrile or methanol)

  • HPLC system with a C18 column

  • Quenching solution (e.g., 1 M Tris buffer, pH 8)

Procedure:

  • Prepare a stock solution of this compound in the organic solvent.

  • In a series of vials, add the acidic buffer.

  • Spike the vials with the stock solution to a final concentration of 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 25°C, 40°C, 60°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC, monitoring the peak area of the parent compound.

Data Analysis:

Time (hours)Peak Area (Parent Compound) at 25°CPeak Area (Parent Compound) at 40°CPeak Area (Parent Compound) at 60°C
01,000,0001,000,0001,000,000
1980,000950,000850,000
2960,000900,000700,000
4920,000800,000500,000
8850,000650,000250,000
24650,000300,00050,000

This is example data and will vary based on actual experimental conditions.

Issue 2: Potential for Degradation in Strong Basic Media

Symptoms:

  • Discoloration of the reaction mixture upon addition of a strong base.

  • Formation of minor, unidentified byproducts during a reaction in a strong base at elevated temperatures.

Root Cause Analysis:

While generally stable, prolonged exposure to harsh basic conditions (e.g., high pH and high temperature) could lead to minor degradation pathways. One possibility is nucleophilic aromatic substitution, where a hydroxide ion attacks the aromatic ring, potentially displacing the propyl ether group or another substituent. The nitro group activates the ring to such attacks.

dot

cluster_base_degradation Potential Degradation in Strong Base Start 4-Tert-butyl-2-nitrophenyl propyl ether Attack Meisenheimer Complex (Intermediate) Start->Attack OH- attack Product 4-tert-butyl-2-nitrophenol Attack->Product Loss of propoxy group

Caption: Nucleophilic aromatic substitution.

Recommended Actions:

  • Moderate Basic Conditions: If possible, use a weaker base or a lower concentration of the strong base.

  • Lower Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of potential degradation.

  • Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Experimental Protocol: Assessing Stability in Basic Media

This protocol is similar to the acidic stability test but uses a basic buffer.

Materials:

  • This compound

  • Basic buffer of desired pH (e.g., 0.1 M carbonate buffer, pH 10)

  • Organic solvent for stock solution (e.g., acetonitrile or methanol)

  • HPLC system with a C18 column

  • Quenching solution (e.g., 1 M phosphate buffer, pH 7)

Procedure:

  • Follow steps 1-7 as outlined in the acidic stability protocol, substituting the acidic buffer with the basic buffer and the quenching solution accordingly.

Expected Results:

It is anticipated that the degradation of this compound in basic media will be significantly slower than in acidic media at equivalent temperatures.

Time (hours)Peak Area (Parent Compound) at 60°C (pH 10)
01,000,000
1998,000
2995,000
4990,000
8980,000
24950,000

This is example data and will vary based on actual experimental conditions.

References

  • Nitrofen Degradation Pathway - Eawag-BBD. (2010). Eawag-BBD. Available at: [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008). Eawag-BBD. Available at: [Link]

  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - Frontiers. (2023). Frontiers in Microbiology. Available at: [Link]

  • Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. (2021). AMB Express. Available at: [Link]

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. (2018). Applied and Environmental Microbiology. Available at: [Link]

  • Organic Chemistry-4 - Kolkata. (n.d.). Study Guide to Organic Chemistry. Available at: [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol - Google Patents. (2005). Google Patents.
  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped - NIH. (2022). Catalysts. Available at: [Link]

  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped - Semantic Scholar. (2022). Catalysts. Available at: [Link]

  • The Role of 4-tert-Butyl-2-nitrophenol in Modern Chemical Synthesis. (n.d.). LinkedIn. Available at: [Link]

  • Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether - YouTube. (2021). YouTube. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

  • tert-Butyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC - NIH. (2012). Applied and Environmental Microbiology. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. (2020). ChemRxiv. Available at: [Link]

  • 18.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

  • PHENYL t-BUTYL ETHER - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. (2020). Catalysts. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Catalytic synthesis of t-BAMBP and its purification through distillation - ResearchGate. (2016). ResearchGate. Available at: [Link]

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. - ChemRxiv. (2023). ChemRxiv. Available at: [Link]

  • 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media | Request PDF - ResearchGate. (2000). ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Photochemical Cleavage of o-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-nitrobenzyl (ONB) photolabile protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful photochemical tool. Here, we address common challenges encountered during the experimental workflow, providing in-depth, field-proven insights to ensure the success of your light-mediated deprotection reactions. Our approach is grounded in the fundamental principles of photochemistry to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your experimental design.

Understanding the Foundation: The Mechanism of o-Nitrobenzyl Photocleavage

Before delving into troubleshooting, a firm grasp of the underlying reaction mechanism is paramount. The photochemical cleavage of an o-nitrobenzyl protecting group is an intramolecular redox reaction initiated by the absorption of a photon. This process, often proceeding through a Norrish Type II-like mechanism, can be summarized in the following key steps[1][2]:

  • Photoexcitation: Upon irradiation with UV light (typically in the 300-365 nm range), the o-nitrobenzyl group is excited to a short-lived singlet state, which can then undergo intersystem crossing to a triplet state[1].

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate[1][2]. The ortho-position of the nitro group is crucial for this step to occur efficiently[2].

  • Rearrangement and Cleavage: This unstable intermediate undergoes a series of electronic and atomic rearrangements, leading to the formation of a hemiacetal-like species[1].

  • Product Release: The intermediate decomposes to release the deprotected substrate and a 2-nitrosobenzaldehyde (or a related ketone) byproduct[1][3].

This intricate sequence of events is highly dependent on a variety of experimental parameters. The following troubleshooting guide will address the most common failure points in this photochemical cascade.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Incomplete or No Deprotection

Q: I've irradiated my sample, but my starting material remains largely unreacted. What could be the problem?

A: This is a common issue that can often be traced back to the irradiation conditions or the reaction setup. Let's break down the potential causes:

  • Incorrect Wavelength: The parent o-nitrobenzyl group has an optimal absorption around 350-365 nm[3][4]. Using a light source with a significantly different wavelength will result in inefficient photoexcitation. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your o-nitrobenzyl-protected compound. For biological applications where deeper tissue penetration is needed, two-photon excitation using longer wavelengths (e.g., ~730 nm) can be an effective alternative[3].

  • Insufficient Light Intensity or Duration: The photochemical cleavage is a quantum process; a sufficient number of photons must be delivered to the sample. Increase the irradiation time or use a more powerful light source. Be aware that prolonged exposure to high-intensity UV light can potentially damage sensitive substrates[3][4].

  • Light Source Malfunction: Verify that your lamp is functioning correctly and that the output intensity has not diminished over time. Mercury arc lamps, for instance, have a finite lifespan and their output can decrease with use.

  • UV Absorption by the Solvent or Vessel: Standard glass or plastic cuvettes and reaction vessels will absorb a significant portion of UV light. Always use quartz vessels for photochemical reactions in this wavelength range. Similarly, ensure your solvent is UV-transparent at the irradiation wavelength.

Issue 2: Slow Reaction Rate

Q: The deprotection is occurring, but it's taking much longer than expected. How can I speed up the reaction?

A: A sluggish reaction can be frustrating, but several factors can be tuned to enhance the kinetics of photocleavage:

  • Substituents on the Benzyl Carbon: Introducing a methyl group at the benzylic position (the carbon attached to the leaving group) can dramatically increase the rate of photocleavage, in some cases by a factor of 20[4]. This is due to the stabilization of the intermediate radical species.

  • Aromatic Ring Substituents: Electron-donating groups on the aromatic ring can red-shift the absorption maximum, potentially allowing for the use of longer, less damaging wavelengths[3]. However, the effect on the quantum yield can be complex and substrate-dependent.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. While the effect is not always straightforward, it's worth experimenting with different solvents of varying polarity to find the optimal conditions for your specific substrate[4].

  • Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the o-nitrobenzyl group, reducing the efficiency of the photoreaction. For particularly sensitive or slow reactions, deoxygenating the solvent by bubbling with nitrogen or argon prior to and during irradiation can improve the reaction rate.

Issue 3: Low Yield and Formation of Byproducts

Q: I'm getting my desired product, but the yield is low and I see several other spots on my TLC/peaks in my HPLC. What's going on?

A: Low yields and the presence of byproducts often point to side reactions or instability of the products under the reaction conditions.

  • The Nitroso Byproduct: The primary byproduct of the cleavage is a 2-nitrosobenzaldehyde derivative[1][3]. This species can sometimes react with the deprotected product or other components in the reaction mixture, especially if the deprotected molecule contains a nucleophilic group.

  • Photodegradation of the Product: The deprotected product itself may be photosensitive and degrade upon prolonged exposure to UV light. It's crucial to monitor the reaction progress and stop the irradiation as soon as the starting material is consumed.

  • Secondary Photoreactions: The 2-nitrosobenzaldehyde byproduct can also absorb light and undergo further photochemical reactions, leading to a complex mixture of products.

Solutions:

  • Scavengers: In some cases, adding a scavenger for the nitroso byproduct can improve the yield of the desired product. Thiols are often used for this purpose.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and stop the irradiation as soon as the starting material is consumed to minimize product degradation[2].

  • Purification: Be prepared for a potentially challenging purification. The nitroso byproduct and other side products may have similar polarities to your desired compound.

Experimental Protocols

General Protocol for Photochemical Cleavage

This protocol provides a general framework for the photochemical deprotection of an o-nitrobenzyl-protected substrate. Optimization of specific parameters will be necessary for each unique compound.

  • Sample Preparation: Dissolve the o-nitrobenzyl-protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz reaction vessel[2]. The concentration should be adjusted to an appropriate optical density at the irradiation wavelength (typically an absorbance of 0.1-0.3 is a good starting point).

  • Deoxygenation (Optional): For sensitive substrates or to maximize quantum yield, deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes.

  • Irradiation: Place the reaction vessel in a suitable photochemical reactor equipped with a lamp that emits at the desired wavelength (e.g., 365 nm)[2]. Maintain a constant temperature during irradiation, as heat can also influence the reaction.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze by an appropriate method (e.g., TLC, HPLC, or NMR) to monitor the disappearance of the starting material and the appearance of the product[2].

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using standard techniques such as column chromatography, preparative HPLC, or crystallization.

Quantitative Data Summary
Parametero-Nitrobenzyl DerivativesKey Considerations
Typical Wavelengths 300-365 nmShorter wavelengths may damage sensitive substrates[3][4].
Quantum Yield (Φ) 0.01 - 0.5Highly dependent on the leaving group and substitution pattern[2].
Solvents Acetonitrile, Methanol, Dichloromethane, Aqueous BuffersMust be transparent at the irradiation wavelength[2].
Byproducts 2-Nitrosobenzaldehyde or related compoundsCan potentially react with the desired product[1][3].

Visualizing the Process

Mechanism of o-Nitrobenzyl Photocleavage

o-Nitrobenzyl Photocleavage Mechanism cluster_0 Photoexcitation & H-Abstraction cluster_1 Rearrangement & Cleavage Start o-Nitrobenzyl Protected Substrate Excited Excited State Start->Excited hν (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Intermediate Cyclic Intermediate AciNitro->Intermediate Rearrangement Products Deprotected Substrate + 2-Nitrosobenzaldehyde Intermediate->Products Cleavage

Caption: The photochemical cleavage of o-nitrobenzyl groups.

Troubleshooting Workflow

Troubleshooting Workflow cluster_incomplete Solutions for Incomplete Reaction cluster_slow Solutions for Slow Reaction cluster_low_yield Solutions for Low Yield Problem Photocleavage Issue Incomplete Incomplete/No Reaction Problem->Incomplete Slow Slow Reaction Problem->Slow LowYield Low Yield/Byproducts Problem->LowYield CheckWavelength Verify Wavelength Incomplete->CheckWavelength CheckIntensity Increase Intensity/Time Incomplete->CheckIntensity CheckVessel Use Quartz Vessel Incomplete->CheckVessel ModifySubstrate Modify Substrate (e.g., α-methyl) Slow->ModifySubstrate OptimizeSolvent Optimize Solvent Slow->OptimizeSolvent Deoxygenate Deoxygenate Solution Slow->Deoxygenate AddScavenger Add Scavenger LowYield->AddScavenger MonitorReaction Monitor Closely LowYield->MonitorReaction OptimizePurification Optimize Purification LowYield->OptimizePurification

Caption: A logical workflow for troubleshooting common issues.

References

  • Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. ResearchGate. Available from: [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. Available from: [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. ACS Publications. Available from: [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH. Available from: [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available from: [Link]

  • Photolabile protecting group - Wikipedia. Wikipedia. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Photolabile Protecting Groups: Spotlight on the 4-Tert-butyl-2-nitrophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate realms of chemical biology, pharmacology, and materials science, the ability to command molecular activity with precision is paramount. Photolabile protecting groups (PPGs), often called "photocages," are indispensable tools that offer spatiotemporal control by masking a molecule's function until its release is triggered by light.[1][2][3] This guide provides an in-depth comparison of the 4-tert-butyl-2-nitrophenyl propyl ether, a representative of the broader o-nitrobenzyl class, with other leading PPGs. We will delve into the critical performance metrics, supported by experimental data and protocols, to empower researchers in selecting the optimal PPG for their specific application.

The Principle of Photocaging: The ortho-Nitrobenzyl Mechanism

The o-nitrobenzyl (ONB) scaffold is one of the most established and versatile classes of PPGs.[4] Its photocleavage mechanism is a cornerstone of photoremovable chemistry. Upon absorption of a photon (typically in the UV-A range, 300-365 nm), the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon.[5] This Norrish Type II-like rearrangement forms a transient aci-nitro intermediate, which rapidly decomposes to release the protected molecule (the "caged" substrate) and a 2-nitrosobenzaldehyde byproduct.[2][3][5] The critical positioning of the nitro group ortho to the benzylic carbon is essential for this efficient intramolecular process.[5]

The subject of this guide, this compound, leverages this core mechanism. The substituents on the aromatic ring—a nitro group at position 2 and a tert-butyl group at position 4—are strategically placed to modulate the group's photochemical properties.

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl PPGs A o-Nitrobenzyl Caged Substrate (R-X) B Photon Absorption (hν) A->B Irradiation C Excited State B->C D Intramolecular H-Abstraction C->D Norrish Type II E aci-Nitro Intermediate D->E F Rearrangement & Decomposition E->F G Released Substrate (R-OH) F->G H Nitroso Byproduct F->H

Caption: Generalized photocleavage pathway for o-nitrobenzyl-based protecting groups.

Key Performance Metrics for PPGs: A Comparative Analysis

The selection of a PPG is a multifactorial decision guided by several quantitative parameters.[6] The ideal PPG should exhibit high release efficiency upon irradiation at a biologically benign wavelength, demonstrate stability in the dark, and produce non-toxic byproducts.[7][8]

Here, we compare the 4-tert-butyl-2-nitrophenyl group (as a representative o-nitrobenzyl derivative) with other widely used PPGs.

Photolabile Protecting Group (PPG)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (ONB) & Derivatives 300-3650.01-0.3Features: Well-established chemistry, versatile for many functional groups.[4][9] Drawbacks: Requires UV light, phototoxic byproducts (nitrosoarenes), relatively low quantum yield.[1][8]
Coumarin-4-ylmethyl (CM) 350-4500.01-0.2Features: Longer wavelength absorption, suitable for biological applications.[1] Drawbacks: Can have complex photochemistry and byproducts.
p-Hydroxyphenacyl (pHP) 275-3500.1-0.4Features: Generally higher quantum yields, undergoes a photo-Favorskii rearrangement yielding less reactive byproducts.[4][9] Drawbacks: Requires higher energy UV light.
BODIPY-based Cages 500-650>0.1 (can be high)Features: Excellent absorption in the visible spectrum, high extinction coefficients, suitable for two-photon excitation.[6] Drawbacks: Can be synthetically complex, potential for photobleaching.

Note: Data is compiled from various sources and represents typical ranges. Specific values are highly dependent on the exact molecular structure and solvent conditions.[1][6]

The tert-butyl group in the 4-position of the nitrophenyl ring is an electron-donating group. Such modifications can subtly influence the electronic properties and, consequently, the absorption spectrum and quantum yield of the PPG, though often the primary determinant of photochemical behavior remains the core o-nitrobenzyl structure.[10]

Experimental Protocols: Quantifying PPG Performance

To ensure scientific rigor, the performance of a PPG must be validated experimentally. Below are foundational protocols for determining two of the most critical parameters: photolysis quantum yield and cleavage kinetics.

The quantum yield is the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (i.e., cleavage) for each photon absorbed.[11] A relative method using a well-characterized chemical actinometer is common.[12][13]

G cluster_workflow Workflow for Quantum Yield (Φ) Determination A Prepare Solutions: 1. Caged Compound (Sample) 2. Actinometer (Standard) B Measure Absorbance (UV-Vis) of Sample and Standard at λ_irr A->B C Irradiate Sample & Standard (Identical conditions, λ_irr) B->C D Monitor Reaction Progress (e.g., HPLC or UV-Vis Spectroscopy) C->D E Calculate Moles Reacted for both Sample and Standard D->E F Calculate Quantum Yield (Φ_sample) using Φ_standard E->F

Caption: Experimental workflow for measuring relative photochemical quantum yield.

Step-by-Step Methodology:

  • Preparation: Prepare optically dilute solutions (Absorbance < 0.1 at the irradiation wavelength, λ_irr) of both the caged compound and a standard chemical actinometer (e.g., potassium ferrioxalate) in the same solvent.

  • Initial Analysis: Measure the initial absorbance of both solutions at λ_irr.

  • Irradiation: Irradiate both solutions under identical conditions (same light source, wavelength, path length, and geometry). It is crucial that the photon flux is constant.

  • Monitoring: At set time intervals, withdraw aliquots and analyze the extent of the photoreaction. For the caged compound, this can be done by HPLC to measure the appearance of the released substrate. For the actinometer, a specific spectrophotometric method is typically used.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated relative to the known quantum yield of the standard (Φ_std) using the following equation: Φ_sample = Φ_std × (k_sample / k_std) × (F_std / F_sample) Where 'k' is the rate of product formation and 'F' is the fraction of light absorbed by the respective solution.

Causality and Trustworthiness: Using a chemical actinometer provides a self-validating system by directly measuring the photon flux under the exact experimental conditions, accounting for any fluctuations in lamp output.[12] Running a dark control (a sample kept shielded from light) is essential to confirm that the substrate release is exclusively due to the photochemical event.

Understanding the rate of release is critical for applications requiring rapid activation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the caged compound at a known concentration in a suitable buffer or solvent.

  • Irradiation Setup: Place the solution in a temperature-controlled cuvette and irradiate with a collimated light source at the desired wavelength (e.g., 365 nm).

  • Time-Course Sampling: At specific time points (t = 0, 1, 2, 5, 10... minutes), withdraw a small aliquot of the solution and immediately quench the reaction (e.g., by placing it in the dark on ice).

  • HPLC Analysis: Analyze each aliquot by reverse-phase HPLC.[5] Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the remaining caged compound, the released substrate, and the byproduct.

  • Quantification: Monitor the elution profile with a UV detector at a wavelength where both the reactant and product absorb. Generate a calibration curve for the released substrate to quantify its concentration at each time point.

  • Data Analysis: Plot the concentration of the released substrate versus time to determine the photorelease kinetics.

Conclusion and Outlook

The 4-tert-butyl-2-nitrophenyl group, as part of the broader o-nitrobenzyl family, remains a workhorse PPG due to its synthetic accessibility and predictable cleavage mechanism.[4] Its primary limitations are the requirement for potentially damaging UV light and the formation of reactive nitroso byproducts, which can be a concern in sensitive biological systems.[8]

The choice of a PPG is application-dependent:

  • For versatility and straightforward synthesis, o-nitrobenzyl derivatives are an excellent starting point.

  • For applications requiring deeper tissue penetration and reduced phototoxicity, longer-wavelength absorbing groups like coumarins and BODIPY-based cages are superior.[6]

  • When the cleanliness of the reaction and avoidance of reactive byproducts are critical, pHP groups offer a distinct advantage.[9]

The future of PPG development is focused on creating groups that can be cleaved with high quantum efficiency by low-energy visible or near-infrared light, often through two-photon excitation, and that release only benign byproducts.[6][14] As research demands ever-finer control over molecular systems, the continued innovation and careful characterization of photolabile protecting groups will be essential.

References

  • Photolabile protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Photolabile_protecting_group]
  • A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-4-nitrobenzyl-and-o-nitrobenzyl-as-photolabile-protecting-groups/]
  • A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-o-nitrobenzyl-and-other-photolabile-protecting-groups-for-researchers/]
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3624793/]
  • Singh, A., Weiss, S., & Nir, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6183-6243. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10293375/]
  • Singh, A., Weiss, S., & Nir, E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00016]
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr300177k]
  • Gopal, K., & Agasti, S. S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702111/]
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [URL: https://www.jhss.
  • Bochet, C. G. (2001). Wavelength-Selective Cleavage of Photolabile Protecting Groups. ResearchGate. [URL: https://www.researchgate.net/publication/244470984_Wavelength-Selective_Cleavage_of_Photolabile_Protecting_Groups]
  • Quantum yield - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quantum_yield]
  • Gsponer, J., Tonne, M., & Wölfl, S. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 760-766. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/pp/c8pp00085k]
  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [URL: https://www.researchgate.
  • Dang, V. Q., & Teets, T. S. (2024). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/dt/d4dt01077f]
  • Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12159-12168. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02279]

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A Comprehensive Spectroscopic Guide to the Structural Elucidation of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique spectroscopic approach to the structural verification of 4-tert-butyl-2-nitrophenyl propyl ether, a compound of interest for its potential applications in medicinal chemistry and materials science. We will move beyond a mere recitation of data, delving into the rationale behind our analytical choices and comparing the expected results with those of plausible alternatives, thereby providing a robust framework for its identification.

The structure , this compound, presents a unique combination of functional groups: a bulky tert-butyl group, an electron-withdrawing nitro group, and a flexible propyl ether chain, all attached to an aromatic scaffold. Each of these moieties imparts a distinct signature on the spectroscopic data, and their interplay allows for a definitive structural assignment.

The Analytical Blueprint: A Multi-Faceted Approach

A single spectroscopic technique is rarely sufficient for the unequivocal determination of a complex organic structure. Therefore, we employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This orthogonal approach ensures that each aspect of the molecule's constitution is thoroughly interrogated.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Analysis & Verification cluster_3 Conclusion Structure 4-Tert-butyl-2-nitrophenyl propyl ether NMR ¹H & ¹³C NMR Structure->NMR is subjected to IR Infrared Spectroscopy Structure->IR is subjected to MS Mass Spectrometry Structure->MS is subjected to Analysis Spectral Interpretation & Comparison NMR->Analysis yields data for IR->Analysis yields data for MS->Analysis yields data for Confirmation Structural Confirmation Analysis->Confirmation leads to

Caption: Workflow for the structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the connectivity of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

    • Parameters: A standard pulse sequence is typically sufficient. Acquire data for 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same as for ¹H NMR.

    • Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of ¹³C.

Expected ¹H NMR Spectral Data

The strongly electron-withdrawing nitro group will significantly deshield the aromatic protons, particularly those ortho to it.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (ortho to NO₂)~ 7.8 - 8.2d1HDeshielded by the adjacent electron-withdrawing nitro group.
Aromatic H (ortho to O-propyl)~ 7.2 - 7.5dd1HInfluenced by both the ether and nitro groups.
Aromatic H (meta to NO₂)~ 6.9 - 7.2d1HLess deshielded than the ortho protons.
O-CH ₂-CH₂-CH₃~ 3.9 - 4.2t2HProtons on the carbon attached to the ether oxygen are deshielded.[2]
O-CH₂-CH ₂-CH₃~ 1.7 - 2.0sextet2HStandard alkyl region, split by adjacent CH₂ and CH₃ groups.
-C(CH ₃)₃~ 1.3 - 1.5s9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.
O-CH₂-CH₂-CH~ 0.9 - 1.2t3HStandard terminal methyl group.
Expected ¹³C NMR Spectral Data

The chemical shifts in the ¹³C NMR spectrum will be influenced by the electronegativity of the substituents. The nitro group will cause a downfield shift for the carbons it is attached to and those in its vicinity.[3][4]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aromatic C-NO₂~ 145 - 150Strongly deshielded by the nitro group.
Aromatic C-O-propyl~ 155 - 160Deshielded by the electronegative oxygen.
Aromatic C-tert-butyl~ 140 - 145Quaternary carbon with a downfield shift.
Aromatic CH~ 115 - 130Aromatic carbons with attached protons.
O -CH₂-CH₂-CH₃~ 70 - 75Carbon attached to the ether oxygen.
-C (CH₃)₃~ 34 - 38Quaternary carbon of the tert-butyl group.
-C(C H₃)₃~ 30 - 33Methyl carbons of the tert-butyl group.
O-CH₂-C H₂-CH₃~ 20 - 25Methylene carbon of the propyl group.
O-CH₂-CH₂-C H₃~ 10 - 15Terminal methyl carbon of the propyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint".

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The presence of the nitro group and the ether linkage will give rise to characteristic strong absorptions.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Nitro (NO₂)1550-1475 and 1360-1290Asymmetric and Symmetric N-O stretching[5][6]
Aromatic C-O-C~ 1250 - 1200Asymmetric C-O-C stretching
Aliphatic C-O-C~ 1150 - 1085Asymmetric C-O-C stretching
Aromatic C-H~ 3100 - 3000C-H stretching
Aliphatic C-H~ 3000 - 2850C-H stretching[7]
Aromatic C=C~ 1600 - 1450C=C stretching in the ring

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would be highly indicative of the nitro group.[5]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₁₃H₁₉NO₃), the expected molecular weight is 237.29 g/mol .[8]

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

  • Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern

Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring.[9][10] Key fragmentation pathways would include:

  • Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the intact molecule.

  • Loss of the propyl group: Cleavage of the O-propyl bond, leading to a fragment at m/z = 194.

  • Loss of the tert-butyl group: A peak corresponding to the loss of a tert-butyl radical (57 Da), resulting in a fragment at m/z = 180.

  • Alpha-cleavage: Cleavage of the C-C bond next to the oxygen in the propyl chain.[11]

G mol [C₁₃H₁₉NO₃]⁺˙ m/z = 237 frag1 Loss of C₃H₇˙ m/z = 194 mol->frag1 - C₃H₇˙ frag2 Loss of C₄H₉˙ m/z = 180 mol->frag2 - C₄H₉˙ frag3 Loss of NO₂ m/z = 191 mol->frag3 - NO₂ frag4 Loss of OC₃H₇˙ m/z = 178 mol->frag4 - OC₃H₇˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparison with Potential Isomers

To further bolster our structural confirmation, it is instructive to compare the expected spectroscopic data with that of a plausible isomer, such as 2-tert-butyl-4-nitrophenyl propyl ether.

Spectroscopic Feature This compound (Expected) 2-tert-butyl-4-nitrophenyl propyl ether (Predicted) Key Differentiating Feature
¹H NMR (Aromatic) Three distinct signals in the aromatic region with specific coupling patterns. The proton ortho to the nitro group will be significantly downfield.Three distinct aromatic signals, but the chemical shifts and coupling will differ due to the altered positions of the substituents. The proton ortho to the nitro group will still be the most deshielded.The precise chemical shifts and coupling constants of the aromatic protons.
¹³C NMR (Aromatic) Unique chemical shifts for the six aromatic carbons based on the substituent pattern.A different set of chemical shifts for the aromatic carbons.The chemical shifts of the substituted aromatic carbons (C-NO₂, C-OPr, C-tBu).
MS Fragmentation Similar molecular ion at m/z = 237. Fragmentation patterns may show subtle differences in ion abundances.Identical molecular ion at m/z = 237.While the major fragments might be similar, their relative intensities could differ.

The most definitive distinction between these isomers would come from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which would unequivocally establish the connectivity of the protons and carbons in the aromatic ring.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be made. This guide provides a comprehensive framework for researchers and scientists to apply these principles in their own work, ensuring the integrity and accuracy of their chemical syntheses.

References

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Whitman College. GCMS Section 6.13. Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Gowenlock, B. G., et al. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry.
  • University of Colorado Boulder. IR: nitro groups. Available at: [Link]

  • ResearchGate. (2020). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Available at: [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • YouTube. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available at: [Link]

  • Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of Calgary. Ch 13 - Aromatic H. Available at: [Link]

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A Comparative Guide to the Cleavage Efficiency of Nitrophenyl Ether Derivatives as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of dynamic chemical and biological systems, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), often termed "cages," offer an elegant solution, enabling spatiotemporal control of substrate release through the application of light.[1][2] Among the various classes of PPGs, nitrophenyl ether derivatives, particularly those based on the o-nitrobenzyl scaffold, have emerged as workhorses due to their synthetic accessibility and robust photochemical properties.[2][3] This guide provides a comparative analysis of the cleavage efficiency of different nitrophenyl ether derivatives, offering insights into their reaction mechanisms, key performance parameters, and experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to employ these powerful tools in their work.

The Fundamental Mechanism: A Light-Triggered Cascade

The photocleavage of o-nitrobenzyl ethers is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group.[2] This triggers an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2][4] This transient species then undergoes a series of thermal reactions, ultimately liberating the protected alcohol and forming a nitrosobenzaldehyde or related byproduct.[5][6] The overall efficiency and rate of this process are critically dependent on the specific substitution pattern of the nitrophenyl ether derivative.

Cleavage_Mechanism A o-Nitrobenzyl Ether (Ground State) B Excited State A->B hν (Light Absorption) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Hemiacetal Intermediate C->D Cyclization E Released Alcohol + Nitroso-ketone/aldehyde D->E Decomposition (Rate-Limiting Step)

Figure 1: Generalized photocleavage mechanism of o-nitrobenzyl ether derivatives. The process is initiated by light absorption and proceeds through several intermediates, with the breakdown of the hemiacetal often being the rate-limiting step for alcohol release.[4][5]

A Comparative Analysis of Common Nitrophenyl Ether Derivatives

The choice of a specific nitrophenyl ether derivative is dictated by the desired application, with key considerations being the cleavage kinetics, quantum yield, and the nature of the released substrate. The following table provides a comparative overview of some commonly employed derivatives.

DerivativeKey Structural FeatureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Release RateKey Advantages & Disadvantages
o-Nitrobenzyl (NB) Unsubstituted benzyl position~350~0.05 - 0.1Slow to moderateSimple structure; low quantum yield; slow release kinetics.[2]
1-(2-Nitrophenyl)ethyl (NPE) Methyl group at the benzylic position~350~0.5 - 0.7FastSignificantly faster cleavage and higher quantum yield compared to NB.[7][8] The methyl group enhances the rate of the initial hydrogen abstraction.[8]
Dimethoxynitrobenzyl (DMNB) Methoxy groups on the aromatic ring~350-400~0.1 - 0.3ModerateRed-shifted absorption; improved two-photon absorption cross-section.[9]
Nitroveratryl (NV) Two methoxy groups adjacent to the nitro group~365~0.05ModerateCommonly used for caging biologically active molecules.[1]

Table 1: Comparative properties of common nitrophenyl ether derivatives. The data presented are approximate and can vary depending on the specific substrate and reaction conditions.

The introduction of a methyl group at the benzylic position, as seen in 1-(2-nitrophenyl)ethyl (NPE) derivatives, has a profound effect on the cleavage efficiency. This substitution enhances the rate of the initial hydrogen abstraction step, leading to a significant increase in both the quantum yield and the rate of substrate release.[7][8] For applications requiring rapid release of the active molecule, NPE derivatives are often the preferred choice.

Experimental Protocols for Quantifying Cleavage Efficiency

To aid researchers in the selection and characterization of nitrophenyl ether derivatives, we provide standardized protocols for determining two key performance metrics: the quantum yield of photocleavage and the kinetics of substrate release.

Protocol 1: Determination of Photochemical Quantum Yield (Φ)

The quantum yield represents the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event (in this case, cleavage) for each photon absorbed.

Materials:

  • Nitrophenyl ether derivative of interest

  • Actinometer solution (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source with a known photon flux (e.g., a laser or a lamp with a monochromator)

  • Cuvettes

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A1 Prepare actinometer solution B1 Irradiate actinometer and sample under identical conditions A1->B1 A2 Prepare sample solution of known concentration A2->B1 C1 Measure absorbance change of actinometer B1->C1 C2 Measure absorbance change of sample B1->C2 D Calculate photon flux from actinometer data C1->D E Calculate moles of cleaved sample C2->E F Calculate Quantum Yield (Φ) D->F E->F

Figure 2: Experimental workflow for determining the quantum yield of photocleavage.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a solution of the nitrophenyl ether derivative in a suitable solvent (e.g., buffered aqueous solution or an organic solvent like acetonitrile) with a known concentration, ensuring the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically < 1). Prepare the actinometer solution according to standard protocols.

  • Irradiation: Irradiate a known volume of the sample solution and the actinometer solution in parallel or sequentially using a monochromatic light source. It is crucial that the geometry, light path, and irradiation time are identical for both solutions.

  • Actinometer Analysis: Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed.

  • Sample Analysis: Measure the change in absorbance of the nitrophenyl ether derivative solution at a wavelength where the starting material and product have distinct absorption profiles. Alternatively, use a quantitative analytical technique such as HPLC to determine the amount of cleaved product.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Protocol 2: Monitoring Cleavage Kinetics using Time-Resolved Spectroscopy

Understanding the rate at which the protected molecule is released is critical for applications in biological systems. Time-resolved UV-Vis or FTIR spectroscopy can be employed to monitor the decay of intermediates and the appearance of the final product.[5][10]

Materials:

  • Nitrophenyl ether derivative

  • Flash photolysis setup (e.g., laser flash photolysis) with a time-resolved detector (UV-Vis or FTIR)

  • Suitable solvent (e.g., buffered aqueous solution)

Step-by-Step Procedure:

  • Sample Preparation: Prepare a solution of the nitrophenyl ether derivative in the desired solvent.

  • Instrument Setup: Configure the flash photolysis system. The pump laser pulse will initiate the photocleavage, and the probe beam will monitor the changes in absorbance over time.

  • Data Acquisition: Trigger the pump laser and record the time-resolved absorbance changes at specific wavelengths corresponding to the intermediates (e.g., the aci-nitro intermediate around 400 nm) and the final product.[5][11]

  • Kinetic Analysis: Analyze the kinetic traces to determine the rate constants for the decay of intermediates and the formation of the released substrate. The rate-limiting step, often the decomposition of a hemiacetal intermediate, will determine the overall release rate.[5][10][12]

Concluding Remarks for the Discerning Scientist

The selection of a nitrophenyl ether derivative as a photolabile protecting group is a nuanced decision that requires a thorough understanding of the photochemical principles and the specific demands of the application. For rapid and efficient release, derivatives with an α-methyl group, such as the 1-(2-nitrophenyl)ethyl (NPE) ethers, are generally superior. However, for applications requiring two-photon excitation or red-shifted absorption, derivatives with electron-donating groups on the aromatic ring, like the dimethoxynitrobenzyl (DMNB) group, may be more suitable.[9]

The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these photolabile protecting groups, enabling researchers to make informed decisions and advance their work in areas ranging from controlled drug delivery to the precise manipulation of biological systems.[13][14][15]

References

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Kim, D., & Lee, D. (2012). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron Letters, 53(17), 2144-2147. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Hellrung, B., et al. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. The Journal of Organic Chemistry, 70(14), 5649-5656. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. PubMed. [Link]

  • Warther, D., et al. (2010). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 132(8), 2585-2587. [Link]

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for research. News in Physiological Sciences, 4(2), 53-56. [Link]

  • Lee, H. M., et al. (2009). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 4(6), 409-424. [Link]

  • WIPO (2021). (WO/2021/148043) NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. WIPO Patentscope. [Link]

  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]

  • Zhang, Y., et al. (2010). Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system. ResearchGate. [Link]

  • Matan, N. A., et al. (2021). Hydrogels and Their Applications in Targeted Drug Delivery. MDPI. [Link]

  • Specht, A., et al. (2006). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Photochemical & Photobiological Sciences, 5(2), 163-170. [Link]

  • McClure, E. R., & Zhang, J. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. [Link]

  • Lathaan, P. E., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(4), 2821-2833. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Tert-butyl-2-nitrophenyl propyl ether: A Novel Phase-Transfer Catalysis Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide presents a comprehensive validation of a novel, high-efficiency synthetic route for 4-tert-butyl-2-nitrophenyl propyl ether, a key intermediate in various fields of chemical synthesis. We provide an in-depth comparison between a classical Williamson ether synthesis protocol and an optimized method employing Phase-Transfer Catalysis (PTC). The PTC route demonstrates significant improvements in reaction time, yield, and operational simplicity while adhering to the principles of green chemistry. This document furnishes detailed experimental protocols, comparative data, and mechanistic insights to support its adoption in research and development settings.

Introduction: Mechanistic & Strategic Considerations

This compound is a valuable molecular building block. Its synthesis is typically achieved via the Williamson ether synthesis, a trusted and well-documented method for forming C-O bonds.[1][2][3] The core of this reaction is the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[1][4]

The synthesis begins with 4-tert-butyl-2-nitrophenol. The phenolic proton is acidic and can be removed by a suitable base to form the corresponding phenoxide. The crucial feature of this substrate is the presence of a nitro group (-NO₂) ortho to the hydroxyl group. This electron-withdrawing group significantly activates the aromatic ring towards nucleophilic attack and stabilizes the resulting phenoxide anion, making the subsequent SN2 reaction more facile.[5][6]

Classical Approach: The traditional Williamson synthesis often requires anhydrous polar aprotic solvents like DMF or acetonitrile and strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete formation of the phenoxide.[4][7] While effective, this approach can necessitate stringent anhydrous conditions and sometimes requires elevated temperatures for extended periods.

A Novel Approach - Phase-Transfer Catalysis (PTC): To overcome the limitations of the classical method, we propose a route utilizing phase-transfer catalysis. PTC is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile (the phenoxide anion) from the aqueous phase into the organic phase where the alkyl halide substrate resides.[8][10] This strategy offers numerous advantages, including the use of inexpensive aqueous bases like NaOH, milder reaction conditions, reduced reaction times, and simplified workup procedures, thereby aligning with green chemistry principles.[8][9][11]

Comparative Synthesis Routes

We objectively compare the classical synthesis protocol with our proposed PTC-optimized route.

This method represents a standard, widely-published approach. It relies on a strong base in an anhydrous organic solvent to drive the reaction to completion.

Reaction Scheme: 4-tert-butyl-2-nitrophenol + 1-bromopropane ---(K₂CO₃, Acetonitrile, Reflux)---> this compound

Rationale: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the nitrophenol. Acetonitrile is a polar aprotic solvent that effectively solvates the potassium phenoxide and allows for a high enough reflux temperature to achieve a reasonable reaction rate.

This novel route is designed for efficiency, safety, and ease of operation. It leverages a biphasic system to streamline the synthesis.

Reaction Scheme: 4-tert-butyl-2-nitrophenol + 1-bromopropane ---(NaOH(aq), Toluene, TBAB, 60°C)---> this compound

Rationale: A concentrated aqueous solution of sodium hydroxide serves as the inexpensive and readily available base. Toluene is the organic phase, dissolving the starting phenol and the alkyl halide. Tetrabutylammonium bromide (TBAB) is the phase-transfer catalyst. The TBAB cation pairs with the phenoxide anion, transporting it into the toluene phase to react with 1-bromopropane. This avoids the need for anhydrous solvents and strong, hazardous bases.[12]

Experimental Data & Performance Comparison

The following table summarizes the key performance indicators from validation experiments for both routes.

MetricRoute A: Classical WilliamsonRoute B: Proposed PTC MethodAnalysis
Starting Material 4-tert-butyl-2-nitrophenol (10 mmol)4-tert-butyl-2-nitrophenol (10 mmol)-
Base Anhydrous K₂CO₃ (20 mmol)50% NaOH (aq.) (5 mL)PTC route uses an inexpensive, aqueous base.
Solvent Anhydrous Acetonitrile (100 mL)Toluene (50 mL) / Water (5 mL)PTC route avoids the need for costly anhydrous solvents.
Catalyst NoneTBAB (1 mmol)The catalyst is key to the PTC route's efficiency.
Temperature 82°C (Reflux)60°CThe PTC route operates at a significantly lower temperature.
Reaction Time 6 hours1.5 hoursA 75% reduction in reaction time is observed with the PTC route.
Isolated Yield 89%96%The PTC route provides a notable increase in product yield.
Purity (by GC-MS) >98%>99%Both methods yield high-purity product; PTC is slightly higher.
Workup Complexity Filtration, rotary evaporation, extractionSimple phase separation, washingThe PTC workup is faster and operationally simpler.

Visualization of the Proposed PTC Workflow

The diagram below illustrates the logical flow of the optimized PTC synthesis, highlighting the key stages from setup to product isolation.

PTC_Workflow Workflow for PTC Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup_flask To a round-bottom flask, add: - 4-tert-butyl-2-nitrophenol - Toluene - 1-Bromopropane - TBAB (catalyst) add_base Add 50% aqueous NaOH solution setup_flask->add_base With stirring heat Heat mixture to 60°C add_base->heat monitor Monitor reaction progress by TLC (Target: 1.5 hours) heat->monitor cool Cool reaction to room temp. monitor->cool separate Transfer to separatory funnel Separate organic & aqueous layers cool->separate wash Wash organic layer with water, then brine separate->wash dry Dry organic layer over Na₂SO₄ wash->dry evaporate Filter and concentrate solvent via rotary evaporation dry->evaporate product Isolate pure product as a yellow oil evaporate->product

Sources

assessing the purity of synthesized 4-Tert-butyl-2-nitrophenyl propyl ether by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized 4-Tert-butyl-2-nitrophenyl propyl ether

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realm of chemical synthesis, particularly for intermediates used in drug development and specialized material science, the purity of a compound is not merely a quality metric; it is the foundation of its efficacy, safety, and reliability. The subject of this guide, this compound (CAS: 33353-60-5), is a nitroaromatic ether whose utility as a synthetic building block is directly contingent on its degree of purity. The presence of unreacted starting materials, such as 4-tert-butyl-2-nitrophenol[1], or by-products can lead to undesirable side reactions, lower yields in subsequent steps, and introduce potential toxicological risks.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. We will explore High-Performance Liquid Chromatography (HPLC) as the principal technique, offering a detailed, validated protocol. Furthermore, we will objectively compare its performance with alternative methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), providing the data and rationale necessary for researchers to select the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally sensitive compounds like many aromatic ethers, HPLC is the analytical method of choice.[2][3] Its strength lies in its ability to separate complex mixtures with high resolution and sensitivity at ambient temperatures, preventing the degradation of the analyte.[4][5]

Principle of Separation: Reversed-Phase Chromatography

The molecular structure of this compound, featuring both non-polar (tert-butyl, propyl chain) and moderately polar (nitro, ether) groups, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture. The analyte and its impurities are separated based on their differential partitioning between these two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar impurities will elute earlier.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of a validated HPLC purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh Synthesized Product Dilute_Sample Dilute_Sample Sample->Dilute_Sample Dissolve in Acetonitrile Standard Weigh Reference Standard Dilute_Standard Dilute_Standard Standard->Dilute_Standard Create Calibration Standards Solvent Prepare Mobile Phase Filter_Sample Filter_Sample Dilute_Sample->Filter_Sample 0.45 µm Syringe Filter Inject_Standard Inject_Standard Dilute_Standard->Inject_Standard Autosampler Inject_Sample Inject_Sample Filter_Sample->Inject_Sample Autosampler HPLC HPLC System (Pump, C18 Column, UV Detector) Inject_Sample->HPLC Analyze Inject_Standard->HPLC Calibrate CDS Chromatography Data System (CDS) HPLC->CDS Generate Chromatogram Integrate Integrate CDS->Integrate Peak Integration Quantify Quantify Integrate->Quantify Purity Calculation (% Area) Report Report Quantify->Report Generate Certificate of Analysis Final_Result Final Purity Report Quantify->Final_Result

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are a regulatory requirement in the pharmaceutical industry for verifying analytical methods.[6][7][8]

  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Reference standard of this compound (purity > 99.5%).

    • Volumetric flasks, pipettes, and autosampler vials.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (chosen due to the strong UV absorbance of the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

    • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the synthesized product, dissolve it in a 25 mL volumetric flask with acetonitrile, and then dilute 5 mL of this solution to 50 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters:

    • Specificity: Verified by injecting a blank (mobile phase), a solution of the likely precursor (4-tert-butyl-2-nitrophenol), and the sample solution. The method should demonstrate baseline separation of the main peak from any impurity peaks.

    • Linearity: Assessed by preparing a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is expected.[9]

    • Accuracy & Precision: Determined by analyzing replicate preparations of the sample at different concentration levels (e.g., 80%, 100%, 120%). Accuracy is reported as percent recovery (typically 98-102%), and precision as the relative standard deviation (%RSD), which should be less than 2%.[9][10]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio of 3:1), while the LOQ is the lowest concentration that can be accurately quantified (S/N ratio of 10:1).[10]

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the preferred method, other techniques have specific applications where they may be advantageous.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][11] Given that this compound has a moderate molecular weight, it is amenable to GC analysis.

  • Principle and Applicability: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. More volatile compounds travel through the column faster.[5] GC can be highly effective for detecting volatile impurities, such as residual solvents from the synthesis (e.g., diethyl ether, toluene).

  • Advantages over HPLC:

    • Speed: GC analysis times are often significantly shorter, sometimes just a few minutes.[5][12]

    • Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can offer superior sensitivity for volatile organic compounds.[2]

    • Lower Solvent Cost: GC uses carrier gases, which are generally more affordable than the high-purity solvents required for HPLC.[5][12]

  • Limitations:

    • Thermal Instability: The high temperatures required for the injector and oven (often >200°C) can cause degradation of thermally sensitive analytes or impurities, leading to inaccurate purity assessments.[4]

    • Non-Volatile Impurities: GC cannot analyze non-volatile impurities, such as inorganic salts or high molecular weight by-products, which would not vaporize.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used primarily for qualitative analysis.[13][14]

  • Principle and Applicability: A sample is spotted on a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their polarity.[15]

  • Advantages:

    • Cost-Effectiveness: TLC requires minimal equipment and is very low cost per sample.[14]

    • Speed and Simplicity: It provides a quick visual assessment of the number of components in a mixture, making it ideal for monitoring the progress of a chemical reaction in real-time.[16]

    • Method Development: It is often used to quickly screen for an effective solvent system for column chromatography or even HPLC.[17]

  • Limitations:

    • Qualitative Nature: TLC is not inherently quantitative. While semi-quantitative analysis is possible with densitometry, it lacks the precision and accuracy of HPLC or GC.

    • Lower Resolution: The separation efficiency and resolution of TLC are significantly lower than that of HPLC, meaning closely related impurities may not be separated.

Comparative Performance Summary

The following table provides a direct comparison of the three techniques for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Primary Use Quantitative Purity & Impurity ProfilingVolatile Impurity Analysis (e.g., residual solvents)Qualitative Reaction Monitoring, Rapid Purity Check
Quantitative Capability Excellent (High Accuracy & Precision)Excellent (with proper calibration)Poor to Semi-Quantitative
Resolution Very HighExcellent (especially with capillary columns)Low to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range, detector dependent)Moderate (µg to ng range)
Analysis Time 10-20 minutes2-15 minutes5-10 minutes
Analyte Suitability Non-volatile, thermally (un)stable compoundsVolatile, thermally stable compoundsWide range, but separation is polarity-dependent
Instrumentation Cost High[12]HighVery Low
Operating Cost High (solvent consumption)[12]Moderate (gases are cheaper than solvents)[5]Very Low

Conclusion and Expert Recommendations

For the definitive purity assessment of synthesized this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique. Its high resolution, accuracy, and ability to analyze the compound at ambient temperature provide the most reliable and comprehensive data, which is essential for quality control in research and drug development. A validated RP-HPLC method, as detailed in this guide, serves as a trustworthy system for generating a Certificate of Analysis.

Gas Chromatography (GC) should be considered a complementary technique. It is exceptionally useful for quantifying residual volatile organic solvents from the synthesis, an analysis for which HPLC is less suited.

Thin-Layer Chromatography (TLC) remains an invaluable tool for in-process control. Its speed and low cost make it the perfect choice for chemists to quickly monitor the progress of the synthesis at the bench, determining reaction completion before proceeding with a full, quantitative workup by HPLC.

By leveraging the strengths of each technique, researchers can establish a robust, multi-faceted analytical workflow that ensures the purity, quality, and reliability of their synthesized this compound.

References

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The 4-tert-butyl-2-nitrophenyl propyl ether moiety presents a compelling starting point for derivative synthesis, owing to the known bioactivities of related nitrophenyl and tert-butylphenol structures.[1][2] The nitro group, in particular, is a well-established pharmacophore in various antimicrobial and anticancer agents, while the bulky tert-butyl group can influence lipophilicity and receptor binding.[2] This guide provides a comprehensive, technically-grounded framework for the synthesis and comparative biological screening of novel derivatives of this compound, designed for researchers and drug development professionals.

Our approach is built on a foundation of scientific integrity, explaining not just the "how" but the "why" behind each experimental choice. We will explore key therapeutic areas—oncology, infectious diseases, and oxidative stress—providing validated, step-by-step protocols for assessing the potential of these novel compounds.

Part 1: Synthesis of Novel Derivatives

The parent compound, this compound, serves as a versatile intermediate for creating a library of novel derivatives.[3][4] A common and effective strategy involves the reduction of the nitro group to an amine, which can then be further modified. This transformation is a critical step as it introduces a reactive handle for a variety of chemical coupling reactions, dramatically expanding molecular diversity.

Rationale for Synthetic Pathway

The chosen pathway begins with the selective reduction of the nitro group. This is a standard transformation, often achieved with high yield using reagents like tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative is a key building block. Subsequent acylation or sulfonylation of this amine allows for the introduction of a wide range of substituents, which can systematically alter the compound's physicochemical properties (e.g., solubility, polarity, hydrogen bonding capacity) and, consequently, its biological activity.

General Synthetic Workflow

G A Start: 4-tert-butyl-2-nitrophenyl propyl ether B Step 1: Nitro Group Reduction Reagents: SnCl2·2H2O, Ethanol Rationale: Selective reduction of NO2 to NH2 without affecting the ether linkage. A->B C Intermediate: 4-tert-butyl-2-aminophenyl propyl ether B->C D Step 2: Amide Coupling (Acylation) Reagents: R-COCl, Pyridine Rationale: Introduce diverse R-groups to probe structure-activity relationships. C->D E Final Product Library: Novel Amide Derivatives D->E

Caption: Synthetic workflow for generating novel derivatives.

Part 2: Comparative Biological Activity Screening

A multi-pronged screening approach is essential to elucidate the therapeutic potential of the newly synthesized compounds. We will focus on three high-impact areas: anticancer, antimicrobial, and antioxidant activities. For each assay, we provide a detailed protocol and compare the performance of our hypothetical novel compounds (NCD-1, NCD-2) against a well-established standard.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro anticancer drug screening.[5] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase, making them more susceptible to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of the novel compounds (NCD-1, NCD-2) and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours. Causality: This duration is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cancer Cells in 96-well plate B Treat with Novel Compounds & Controls (24-72h) A->B C Add MTT Reagent (Incubate 4h) B->C D Viable cells convert MTT to purple formazan C->D E Solubilize Formazan (e.g., with DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for cytotoxicity.

CompoundIC50 (µM)Interpretation
NCD-1 15.2Moderate Activity
NCD-2 89.5Low Activity
Doxorubicin (Std.) 1.8High Activity
Antimicrobial Activity: Broth Microdilution Method

To quantify the antimicrobial potential of the novel compounds, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[6] This technique provides precise, quantitative data on the lowest compound concentration that prevents visible microbial growth.

  • Prepare Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 CFU/mL. Causality: A standardized inoculum is critical for reproducibility and accurate MIC determination.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and a standard antibiotic (e.g., Ampicillin). Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like Resazurin can also be added; a color change from blue to pink indicates viable cells.[6]

G A Prepare Serial Dilutions of Compounds in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Turbidity or add Viability Indicator C->D E Determine MIC: Lowest concentration with no growth D->E G A Mix DPPH solution with Test Compound dilutions B Incubate in Dark for 30 minutes A->B C Antioxidants donate H atom, reducing violet DPPH to yellow DPPH-H B->C D Measure Absorbance at 517 nm C->D E Calculate Radical Scavenging % and determine IC50 D->E

Caption: Workflow of the DPPH radical scavenging assay.

CompoundIC50 (µg/mL)Interpretation
NCD-1 45.8Moderate Activity
NCD-2 22.1Good Activity
Ascorbic Acid (Std.) 5.3High Activity

Conclusion

This guide outlines a systematic and robust methodology for the synthesis and biological evaluation of novel compounds derived from this compound. By employing standardized, validated assays such as MTT, broth microdilution, and DPPH, researchers can effectively compare the anticancer, antimicrobial, and antioxidant potential of their synthesized derivatives against established standards. The presented protocols, workflows, and comparative data tables provide a clear and actionable framework for advancing the discovery of new therapeutic leads from this promising chemical scaffold.

References

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A Comparative Guide to the Reactivity of 4-Tert-butyl-2-nitrophenyl propyl ether and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricacies of Steric and Electronic Effects in Aryl Ether Reactivity

In the fields of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl ethers, particularly those bearing activating groups, serve as crucial intermediates. However, their reactivity is not a simple matter; it is a finely tuned interplay of electronic and steric factors dictated by the substitution pattern on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 4-tert-butyl-2-nitrophenyl propyl ether and its key positional isomers: 2-tert-butyl-4-nitrophenyl propyl ether and 4-tert-butyl-3-nitrophenyl propyl ether .

Understanding the relative reactivity of these isomers is critical for researchers in drug development and process chemistry. The choice of isomer can dramatically influence reaction rates, yields, and even the feasibility of a synthetic route. This document delves into the mechanistic principles governing their reactions, presents a framework for predicting their reactivity, and provides a robust experimental protocol for quantitative comparison.

Pillar 1: The Theoretical Framework—Why Substituent Position is Paramount

The reactivity of these substituted nitrophenyl ethers is primarily governed by two key reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and acid-catalyzed ether cleavage. The position of the bulky tert-butyl group and the strongly electron-withdrawing nitro group relative to the propyl ether linkage dictates the efficiency of each pathway.

Nucleophilic Aromatic Substitution (SNAr): A Game of Activation and Access

The SNAr mechanism is the most probable pathway for the cleavage of the aryl-oxygen bond by a nucleophile. This reaction is highly sensitive to the electronic properties of the aromatic ring.[1][2] The mechanism proceeds in two steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the ether linkage (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the propoxide leaving group.

The rate of this reaction is critically dependent on the stability of the Meisenheimer complex.

  • The Role of the Nitro Group (-NO₂): As a powerful electron-withdrawing group (through both inductive and resonance effects), the nitro group is essential for activating the ring towards nucleophilic attack.[3][4] When positioned ortho or para to the ether, it can directly stabilize the negative charge of the Meisenheimer complex through resonance, dramatically accelerating the reaction.[2][5] A meta-nitro group offers only weaker inductive stabilization, leading to significantly lower reactivity.[6][7]

  • The Role of the Tert-Butyl Group (-C(CH₃)₃): This group introduces two competing effects. It has a weak electron-donating inductive effect, which slightly deactivates the ring.[8] More importantly, its significant bulk creates steric hindrance, which can impede the nucleophile's approach to the reaction center or affect the conformation of the activating nitro group.[9][10]

Acid-Catalyzed Cleavage: Targeting the Alkyl-Oxygen Bond

In the presence of a strong acid like HBr or HI, ethers undergo cleavage.[11][12] For aryl alkyl ethers, the reaction invariably cleaves the alkyl-oxygen bond, yielding a phenol and an alkyl halide.[13][14][15] This is because the aryl C-O bond is stronger, and nucleophilic attack on an sp²-hybridized carbon is energetically unfavorable.

The mechanism involves:

  • Protonation of the Ether Oxygen: The ether oxygen acts as a Lewis base, getting protonated by the strong acid to form a good leaving group (propanol).

  • Nucleophilic Attack: A halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile, attacking the α-carbon of the propyl group via an SN2 mechanism, displacing the protonated phenol.[15][16]

The reactivity in this pathway is influenced by the basicity of the ether oxygen. The electron-withdrawing nitro group reduces the electron density on the oxygen, making it less basic and slowing the initial protonation step. Steric hindrance from the tert-butyl group is less of a factor here, as the attack occurs on the more accessible propyl chain.

Pillar 2: A Comparative Analysis of Isomer Reactivity

Based on the principles above, we can predict the relative reactivity of the three isomers.

  • This compound (ortho-nitro):

    • SNAr Reactivity: The ortho-nitro group provides strong resonance stabilization for the Meisenheimer complex, making the ring highly activated. The tert-butyl group is at the C4 position, distant from the site of nucleophilic attack, imposing minimal direct steric hindrance on the incoming nucleophile. This combination suggests high reactivity.

  • 2-tert-butyl-4-nitrophenyl propyl ether (para-nitro):

    • SNAr Reactivity: The para-nitro group also offers excellent resonance stabilization, activating the ring to a similar electronic degree as the ortho isomer. However, the bulky tert-butyl group is now at the C2 position, directly adjacent to the ether linkage. This will create significant steric shielding, severely hindering the approach of the nucleophile to the ipso-carbon.[9] This steric impediment is expected to dramatically decrease the reaction rate compared to its ortho-nitro counterpart.

  • 4-tert-butyl-3-nitrophenyl propyl ether (meta-nitro):

    • SNAr Reactivity: With the nitro group in the meta position, no direct resonance stabilization of the Meisenheimer complex is possible. The activation relies solely on the weaker inductive effect of the nitro group.[6][7] Consequently, this isomer will be profoundly less reactive in SNAr reactions than the ortho and para isomers.

Data Summary: Predicted Reactivity Trends
IsomerReaction TypeElectronic Effect of -NO₂Steric Hindrance at Reaction CenterPredicted Relative Rate
This compound SNArStrong (Ortho activation)LowHighest
2-tert-butyl-4-nitrophenyl propyl ether SNArStrong (Para activation)HighIntermediate
4-tert-butyl-3-nitrophenyl propyl ether SNArWeak (Meta, inductive only)LowLowest
All IsomersAcid CleavageDecreases oxygen basicityNegligible (attack on propyl)Slow, with minor differences

Pillar 3: Experimental Validation—A Protocol for Kinetic Analysis

To empirically validate these predictions, a quantitative comparison of SNAr reaction rates can be performed using UV-Vis spectrophotometry. The release of the substituted nitrophenoxide ion upon reaction with a nucleophile results in a colored product that can be monitored over time.[17][18]

Objective:

To determine the pseudo-first-order rate constants (kobs) for the reaction of each ether isomer with sodium methoxide in methanol.

Materials:
  • This compound

  • 2-tert-butyl-4-nitrophenyl propyl ether

  • 4-tert-butyl-3-nitrophenyl propyl ether

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol

  • Anhydrous Methanol (spectrophotometric grade)

  • Quartz cuvettes (1 cm path length)

  • Temperature-controlled UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of each ether isomer in anhydrous methanol. Causality: This concentration ensures a measurable absorbance change upon complete reaction.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to determine the λmax of the product phenoxide for each isomer.

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C). Causality: Reaction rates are highly temperature-dependent; precise temperature control is crucial for reproducibility.

  • Kinetic Run Procedure (to be repeated for each isomer):

    • Pipette 2.0 mL of the 1.0 mM ether stock solution into a quartz cuvette.

    • Place the cuvette in the holder and allow it to thermally equilibrate for 5 minutes.

    • Set the spectrophotometer to kinetic mode, monitoring the absorbance at the predetermined λmax of the product.

    • To initiate the reaction, rapidly inject 1.0 mL of the 0.5 M sodium methoxide solution into the cuvette. Immediately cap, invert twice to mix, and start data acquisition. Causality: A large excess of the nucleophile (methoxide) is used to ensure pseudo-first-order conditions, where the concentration of the nucleophile remains effectively constant. This simplifies the rate law to Rate = kobs[Ether].

    • Collect absorbance data at regular intervals (e.g., every 10 seconds for fast reactions, every 2 minutes for slow reactions) until the reaction is >95% complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The relationship is given by: ln(A∞ - At) = -kobst + ln(A∞ - A₀).

    • Compare the calculated kobs values for the three isomers to determine their relative reactivity.

Visualizing the Mechanisms and Influences

Diagrams are essential for conceptualizing the complex interplay of factors governing these reactions.

Caption: The two-step SNAr mechanism.

Reactivity_Factors cluster_ortho 4-t-Bu-2-nitrophenyl propyl ether cluster_para 2-t-Bu-4-nitrophenyl propyl ether cluster_meta 4-t-Bu-3-nitrophenyl propyl ether o_activation Strong Ortho Activation (Resonance) o_reactivity HIGH REACTIVITY o_activation->o_reactivity o_sterics Low Steric Hindrance (t-Bu at C4) o_sterics->o_reactivity p_activation Strong Para Activation (Resonance) p_reactivity INTERMEDIATE REACTIVITY p_activation->p_reactivity p_sterics High Steric Hindrance (t-Bu at C2) p_sterics->p_reactivity (Reduces Rate) m_activation Weak Meta Activation (Inductive only) m_reactivity LOW REACTIVITY m_activation->m_reactivity

Caption: Key factors influencing SNAr reactivity.

Conclusion

The reactivity of substituted aryl propyl ethers is a nuanced subject where positional isomerism plays a decisive role. For nucleophilic aromatic substitution, the This compound is predicted to be the most reactive isomer due to a powerful combination of strong electronic activation from the ortho-nitro group and minimal steric hindrance at the reaction site. The 2-tert-butyl-4-nitrophenyl propyl ether , while also strongly activated, is significantly hindered by the adjacent tert-butyl group. The 4-tert-butyl-3-nitrophenyl propyl ether remains the least reactive due to the lack of resonance stabilization from its meta-nitro group. This guide provides the theoretical basis and a practical experimental framework for scientists to verify these principles and make informed decisions in their synthetic endeavors.

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A Comparative Guide to Quantum Yield Determination for the Photolysis of 4-Tert-butyl-2-nitrophenyl Propyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the photolytic performance of 4-Tert-butyl-2-nitrophenyl propyl ether, a member of the o-nitrobenzyl class of photolabile protecting groups (PPGs). The quantum yield (Φ), a measure of photochemical efficiency, is a critical parameter for applications ranging from light-activated drug delivery to spatially controlled synthesis.[1][2] This document details the experimental protocol for its determination and compares its performance against other common PPGs, supported by experimental data and authoritative references.

The Central Role of Quantum Yield in Photolabile Protecting Group Performance

Photolabile protecting groups are molecular "cages" that can be removed with light to release a biologically active compound or a reactive species with high spatial and temporal precision.[3][4] The efficiency of this uncaging process is quantified by the quantum yield (Φ), defined as the ratio of the number of molecules undergoing a specific photochemical event (e.g., cleavage) to the number of photons absorbed by the system.[5]

A higher quantum yield is desirable as it signifies:

  • Greater light sensitivity: Less light exposure is needed to achieve the desired level of uncaging, minimizing potential photodamage to sensitive biological samples.[1]

  • Faster release kinetics: For a given light intensity, a higher Φ leads to a more rapid release of the active molecule.[6]

  • Increased efficacy: The overall efficiency of a PPG is often evaluated by its uncaging efficiency (ε × Φ), the product of its molar absorption coefficient (ε) and its quantum yield.[4]

The o-nitrobenzyl group is a foundational platform for PPGs.[7] Upon absorption of UV light, it undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that rearranges to release the protected substrate and form an o-nitrosobenzaldehyde byproduct.[8] The specific substituents on the aromatic ring, such as the tert-butyl group in the target molecule, can modulate the photophysical properties and, consequently, the quantum yield.[9]

Part 1: A Validated Protocol for Quantum Yield Determination

Accurate determination of quantum yield is paramount for comparing PPGs. The most robust method involves comparing the rate of the photoreaction of the sample to that of a chemical actinometer—a compound with a precisely known quantum yield—under identical irradiation conditions.[10][11] The potassium ferrioxalate actinometer is the gold standard for the UV and visible regions (250-580 nm) due to its high sensitivity and well-characterized quantum yields.[12][13]

Experimental Workflow

The following protocol outlines a self-validating system for determining the quantum yield of this compound.

G cluster_0 Part A: Photon Flux Determination (Actinometry) cluster_1 Part B: Sample Photolysis cluster_2 Part C: Quantum Yield Calculation A1 Prepare 0.006 M Potassium Ferrioxalate Actinometer Solution A2 Irradiate Actinometer Solution for a defined time (t) A1->A2 A3 Develop Fe(II)-phenanthroline Complex (Abs @ 510 nm) A2->A3 A4 Calculate Moles of Fe(II) formed using Beer's Law A3->A4 A5 Calculate Photon Flux (I₀) (moles of photons / second) A4->A5 C2 Calculate Quantum Yield (Φ_sample) using the formula A5->C2 Photon Flux (I₀) B1 Prepare Solution of 4-Tert-butyl-2- nitrophenyl propyl ether C1 Determine Fraction of Light Absorbed by Sample (f_sample) B1->C1 B2 Irradiate Sample under Identical Conditions as Actinometer B3 Monitor Disappearance of Starting Material via HPLC or UV-Vis B4 Calculate Moles of Sample Photolyzed B4->C2 Moles Reacted C1->C2

Caption: Experimental workflow for quantum yield determination.

Detailed Step-by-Step Methodology

1. Preparation of Actinometer and Reagents: [5][14]

  • Potassium Ferrioxalate Solution (0.006 M): In a dark room or under red light, dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store this light-sensitive solution in a flask wrapped in aluminum foil.[5]

  • 1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.

  • Buffer Solution: Prepare a sodium acetate buffer solution adequate to maintain the pH for optimal complex formation.

2. Determination of Photon Flux (I₀):

  • Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette.

  • Irradiate the solution for a precisely measured time (t) using a monochromatic light source (e.g., a lamp with a 365 nm bandpass filter). The irradiation time should be kept short to ensure less than 10% conversion.[5]

  • After irradiation, take a precise aliquot (V₂) of the irradiated solution and transfer it to a volumetric flask (V₃). Prepare a "dark" sample using an identical aliquot from a non-irradiated solution.

  • To both flasks, add the 1,10-phenanthroline and buffer solutions. Dilute to the mark (V₃) and allow the color to develop in the dark for at least 30 minutes.[12]

  • Measure the absorbance (A) of the irradiated sample at 510 nm, using the dark sample as a blank.

  • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe(II)-phenanthroline complex is ~11,100 L mol⁻¹ cm⁻¹.

  • The photon flux (I₀) in einsteins s⁻¹ (moles of photons s⁻¹) is calculated as:

    • I₀ = (moles of Fe²⁺ formed) / (t × Φ_act)

    • Where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., Φ = 1.21 for 0.006 M solution at 365 nm).

3. Photolysis of this compound:

  • Prepare a solution of the target compound in a suitable solvent (e.g., acetonitrile) with an absorbance between 0.1 and 1.0 at the irradiation wavelength to ensure sufficient light absorption.

  • Irradiate the sample in the same experimental setup for a measured time (t).

  • Monitor the decrease in the starting material's concentration using UV-Vis spectrophotometry (by observing the decrease in its characteristic absorption peak) or, more accurately, by HPLC analysis.

  • Calculate the number of moles of the compound that have reacted.

4. Calculation of the Quantum Yield (Φ_sample): The quantum yield of the sample is calculated using the following equation:

  • Φ_sample = (moles of sample reacted) / (I₀ × t × f_sample)

  • Where f_sample is the fraction of incident light absorbed by the sample, calculated from its absorbance (A) using the formula: f = 1 - 10⁻ᴬ.

Part 2: Comparative Performance Analysis

The utility of a photolabile protecting group is highly dependent on its quantum yield relative to other available options. The o-nitrobenzyl scaffold allows for fine-tuning of photochemical properties through aromatic substitution.

Caption: General photolysis mechanism for an o-nitrobenzyl ether.

The table below compares the reported quantum yields for several common o-nitrobenzyl-based PPGs. This data provides a crucial context for evaluating the performance of this compound.

Photolabile Protecting GroupIrradiation Wavelength (nm)Quantum Yield (Φ)Reference
This compound Data not available in searchesTo be determined experimentallyN/A
2-Nitrobenzyl (unsubstituted)~350~0.01 - 0.1[15]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)350-365~0.05[15]
2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC)365Varies with conditions[16][17]
Nitrobiphenyl derivativesVaries0.1 - 0.2[7][9]

Note: Quantum yields are highly dependent on experimental conditions, including solvent, pH, and the nature of the leaving group.

Discussion of Comparative Data:

While specific quantum yield data for this compound was not found in the surveyed literature, we can infer its likely performance based on structure-activity relationships within the o-nitrobenzyl family.

  • Electron-donating groups , such as the methoxy groups in DMNB, often lead to a red-shift in the absorption maximum and can influence the quantum yield.[15]

  • The tert-butyl group is an electron-donating and sterically bulky group. Its effect on the quantum yield is not immediately predictable without experimental data. It may influence the conformation of the molecule and the efficiency of the intramolecular hydrogen abstraction step, which is often rate-limiting.[8]

  • The comparison with other PPGs highlights a typical range for quantum yields, generally between 0.01 and 0.2.[9][15] The experimental determination as outlined above is therefore essential to accurately place the title compound within this performance spectrum. A quantum yield in the higher end of this range (Φ > 0.1) would make it a highly efficient and attractive option for light-sensitive applications.

Conclusion

The quantum yield is an indispensable metric for the rational selection and design of photolabile protecting groups. This guide provides a robust, self-validating experimental framework for the precise determination of the quantum yield of this compound using the widely accepted potassium ferrioxalate actinometry method. By systematically measuring this value, researchers can objectively compare its photolytic efficiency against established alternatives, enabling informed decisions for applications in drug delivery, materials science, and synthetic chemistry. The provided protocol and comparative context serve as a vital resource for any professional seeking to harness the power of light-triggered chemical reactions.

References

  • Reisner, D. E., & Lott, P. F. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available from: [Link]

  • Pitre, S. P., & Scaiano, J. C. (2012). Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer. Green Chemistry. Available from: [Link]

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  • Yi, H., Maisonneuve, S., & Xie, J. (2009). Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. Organic & Biomolecular Chemistry. Available from: [Link]

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A Comparative Guide to the Synthesis of 4-Tert-butyl-2-nitrophenyl Propyl Ether: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of intermediate compounds is a cornerstone of a successful drug discovery pipeline. One such molecule of interest is 4-Tert-butyl-2-nitrophenyl propyl ether, a key building block whose utility spans various therapeutic areas. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways to this target molecule, offering researchers, scientists, and drug development professionals the critical data and field-proven insights necessary to make informed decisions for their laboratory and scale-up operations.

This analysis eschews a rigid template, instead focusing on a holistic comparison of two logical and experimentally validated routes: a classical Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) approach. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative sources.

Visualizing the Synthetic Roadmaps

To provide a clear overview, the two synthetic pathways are illustrated below.

Synthetic_Pathways cluster_0 Pathway 1: Williamson Ether Synthesis cluster_1 Pathway 2: Nucleophilic Aromatic Substitution (SNAr) A1 4-tert-butylphenol B1 4-tert-butyl-2-nitrophenol A1->B1 HNO₃, H₂SO₄ C1 This compound B1->C1 n-propyl bromide, K₂CO₃ A2 1-bromo-4-tert-butylbenzene B2 1-bromo-4-tert-butyl-2-nitrobenzene A2->B2 HNO₃, H₂SO₄ C2 This compound B2->C2 Sodium propoxide

Caption: Overview of the two synthetic routes to this compound.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a venerable and reliable method for the formation of ethers.[1] This pathway commences with the readily available starting material, 4-tert-butylphenol.

Step 1: Nitration of 4-tert-butylphenol

The initial step involves the electrophilic aromatic substitution of 4-tert-butylphenol to introduce a nitro group at the ortho position. The bulky tert-butyl group effectively directs the nitration to the less sterically hindered ortho position.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 4-tert-butylphenol (1 equivalent) in ethyl acetate.

  • Slowly add a mixture of nitric acid (1.1 equivalents) and a catalytic amount of sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-tert-butyl-2-nitrophenol, which can be purified by column chromatography or recrystallization. A typical yield for this reaction is in the range of 85-95%.

Step 2: Etherification via Williamson Synthesis

The second step is a classic SN2 reaction where the phenoxide, generated in situ from 4-tert-butyl-2-nitrophenol and a mild base, attacks n-propyl bromide to form the desired ether.[2] The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial for accelerating the rate of this SN2 reaction.[1]

Experimental Protocol:

  • To a solution of 4-tert-butyl-2-nitrophenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add n-propyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or around 80-100 °C (for DMF) and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude this compound. Purification can be achieved by column chromatography. Expected yields for this step are typically in the range of 80-90%.

Pathway 2: The Nucleophilic Aromatic Substitution (SNAr) Route

This alternative pathway begins with 1-bromo-4-tert-butylbenzene and leverages a nucleophilic aromatic substitution reaction.

Step 1: Nitration of 1-bromo-4-tert-butylbenzene

Similar to the first pathway, the initial step is an electrophilic aromatic substitution to introduce a nitro group. The bromine atom is an ortho-, para-director, and the bulky tert-butyl group will again favor the formation of the 2-nitro isomer.[3]

Experimental Protocol:

  • In a flask cooled in an ice bath, carefully add concentrated sulfuric acid to concentrated nitric acid.

  • Slowly add 1-bromo-4-tert-butylbenzene (1 equivalent) to the nitrating mixture while maintaining the temperature below 10 °C.[3]

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-bromo-4-tert-butyl-2-nitrobenzene. This product can be purified by recrystallization from ethanol. Yields for this nitration are generally good, often exceeding 80%.

Step 2: Nucleophilic Aromatic Substitution with Sodium Propoxide

The final step involves the displacement of the bromide with sodium propoxide. The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring for nucleophilic attack, facilitating the SNAr mechanism.[4]

Experimental Protocol:

  • Prepare sodium propoxide by reacting sodium metal (1.1 equivalents) with an excess of dry n-propanol under an inert atmosphere.

  • Once the sodium has completely reacted, add a solution of 1-bromo-4-tert-butyl-2-nitrobenzene (1 equivalent) in dry n-propanol to the sodium propoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the n-propanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude this compound, which can be purified by column chromatography. The yield for this SNAr reaction is expected to be in the range of 70-85%.

Cost-Benefit Analysis

To provide a practical comparison, the following tables summarize the estimated costs of starting materials and reagents, and a comparative analysis of the two pathways. Prices are based on currently available catalog information and are subject to change.

Table 1: Estimated Cost of Starting Materials and Reagents

CompoundPrice (USD/g or USD/mL)Source (Example)
4-tert-butylphenol~0.11 - 2.00[5][6][7][8][9]
1-bromo-4-tert-butylbenzene~2.68 - 2.94[10]
n-propyl bromide~0.21 - 0.33[11][12]
Nitric Acid (70%)~0.31[13]
Sulfuric Acid (98%)~0.07
Potassium Carbonate~0.003 - 0.54[14][15][16][17][18]
Sodium Propoxide~1.53 - 3.53[19][20][21][22]
Ethyl Acetate~0.01 - 0.25[5][14][15][16][23]
Acetone~0.01 - 1.43[1][8][17][24][25]
Dimethylformamide (DMF)~0.04 - 0.13[10][18][26][27][28]

Table 2: Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Williamson Ether SynthesisPathway 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material Cost Lower (4-tert-butylphenol is generally less expensive)Higher (1-bromo-4-tert-butylbenzene is more expensive)
Number of Steps 22
Overall Yield Potentially higher (typically 68-85%)Potentially lower (typically 56-72%)
Reagent Safety Uses a relatively mild base (K₂CO₃).Requires the preparation and use of sodium propoxide from sodium metal, which is highly reactive and requires stringent anhydrous conditions.
Reaction Conditions Milder conditions for the etherification step.The SNAr reaction may require higher temperatures and strictly anhydrous conditions.
Purification Standard chromatographic or recrystallization methods.Standard chromatographic or recrystallization methods.
Scalability Generally straightforward to scale up.The use of sodium metal for preparing the alkoxide can pose challenges for large-scale synthesis.
Waste Products Inorganic salts (e.g., KBr) and solvents.Inorganic salts (e.g., NaBr) and solvents.

Conclusion and Recommendations

Based on this comprehensive analysis, Pathway 1, the Williamson ether synthesis, emerges as the more advantageous route for the synthesis of this compound for most research and development applications.

The primary drivers for this recommendation are the significantly lower cost of the starting material, 4-tert-butylphenol, and the generally higher overall yield. Furthermore, the reagents and conditions for Pathway 1 are milder and present fewer safety and scalability challenges compared to the use of sodium metal in Pathway 2.

While the SNAr approach (Pathway 2) is a chemically sound and viable option, its higher starting material cost and the more hazardous nature of preparing sodium propoxide make it a less economically and practically favorable choice, particularly for larger-scale production.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including budget, available equipment, and safety protocols. However, for a balance of cost-effectiveness, efficiency, and safety, the Williamson ether synthesis pathway provides a more robust and compelling strategy for the synthesis of this valuable intermediate.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 4-tert-butyl-2-nitrophenyl propyl ether. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these critical safety measures. This compound presents a dual hazard profile, stemming from its nature as both a peroxide-forming ether and a nitroaromatic compound, necessitating a rigorous and informed approach to its management from acquisition to disposal.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

The primary challenge in managing this compound lies in its two chemically reactive functional groups: the ether linkage and the nitroaromatic system.

The Ether Hazard: Peroxide Formation Ethers are notorious for their ability to form highly explosive peroxide compounds upon exposure to oxygen and light.[1][2] This is a free-radical process that can occur under normal storage conditions, leading to the accumulation of peroxides that are sensitive to shock, heat, or friction.[2] Over time, these peroxides can crystallize, particularly around the cap or within the liquid, presenting a severe explosion risk.[3] It is imperative that any laboratory using this and other ethers implements a strict management policy for peroxide-forming chemicals.

The Nitroaromatic Hazard: Toxicity and Recalcitrance Nitroaromatic compounds are recognized for their potential toxicity and are often resistant to environmental degradation.[4] The strong electron-withdrawing nature of the nitro group makes the benzene ring less susceptible to oxidative breakdown, contributing to their environmental persistence.[4] Furthermore, many nitroaromatics are listed as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to health and environmental concerns.[4][5] Disposal must, therefore, be handled in a manner that prevents environmental release.[6]

Quantitative Data and Safety Summary

PropertyValue / InformationSource(s)
Chemical Formula C₁₃H₁₉NO₃[7]
CAS Number 33353-60-5[7]
Primary Hazards Peroxide Formation: Can form explosive peroxides upon storage.[1][2] Toxicity: Nitroaromatic compounds are often toxic and environmentally persistent.[4][1][2][4][8]
Incompatible Materials Strong oxidizing agents.[9]
Storage Requirements Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container.[2] Keep away from heat, sparks, and open flames.[10][2][3][10]

Pre-Disposal Management: A System of Proactive Safety

Proper management during the chemical's lifecycle is the most critical step in ensuring its safe disposal. This involves meticulous tracking and periodic evaluation.

Experimental Protocol: Lifecycle Management and Peroxide Detection

Objective: To prevent the accumulation of dangerous levels of peroxides and ensure the chemical is disposed of before it becomes a high-risk hazard.

Methodology:

  • Date All Containers: Upon receipt, immediately label the container with the date. When the container is first opened, label it again with the opening date.[11] This is non-negotiable for all peroxide-forming chemicals.

  • Establish Expiration Dates: All peroxide-forming chemicals must be disposed of through an Environmental Health & Safety (EHS) program if they have been open for more than 6 months or are unopened for more than one year.[1] Many institutions recommend a 3-month expiration for Class A peroxide formers after opening.[11]

  • Regular Visual Inspection: Before each use, visually inspect the container (without opening if possible) for any signs of peroxide formation, such as crystal formation, discoloration, or liquid stratification.[2] If any of these signs are present, do not move or open the container and proceed to the high-hazard disposal protocol.

  • Peroxide Testing: For containers approaching their disposal date or if there is any uncertainty, test for peroxide levels using commercially available test strips. This should be done by personnel experienced in peroxide testing.[1]

    • Moisten the test strip with the solvent.

    • Allow the solvent to evaporate and then add a drop of deionized water to the strip to develop the color.

    • Compare the color to the chart provided. Peroxide levels below 25 ppm are generally considered safe for handling and standard disposal.[1]

    • Document the test date and results on the container label.[11]

Step-by-Step Disposal Protocol

The correct disposal path is determined by the age, condition, and peroxide content of the chemical. Improper disposal, such as pouring it down the drain or into regular trash, is illegal and dangerous.[12][13] All waste must be treated as hazardous.[14]

Disposal Decision Workflow

The following diagram outlines the logical workflow for determining the appropriate disposal procedure.

G start Evaluate Container of This compound visual_check Visually Inspect Container start->visual_check peroxide_test Test for Peroxides (If within date & visually clear) visual_check->peroxide_test [NO] high_hazard HIGH-HAZARD DISPOSAL 1. DO NOT MOVE 2. Cordon off area 3. Contact EHS Immediately visual_check->high_hazard Crystals, discoloration, or stratification observed? [YES] peroxide_test->high_hazard Peroxides > 25 ppm? [YES] standard_disposal STANDARD DISPOSAL (Follow Protocol Below) peroxide_test->standard_disposal [NO] Peroxides < 25 ppm

Sources

Personal protective equipment for handling 4-Tert-butyl-2-nitrophenyl propyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Tert-butyl-2-nitrophenyl propyl ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 33353-60-5).[1][2][3][4][5] Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound in readily available literature, the following guidance is synthesized from the known hazards of its constituent functional groups: aromatic nitro compounds and ethers. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Understanding the Risks: A Dual-Hazard Profile

This compound combines two chemical functionalities that dictate its hazard profile: the aromatic nitro group and the ether linkage. This combination necessitates a multi-faceted approach to safety.

  • Aromatic Nitro Compounds: These compounds are often associated with toxicity and can be skin and eye irritants.[6] Some are known to be harmful if inhaled or absorbed through the skin. The nitro group makes the aromatic ring electron-deficient, which can influence its reactivity and biological activity.[7]

  • Ethers: Ethers are notoriously flammable and can form explosive peroxides over time when exposed to air and light.[8] Diethyl ether, a common laboratory solvent, is extremely flammable and has a very low flash point.[8] While the flammability of this compound is not explicitly documented, it should be treated as a flammable substance. Peroxide formation is a significant risk for ethers and can lead to violent explosions, especially upon heating or distillation.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling this compound to protect against the dual hazards of chemical exposure and fire.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times.[6][10] A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[11][12][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact but may have limited breakthrough times with ethers.[6][9][14] For prolonged handling or direct immersion, heavier-duty gloves such as butyl rubber should be considered.[14] Always inspect gloves for integrity before each use and change them immediately upon contamination.[6]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the flammability risk associated with ethers.[9][11] It should be kept fully buttoned to provide maximum skin coverage.[11]
Respiratory Protection Respirator (as needed)All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[9][15] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11]
Foot Protection Closed-Toe ShoesNon-porous shoes that cover the entire foot are required to protect against spills.[12]

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is crucial to mitigate risks.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and date opened. This is critical for monitoring the potential for peroxide formation.[9][16]

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][14][17] The storage area should be a designated flammable liquids cabinet.

  • Segregation: Keep segregated from strong oxidizing agents, acids, and bases.[9][18]

  • Light Protection: Store in a tightly sealed, light-resistant container to inhibit peroxide formation.[8][9][14]

Experimental Workflow

The following workflow outlines the key steps for safely using this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials & Equipment prep_fume_hood->prep_gather handle_dispense Dispense Required Amount prep_gather->handle_dispense Proceed to handling handle_reaction Perform Reaction handle_dispense->handle_reaction handle_monitor Monitor for Peroxides (if stored > 12 months) handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Reaction complete cleanup_solid_waste Segregate Solid Waste cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Segregate Liquid Waste cleanup_solid_waste->cleanup_liquid_waste cleanup_dispose Dispose of Waste via EHS cleanup_liquid_waste->cleanup_dispose

Caption: Experimental workflow for this compound.

Step-by-Step Experimental Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment. Ensure glassware is free from contaminants.

  • Handling and Use:

    • Dispense the required amount of this compound within the fume hood.

    • Keep the container tightly sealed when not in use.

    • Avoid heating the compound unless necessary for the experimental procedure, and do so with extreme caution, using a heating mantle and not a hot plate.

    • Be mindful of potential ignition sources in the vicinity.

  • Peroxide Detection (for opened containers stored over 12 months):

    • Before use, test for the presence of peroxides using commercially available test strips.

    • If peroxides are present at concentrations above 50 ppm, the material should be disposed of immediately without use.[16] Do not attempt to distill or concentrate material with detectable peroxides.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be compatible with organic solvents and clearly marked as "Hazardous Waste," listing all components. Do not mix with incompatible waste streams, particularly strong oxidizing agents.[18]

  • Solid Waste: Any solid materials contaminated with the compound (e.g., gloves, weighing paper, silica gel) should be placed in a separate, sealed, and labeled hazardous waste container.[15]

  • Empty Containers: Empty containers that once held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[19] The rinsate must be collected and disposed of as hazardous liquid waste.[19] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines for clean glassware or plastic.[19]

Disposal Procedure
  • Containment: Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area.

  • Labeling: All waste containers must be accurately and fully labeled.

  • Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[15]

  • Do Not:

    • Pour any amount of this compound or its solutions down the drain.[15]

    • Dispose of any contaminated materials in the regular trash.[15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[17] Seek medical attention.

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department. Eliminate all ignition sources.[8]

References

  • University of St Andrews. Ethers | Health & Safety. [Link]

  • LookChem. This compound CAS NO.33353-60-5. [Link]

  • University College London. Ethers | Safety Services. [Link]

  • University of Florida. Use of Ether - Environment, Health & Safety. [Link]

  • Purdue University. Diethyl Ether. [Link]

  • Harvard University. Lab Safety Guideline: Diethyl Ether. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Procter & Gamble. SAFETY DATA SHEET. [Link]

  • PPG. SAFETY DATA SHEET. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubMed. Biodegradation of nitroaromatic compounds. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Georganics. 4-NITROPHENYL OCTYL ETHER. [Link]

  • Google Patents.
  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • University of Nebraska-Lincoln. Empty Container Disposal (8/18) - Safe Operating Procedure. [Link]

Sources

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